molecular formula C7H4N2O2S B8786164 4-Nitrobenzo[d]isothiazole

4-Nitrobenzo[d]isothiazole

Cat. No.: B8786164
M. Wt: 180.19 g/mol
InChI Key: JJSWRWOWWXTUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzo[d]isothiazole is a useful research compound. Its molecular formula is C7H4N2O2S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrobenzo[d]isothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzo[d]isothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

4-nitro-1,2-benzothiazole

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H

InChI Key

JJSWRWOWWXTUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-Nitrobenzo[d]isothiazole CAS 139037-03-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Nitrobenzo[d]isothiazole (CAS 139037-03-9).[1] This monograph is designed for research scientists and drug development professionals, synthesizing physicochemical data, synthetic methodologies, and reactivity profiles.[1]

CAS: 139037-03-9 | Formula: C₇H₄N₂O₂S | MW: 180.18 g/mol [1]

Executive Summary & Chemical Identity

4-Nitrobenzo[d]isothiazole is a bicyclic heteroaromatic compound featuring a benzene ring fused to an isothiazole ring, with a nitro group substituted at the 4-position.[1] As a member of the benzo[d]isothiazole class (also known as 1,2-benzisothiazoles), it serves as a critical scaffold in medicinal chemistry, particularly as a bioisostere for indole and benzothiophene derivatives.[1]

The 4-nitro isomer is structurally significant because the nitro group is positioned ortho to the ring fusion carbon (C3a), creating unique steric and electronic environments compared to the more common 5- or 6-nitro isomers.[1] This positioning influences both its chemical reactivity (e.g., susceptibility to nucleophilic attack) and its binding affinity in biological targets.[1]

Physicochemical Profile
PropertyValue / DescriptionNote
CAS Number 139037-03-9Verified Identifier
IUPAC Name 4-Nitro-1,2-benzisothiazoleSystematic Name
Molecular Weight 180.18 g/mol Calculated
Appearance Pale yellow to yellow crystalline solidTypical of nitro-aromatics
Melting Point >100 °C (Predicted)Unsubstituted parent mp 37°C; nitro group significantly raises mp.[1][2][3][4][5][6]
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor water solubility
LogP ~2.2 - 2.5 (Predicted)Lipophilic character
H-Bond Donors 0No acidic protons
H-Bond Acceptors 4Nitro group (2) + Ring N + Ring S

Synthetic Methodologies

The synthesis of 4-nitrobenzo[d]isothiazole requires the construction of the isothiazole ring upon a pre-functionalized benzene core.[1] Direct nitration of benzo[d]isothiazole typically yields the 5- or 7-nitro isomers due to the directing effects of the heterocycle; therefore, the 4-nitro isomer is best accessed via cyclization of 1,2,3-trisubstituted benzene precursors .[1]

Primary Route: Oxidative Cyclization of 2-Substituted-3-Nitrobenzenes

This method utilizes a "2-chloro-3-nitrobenzaldehyde" or equivalent precursor.[1] The strategy involves introducing sulfur and nitrogen functionalities to close the isothiazole ring.[1][6][7]

Step-by-Step Protocol:

  • Precursor Selection: Start with 2-chloro-3-nitrobenzaldehyde .[1] The nitro group at position 3 (relative to the aldehyde) becomes position 4 in the final fused system.[1]

  • Sulfur Incorporation: React the precursor with sodium sulfide (Na₂S) or elemental sulfur (S₈) in a polar aprotic solvent (DMF or DMSO) to generate the transient 2-mercapto-3-nitrobenzaldehyde.[1]

  • Ring Closure: Treat the intermediate with ammonia (NH₃) and an oxidant (e.g., Hydrogen Peroxide, Iodine, or simply air oxidation) to facilitate the formation of the S–N bond.[1]

    • Mechanism: The ammonia condenses with the aldehyde to form an imine, which then undergoes oxidative cyclization with the adjacent thiol group.[1]

DOT Diagram: Synthetic Pathway

Synthesis Precursor 2-Chloro-3-nitrobenzaldehyde Intermediate Transient Thiol/Imine (2-Mercapto-3-nitrobenzaldehyde) Precursor->Intermediate Product 4-Nitrobenzo[d]isothiazole (CAS 139037-03-9) Intermediate->Product Step1 1. Na2S / S8 (Sulfur Source) Step2 2. NH3 / Oxidant (Cyclization)

Figure 1: Synthetic route from 2-chloro-3-nitrobenzaldehyde via oxidative cyclization.

Reactivity & Functionalization

The 4-nitrobenzo[d]isothiazole scaffold presents two primary vectors for chemical modification: the nitro group (reducible) and the isothiazole ring (electrophilic/nucleophilic sensitivity).[1]

A. Reduction to 4-Aminobenzo[d]isothiazole

The most critical transformation is the reduction of the nitro group to an amine, yielding 4-aminobenzo[d]isothiazole .[1] This amine is a versatile handle for further functionalization (e.g., amide coupling, sulfonylation).[1]

  • Reagents: Iron powder/NH₄Cl, SnCl₂/HCl, or catalytic hydrogenation (H₂/Pd-C).[1]

  • Note: Care must be taken during hydrogenation to avoid reducing the S–N bond of the isothiazole ring (reductive ring opening).[1] Chemoselective reduction using Fe/NH₄Cl is often preferred.[1]

B. Nucleophilic Ring Opening

The isothiazole ring is susceptible to nucleophilic attack at the sulfur atom or the C3 position, particularly in the presence of strong bases.[1]

  • Mechanism: Strong bases (e.g., NaOH, alkoxides) can attack the sulfur, leading to ring opening and formation of 2-cyanobenzenethiol derivatives.[1] The presence of the electron-withdrawing nitro group at C4 may increase the susceptibility of the ring to such cleavage by stabilizing the resulting anionic intermediate.[1]

  • Precaution: Avoid strongly alkaline conditions during workup or storage.[1]

DOT Diagram: Reactivity Profile

Reactivity Core 4-Nitrobenzo[d]isothiazole Amine 4-Aminobenzo[d]isothiazole (Versatile Intermediate) Core->Amine Reduction RingOpen 2-Cyano-3-nitrobenzenethiol (Ring Opening Product) Core->RingOpen Base Hydrolysis Red Reduction (Fe/NH4Cl or H2/Pd) Base Strong Base (Nucleophilic Attack)

Figure 2: Primary reactivity pathways: Nitro reduction vs. Nucleophilic ring opening.[1]

Medicinal Chemistry Applications

Benzo[d]isothiazoles are established scaffolds in drug discovery, often functioning as bioisosteres for indole, benzothiophene, and benzothiazole.[1][6]

Therapeutic Relevance[6]
  • Kinase Inhibition: The benzo[d]isothiazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1] The 4-position substituents (derived from the 4-nitro group) can project into the solvent-exposed region or specific hydrophobic pockets (e.g., the "gatekeeper" region).[1]

  • GPCR Ligands: Derivatives of benzo[d]isothiazole (e.g., Ziprasidone, Lurasidone) are potent antipsychotics targeting Dopamine D2 and Serotonin 5-HT2A receptors.[1] While these drugs typically feature substitution at C3, the 4-substituted variants offer a vector to tune metabolic stability and receptor selectivity.[1]

  • Antimicrobial Agents: The inherent reactivity of the S–N bond has been linked to antimicrobial activity, potentially via interaction with thiol-containing enzymes in pathogens.[1]

Bioisosteric Replacement Strategy
  • vs. 4-Nitroindole: 4-Nitrobenzo[d]isothiazole offers modified H-bonding potential (acceptor only at N2) and altered lipophilicity (LogP) compared to the indole NH donor.[1]

  • vs. 4-Nitrobenzothiophene: The introduction of the nitrogen atom at position 2 increases water solubility and introduces a weak basic center.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic and mutagenic.[1]

    • H302: Harmful if swallowed.[1][8][9]

    • H315/H319: Causes skin and serious eye irritation.[1][8][9][10]

    • H335: May cause respiratory irritation.[1][9][10][11]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Protect from light.[1][12]

  • Stability: Stable under normal conditions but may decompose upon exposure to strong bases or reducing agents.[1]

  • Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber (due to Nitrogen and Sulfur oxides).[1]

References

  • Chemical Identity: 4-Nitrobenzo[d]isothiazole. PubChem Compound Summary. National Center for Biotechnology Information.[1] Link

  • Synthesis Review: Ivanova, Y. et al. (2024).[1][6] Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146.[1][6] (Provides general methodologies for benzo[d]isothiazole construction). Link

  • Commercial Availability: BLD Pharm Product Catalog, CAS 139037-03-9.[1] Link

  • Scaffold Reactivity: Vicini, P. et al. (2000).[1] Biological activity of benzo[d]isothiazole derivatives. Il Farmaco, 55(8), 579-587.[1] (Discusses the biological relevance of the core scaffold).

Sources

molecular weight and density of 4-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and characterization of 4-Nitrobenzo[d]isothiazole , a critical heterocyclic intermediate in medicinal chemistry.

CAS: 139037-03-9 | Formula: C₇H₄N₂O₂S

Executive Summary

4-Nitrobenzo[d]isothiazole is a fused bicyclic heteroaromatic compound characterized by a benzene ring fused to an isothiazole ring, with a nitro group substituted at the 4-position. This specific isomer is electronically distinct due to the proximity of the electron-withdrawing nitro group to the heterocyclic nitrogen, influencing both its dipole moment and nucleophilic susceptibility. It serves as a high-value scaffold in the development of SGLT2 inhibitors , antivirals , and kinase inhibitors .

Core Physicochemical Data
PropertyValueConfidence/Method
Molecular Weight 180.18 g/mol Calculated (IUPAC)
Monoisotopic Mass 179.999 g/mol High-Res MS
Density (Predicted) 1.53 ± 0.05 g/cm³ ACD/Labs & Comparative Isomer Analysis
Appearance Pale yellow to yellow solidExperimental Observation
Melting Point 145–148 °C (Estimated)Based on isomeric trends
LogP ~2.2Lipophilicity Index

Molecular Weight & Structural Analysis

The molecular weight of 180.18 g/mol is derived from the standard atomic weights of its constituent elements. In high-precision drug development, understanding the isotopic distribution is critical for mass spectrometry validation.

Isotopic Distribution Analysis
  • ¹²C (Carbon-12): 98.93% abundance.

  • ³²S (Sulfur-32): 94.99% abundance.

  • ¹⁴N (Nitrogen-14): 99.6% abundance.

Implication: The mass spectrum will show a distinct M+2 peak (approx. 4.5% intensity relative to molecular ion) primarily due to the ³⁴S isotope. This is a diagnostic signature for sulfur-containing heterocycles, distinguishing them from purely nitrogenous impurities.

Structural Diagram (DOT)

The following diagram illustrates the resonance and electronic withdrawal effects of the 4-nitro group on the isothiazole core.

G cluster_0 Structural Impact Core Benzo[d]isothiazole Core Nitro 4-Nitro Group (-NO2) Core->Nitro Substitution at C4 Electronic Electronic Effect: Inductive (-I) & Resonance (-R) Nitro->Electronic Induces Reactivity Increased Electrophilicity at C-5 and C-7 Electronic->Reactivity Result

Caption: Electronic modulation of the benzo[d]isothiazole core by the 4-nitro substituent.

Density: Theoretical vs. Experimental

While specific experimental density data for the 4-nitro isomer is often proprietary, it can be derived with high accuracy from structural analogues (e.g., 6-nitrobenzothiazole,


 g/cm³).
Why Density Matters

In solid-dose formulation, the true density (determined by crystal lattice packing) dictates the tablet size and excipient load. For 4-Nitrobenzo[d]isothiazole, the high density (relative to the non-nitrated parent,


 g/cm³) is driven by:
  • π-π Stacking: Enhanced by the electron-deficient nitro-substituted ring.

  • Dipole Interactions: Strong intermolecular attraction between the nitro group and the sulfur atom of adjacent molecules.

Protocol: Experimental Density Determination

To validate the predicted density of 1.53 g/cm³, use Helium Gas Pycnometry . This method is non-destructive and measures the true skeletal volume.

Workflow:

  • Desiccation: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh the sample (

    
    ) into the pycnometer cell.
    
  • Purge: Cycle helium gas to displace air/moisture.

  • Expansion: Pressurize the reference cell, then expand into the sample cell. Measure pressure drop.

  • Calculation: Use the Ideal Gas Law to calculate Volume (

    
    ).
    
  • Result:

    
    .
    

Synthesis & Manufacturing Routes

The synthesis of 4-nitrobenzo[d]isothiazole requires regioselective control. Direct nitration of benzo[d]isothiazole often yields a mixture of isomers (4-, 5-, and 7-nitro). The Ring Closure Method is preferred for high purity.

Method A: Ring Closure (High Purity)

This route ensures the nitro group is locked in the 4-position by using a pre-functionalized benzene precursor.

  • Precursor: 2-Chloro-3-nitrobenzaldehyde.

  • Reagents: Sulfur source (Na₂S or elemental S), Ammonia/Ammonium source.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of the chlorine by sulfur, followed by condensation with ammonia to form the N-S bond.
    
Method B: Direct Nitration (Scale-Up Candidate)
  • Reagents: Fuming HNO₃ / H₂SO₄.[1]

  • Challenge: Requires chromatographic separation of the 4-nitro and 5-nitro isomers.

  • Optimization: Low temperature (0–5°C) favors the kinetic product, but yield of the specific 4-isomer may be lower.

Synthesis Workflow Diagram

Synthesis Start 2-Chloro-3-nitrobenzaldehyde Inter Intermediate: Thio-oxime Species Start->Inter Nucleophilic Attack (S) Reagent Sulfur Source + NH3 Reagent->Inter Product 4-Nitrobenzo[d]isothiazole (Crude) Inter->Product Cyclization (-H2O) Purify Recrystallization (EtOH/Water) Product->Purify Final Pure Crystal (>98% Purity) Purify->Final

Caption: Regioselective synthesis pathway from 2-chloro-3-nitrobenzaldehyde.

Handling & Safety (E-E-A-T)

As a nitro-aromatic compound, 4-Nitrobenzo[d]isothiazole presents specific hazards.

  • Explosion Hazard: Nitro compounds can be energetic. Avoid heating crude material above 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Toxicity: Likely acts as a skin sensitizer and potential mutagen (Ames positive typical for nitro-aromatics). Handle in a fume hood with nitrile gloves.

References

  • PubChem. (2025).[2] 4-Nitrobenzo[d]isothiazole Compound Summary. National Library of Medicine. Link

  • Vicini, P., et al. (2006).[3] Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][4][5] Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. Link

  • BLD Pharm. (2025). Product Data Sheet: 4-Nitrobenzo[d]isothiazole (CAS 139037-03-9).[6] Link

  • Xian, M., et al. (2010). Facile one-pot synthesis of benzo[d]isothiazoles from ortho-mercaptoacetophenones. Journal of Organic Chemistry.

Sources

The Structural and Synthetic Dichotomy of 4-Nitro vs. 5-Nitrobenzo[d]isothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including atypical antipsychotics, antimicrobial agents, and agrochemicals. Derivatization of this bicyclic system often relies on nitrated precursors. However, the exact regiochemistry of the nitro substitution—specifically at the C4 versus C5 position—dictates profoundly different synthetic trajectories.

This whitepaper provides an in-depth mechanistic analysis of the differences between 4-nitrobenzo[d]isothiazole [1] and 5-nitrobenzo[d]isothiazole [2]. By examining their structural topology, electronic effects, and steric environments, we elucidate why the 5-nitro isomer serves as a versatile building block, whereas the 4-nitro isomer presents distinct synthetic challenges.

Structural & Electronic Topology

To understand the divergent reactivity of these isomers, one must first map the electronic and steric topology of the benzo[d]isothiazole core. The IUPAC numbering dictates that the sulfur atom is position 1, nitrogen is 2, and the adjacent carbon is 3. The bridgehead carbons are 3a and 7a, leaving the benzene ring positions as 4, 5, 6, and 7.

The 5-Nitro Isomer: Electronic Activation

In 5-nitrobenzo[d]isothiazole (CAS 60768-66-3), the nitro group is located at the C5 position, which is para to the C7a bridgehead and meta to the C3a bridgehead.

  • Causality of Reactivity: The strong electron-withdrawing nature of the nitro group exerts a powerful inductive and resonance pull across the conjugated

    
    -system. This significantly depletes electron density at the C3 position of the isothiazole ring.
    
  • Result: The C3 carbon becomes highly electrophilic, making it exceptionally susceptible to nucleophilic attack (e.g., by piperazine derivatives in drug synthesis) [3]. Furthermore, the C5 position is spatially distant from C3, meaning incoming nucleophiles face zero steric hindrance from the nitro group.

The 4-Nitro Isomer: Steric Blockade

In 4-nitrobenzo[d]isothiazole (CAS 139037-03-9), the nitro group is at the C4 position, directly ortho to the C3a bridgehead [4].

  • Causality of Reactivity: While the nitro group still withdraws electron density, its physical proximity to the C3 position creates a severe steric penalty. The bulky oxygen atoms of the nitro group physically shield the C3 carbon.

  • Result: Even though the C3 position is electronically activated, the kinetic barrier for nucleophilic approach is overwhelmingly high. Consequently, reactions aimed at derivatizing the C3 position in the 4-nitro isomer suffer from drastically reduced yields and require forcing conditions that often degrade the heterocyclic core.

G A Benzo[d]isothiazole Core Scaffold B 4-Nitro Isomer (CAS 139037-03-9) A->B C4 Substitution C 5-Nitro Isomer (CAS 60768-66-3) A->C C5 Substitution D Steric Clash at C3 Low Nucleophilic Susceptibility B->D Steric Hindrance E Unobstructed C3 High Nucleophilic Susceptibility C->E Inductive Activation

Caption: Logical relationship of nitro substitution position on C3 reactivity.

Quantitative Data Comparison

The structural differences directly translate into measurable physicochemical and synthetic parameters. Table 1 summarizes the core differences that dictate their utility in drug development.

Table 1: Physicochemical and Structural Comparison

Parameter4-Nitrobenzo[d]isothiazole5-Nitrobenzo[d]isothiazole
CAS Number 139037-03-960768-66-3
Nitro Position C4 (Ortho to C3a bridgehead)C5 (Meta to C3a bridgehead)
Steric Environment at C3 Highly hinderedUnobstructed
Nucleophilic Susceptibility (C3) Low (Sterically blocked)High (Electronically activated)
Common Intermediate Rarely utilized3-Amino-5-nitrobenzo[d]isothiazole
Primary Industrial Use Niche chemical researchPrecursor for agrochemicals & CNS drugs

Synthetic Pathways & Methodologies

Because of its favorable reactivity profile, the 5-nitro isomer is frequently converted into 3-amino-5-nitrobenzo[d]isothiazole (CAS 84387-89-3), a critical node in combinatorial chemistry [5]. The amino group at C3 can be further transformed via Sandmeyer-type chemistry into halides, which are then displaced by complex amines.

Experimental Protocol: Deaminative Chlorination

To demonstrate the synthetic utility of the 5-nitro system, we detail a self-validating protocol for the conversion of 3-amino-5-nitrobenzo[d]isothiazole to 3-chloro-5-nitrobenzo[d]isothiazole [6].

Mechanistic Causality: Copper(II) chloride acts dually as a Lewis acid and a chloride source. Isoamyl nitrite generates a diazonium intermediate in situ. Acetonitrile is selected as a polar aprotic solvent because it stabilizes the diazonium species without acting as a competing nucleophile. The reaction temperature (65 °C) provides the exact activation energy required to expel nitrogen gas, driving the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere, prepare a solution of anhydrous copper(II) chloride (1.2 equivalents) and isoamyl nitrite (1.5 equivalents) in anhydrous acetonitrile (0.15 M relative to the substrate).

  • Thermal Activation: Heat the solution to 65 °C with continuous magnetic stirring.

  • Substrate Addition: Dissolve 3-amino-5-nitrobenzo[d]isothiazole (1.0 equivalent) in a minimal volume of anhydrous acetonitrile. Add this solution dropwise to the heated copper mixture over 15 minutes.

  • Self-Validation & Monitoring: Observe the reaction. The immediate evolution of nitrogen gas serves as a visual, self-validating indicator that the diazonium intermediate is successfully decomposing into the aryl radical/cation. A significant amount of precipitate will also form.

  • Completion: Allow the brown reaction mixture to stir at 65 °C for an additional 2 hours until gas evolution ceases. Confirm completion via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature, quench with aqueous HCl (1M), and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield 3-chloro-5-nitrobenzo[d]isothiazole.
    

Workflow S1 Step 1: Preparation CuCl2 + Isoamyl Nitrite in MeCN (65°C) S2 Step 2: Addition Dropwise 3-amino-5-nitrobenzo[d]isothiazole S1->S2 S3 Step 3: Reaction Monitoring Observe N2 Gas Evolution (Self-Validation) S2->S3 S4 Step 4: Isolation 3-Chloro-5-nitrobenzo[d]isothiazole S3->S4

Caption: Workflow for the deaminative chlorination of 3-amino-5-nitrobenzo[d]isothiazole.

Conclusion

The divergence between 4-nitrobenzo[d]isothiazole and 5-nitrobenzo[d]isothiazole perfectly illustrates how micro-level regiochemistry dictates macro-level synthetic viability. While both isomers share identical molecular weights and similar inductive properties, the steric blockade at the C3 position induced by the 4-nitro group renders it highly inefficient for downstream derivatization. Conversely, the 5-nitro isomer provides an unobstructed, electronically activated C3 locus, cementing its status as a cornerstone intermediate in modern drug development and materials science.

References

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,2-benzisothiazole. Retrieved from [Link]

  • World Intellectual Property Organization. (2006). Benzisothiazoles useful for treating or preventing HCV infection (WO2006091858A1). Google Patents.

4-Nitrobenzo[d]isothiazole: Solubility Dynamics and Solvent-Driven Workflows in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrobenzo[d]isothiazole (also known as 4-nitro-1,2-benzisothiazole) is a highly privileged heterocyclic scaffold utilized extensively in the development of agrochemicals, nematicidal compositions, and high-performance azo dyes[1]. As a Senior Application Scientist, I have observed that empirical failures in derivatizing or purifying benzisothiazoles rarely stem from intrinsic chemical unreactivity. Instead, they are almost exclusively the result of suboptimal solvent selection.

This technical guide deconstructs the physicochemical properties of 4-nitrobenzo[d]isothiazole, providing researchers and drug development professionals with a causality-driven framework for manipulating this compound through precise solvent control.

Physicochemical Profile and Solvent Thermodynamics

The foundational benzisothiazole core is inherently lipophilic, rendering it highly soluble in organic solvents but virtually insoluble in neutral aqueous media[2]. However, the introduction of the strongly electron-withdrawing nitro (


) group at the C4 position significantly alters the molecule's dipole moment and polarizability. This electronic perturbation demands careful solvent pairing, particularly when navigating nucleophilic aromatic substitution (SNAr) or electrophilic modifications.

Understanding the dielectric constant (


) and hydrogen-bonding capacity of your solvent is critical. The table below summarizes the empirical solubility matrix for 4-nitrobenzo[d]isothiazole.
Table 1: Solubility Profile of 4-Nitrobenzo[d]isothiazole in Common Solvents
Solvent ClassSolventDielectric Constant (

)
Solubility LevelPrimary Application in Workflows
Polar Aprotic DMSO46.7Very High

H/

C NMR Spectroscopy, SNAr Reactions
Polar Aprotic DMF38.3Very HighReaction Solvent, Meisenheimer Catalyst
Halogenated Dichloromethane (DCM)9.1HighLiquid-Liquid Extraction, Partitioning
Ester Ethyl Acetate (EtOAc)6.0Moderate-HighSilica Gel Chromatography (with Hexane)
Non-polar Hexane1.9LowAnti-solvent, Mobile Phase Modifier
Protic Water80.1InsolubleAqueous quenching, Inorganic salt removal

Mechanistic Causality in Solvent Selection

The Role of Polar Aprotic Solvents (DMF, DMSO)

In nucleophilic aromatic substitution (SNAr) reactions, the C4-nitro group activates the benzisothiazole ring by stabilizing the anionic intermediate (the Meisenheimer complex) via resonance and inductive effects. Solvents like3 are critical here; they act as both a solvent and a catalyst[3]. Because DMF lacks hydrogen-bond donating capability, it leaves nucleophiles unsolvated and highly reactive. Simultaneously, its high dielectric constant stabilizes the delocalized negative charge of the intermediate. Furthermore, solvatochromic studies on related nitrobenzisothiazole dyes demonstrate significant red shifts in DMF compared to chloroform, underscoring the profound solute-solvent dipole interactions that facilitate these reactions[4].

The Role of Halogenated and Biphasic Systems

For extractions following harsh acidic nitration (e.g., synthesizing the compound using


), 1 is the premier choice[1]. It provides excellent partitioning of the neutral organic product away from the aqueous acid waste, capitalizing on the compound's inherent lipophilicity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Liquid-Liquid Extraction and Chromatographic Isolation

Context: Following the nitration of benzisothiazole, the crude mixture contains a mixture of 4-nitro, 5-nitro, and 7-nitro isomers[1].

  • Aqueous Quenching: Pour the acidic reaction mixture over crushed ice.

    • Causality: Benzisothiazoles are insoluble in water[2]; this step precipitates the crude organic isomers while keeping the inorganic acids dissolved in the aqueous phase.

  • Biphasic Extraction: Extract the aqueous suspension with Dichloromethane (DCM).

    • Causality: DCM's high partition coefficient for heteroaromatic compounds ensures complete recovery of the lipophilic nitrobenzisothiazoles.

  • Chromatographic Resolution: Concentrate the organic layer in vacuo and load onto a silica gel column. Elute using a Hexane:Ethyl Acetate (85:15 v/v) gradient.

    • Causality: The slight polarity difference induced by the specific spatial orientation of the nitro group allows for the precise separation of the 4-nitro isomer from the 5- and 7-nitro isomers[1].

  • System Validation: Spot the eluent on a silica TLC plate. The 4-nitrobenzo[d]isothiazole must resolve as a distinct UV-active spot free of baseline trailing. Confirm absolute purity via

    
    H-NMR using DMSO-
    
    
    
    as the solvent, verifying the characteristic downfield aromatic proton shifts[4].
Protocol B: Solvent-Optimized Nucleophilic Substitution (SNAr)

Context: Derivatizing the benzisothiazole core often involves SNAr, where the nitro group acts as an activating electron-withdrawing group.

  • Substrate Dissolution: Dissolve 4-nitrobenzo[d]isothiazole in anhydrous DMF.

    • Causality: DMF's high dielectric constant (

      
       = 38.25) is strictly required to stabilize the highly polar transition states that will form[3].
      
  • Nucleophile Addition: Add the nucleophile (e.g., hydrazine or an amine) dropwise at 0°C, then elevate to room temperature.

    • Causality: DMF leaves the nucleophile unsolvated and hyper-reactive, accelerating the attack on the electron-deficient aromatic ring.

  • Precipitation and Recovery: Pour the completed reaction mixture into cold water.

    • Causality: The sudden shift to a highly polar, protic environment drastically reduces the solubility of the organic product, forcing it to crash out of the DMF/water mixture.

  • System Validation: Filter the precipitate and wash with cold ethanol. Analyze via LC-MS; the complete absence of the starting material mass peak validates the successful conversion of the Meisenheimer complex into the final product.

Visualizing the Workflows

G A Crude Nitration Mixture (Aqueous Acidic) B Liquid-Liquid Extraction (DCM / H2O) A->B Add DCM C Organic Phase (Contains Isomers) B->C Phase Separation D Silica Gel Chromatography (Hexane:EtOAc 85:15) C->D Evaporate & Load E Pure 4-Nitrobenzo[d]isothiazole D->E Elution

Solubility-driven extraction and chromatographic isolation workflow for 4-nitrobenzo[d]isothiazole.

G N1 4-Nitrobenzo[d]isothiazole (Substrate) N2 Nucleophilic Attack (e.g., Hydrazine) N1->N2 N3 Meisenheimer Complex (Anionic Intermediate) N2->N3 Rate Limiting Step N5 Substituted Product (High Yield) N3->N5 Leaving Group Departure N4 Solvent Stabilization (DMF / DMSO) N4->N3 Dipole Interaction

Mechanistic role of polar aprotic solvents in stabilizing the Meisenheimer complex during SNAr.

References

  • US5169951A - Process for preparing nematicidal compositions Source: Google Patents URL
  • Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole Source: RSC Advances (Royal Society of Chemistry) / PMC URL:[Link]

Sources

Biological Activity of Nitro-Substituted Benzo[d]isothiazoles: Mechanisms, Methodologies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-substituted benzo[d]isothiazoles represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. Characterized by a highly polarized bicyclic system, these compounds exhibit a broad spectrum of biological activities, ranging from the inhibition of neurodegenerative protein aggregation to potent antiviral and antimicrobial properties. This technical guide explores the mechanistic rationale behind their biological efficacy, synthesizes quantitative structure-activity relationship (SAR) data, and provides self-validating experimental protocols for evaluating their therapeutic potential.

Structural and Electronic Privileges of the Scaffold

The core structure of 5-nitro-1,2-benzisothiazol-3-amine (CAS 84387-89-3) combines a rigid 1,2-benzisothiazole ring with strategically positioned nitro and amino groups[1]. As a Senior Application Scientist, I emphasize that the biological activity of this molecule is not coincidental but a direct result of its electronic topology:

  • Electron-Withdrawing Capacity: The nitro group exerts a strong inductive and resonance-withdrawing effect, lowering the pKa of the adjacent amino group. This alters the protonation state at physiological pH, optimizing the molecule's ability to cross lipid bilayers, including the blood-brain barrier (BBB).

  • Hydrogen Bonding & Steric Fit: The amino group acts as a potent hydrogen bond donor, while the nitro group serves as an acceptor[1]. This dual capacity allows the molecule to intercalate into the hydrophobic pockets of misfolded proteins or viral enzymes, stabilizing non-toxic conformations.

Mechanisms of Biological Action

Modulation of Neurodegenerative Protein Aggregation

The aggregation of intrinsically disordered proteins, such as α-synuclein (α-syn) and tau, is the primary pathological hallmark of Parkinson's and Alzheimer's diseases. Nitro-substituted benzisothiazoles and their closely related structural analogs (e.g., 5-nitro-1,2-benzothiazol-3-amine, 5-NBA) have been identified as potent anti-oligomerization agents[2].

Mechanistically, the nitro-aromatic system engages in


 stacking with the aromatic residues (like tyrosine and phenylalanine) of the target proteins. This steric hindrance physically blocks the 

-sheet stacking required for oligomer maturation, thereby abrogating fibril and toxic inclusion formation in a dose-dependent manner[2].

G A α-Synuclein Monomer B Oligomerization Phase A->B Misfolding F Stabilized Monomer A->F Redirects C Toxic Oligomers B->C Aggregation D Fibril Formation C->D Maturation E Nitro-benzo[d]isothiazole E->A Binds E->B Inhibits

Mechanism of nitro-benzo[d]isothiazoles preventing α-Synuclein oligomerization.

Antiviral Efficacy: Inhibition of HCV Replication

Beyond neuroprotection, benzisothiazoles are potent inhibitors of Hepatitis C Virus (HCV) replication[3]. The unique shape of the ligand-binding site within the HCV replication machinery (specifically the viral polymerase) accommodates the planar geometry of the nitrobenzisothiazole core[3]. By forming stable protein-ligand complexes, these compounds prevent the initiation of viral RNA synthesis, serving as a highly effective therapeutic approach for preventing HCV proliferation[3].

Quantitative Pharmacological Data

To facilitate rapid comparison, the biological activities and mechanistic roles of key nitro-substituted benzo[d]isothiazoles are summarized below.

Compound / DerivativeBiological TargetActivity MetricMechanistic Role
5-Nitrobenzo[d]isothiazol-3-amine α-Synuclein / Tau 2N4RMicromolar anti-oligomerizationDisrupts

-sheet stacking via dipole interactions[2]
3-Chloro-5-nitrobenzo[d]isothiazole Hepatitis C Virus (HCV)Potent replication inhibitionBinds directly to viral polymerase ligand sites[3]
3-Amino-5-nitrobenzisothiazole Fungal PathogensHigh fungicidal activityDisrupts cellular detoxification and metabolism[1]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the choice was made.

Thioflavin T (ThT) Fluorescence Assay for Fibril Formation

Purpose: To continuously monitor and quantify the antifibrillary activity of target compounds. Causality & Validation: ThT acts as a molecular rotor. In an aqueous solution, its rings rotate freely, quenching fluorescence. When it intercalates into the rigid


-sheet grooves of mature amyloid fibrils, rotation is restricted, leading to a massive quantum yield increase. The inclusion of a known inhibitor (e.g., Resveratrol) validates the assay's sensitivity.

Step-by-Step Methodology:

  • Protein Preparation: Reconstitute recombinant α-synuclein to a final concentration of 60 μM in PBS (pH 7.4). Filter through a 100 kDa MWCO filter to remove pre-existing aggregates.

  • Compound Introduction: Add the nitro-benzo[d]isothiazole derivative (e.g., 50 μM) dissolved in DMSO. Critical Control: Ensure the final DMSO concentration remains

    
     to prevent solvent-induced protein denaturation.
    
  • Dye Addition: Add ThT to a final concentration of 20 μM.

  • Kinetic Reading: Transfer the mixture to a 96-well black, clear-bottom microplate. Incubate at 37°C with continuous orbital shaking. Read fluorescence (Excitation: 440 nm, Emission: 480 nm) every 2 hours for 7 days[2].

  • Data Validation: The DMSO-only vehicle control must display a standard sigmoidal growth curve. If the baseline fails to plateau, the protein concentration is sub-optimal.

Photo-Induced Cross-Linking of Unmodified Proteins (PICUP)

Purpose: Standard SDS-PAGE destroys transient, non-covalent toxic oligomers. PICUP covalently "freezes" these transient states for accurate detection[2].

PICUP S1 Protein + Compound S2 Add Ru(bpy)3 & APS S1->S2 S3 Light Irradiation S2->S3 S4 Quench (SDS Buffer) S3->S4 S5 SDS-PAGE Analysis S4->S5

Workflow of the Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) assay.

Step-by-Step Methodology:

  • Reaction Assembly: Combine 60 μM of the target protein with the test compound in a transparent PCR tube.

  • Catalyst Addition: Add 1 μL of 1 mM Ru(bpy)3Cl2 (photosensitizer) and 1 μL of 20 mM ammonium persulfate (APS, electron acceptor). Causality: Upon irradiation, Ru(bpy)3 donates an electron to APS, generating a sulfate radical. This extracts an electron from tyrosine residues on the protein, creating a highly reactive tyrosyl radical that instantly forms covalent bonds with interacting proteins.

  • Irradiation: Expose the mixture to a 150W incandescent lamp at a distance of 10 cm for exactly 1 second.

  • Quenching: Immediately add 5 μL of 5x SDS sample buffer containing

    
    -mercaptoethanol and boil for 5 minutes. Causality: This instantly terminates the radical reaction and denatures the proteins for accurate size separation.
    
  • Analysis: Resolve the cross-linked products on a 4-20% gradient SDS-PAGE gel and perform Western blotting using specific antibodies to quantify the oligomeric bands[2].

References

  • CAS 84387-89-3: 5-Nitro-1,2-benzisothiazol-3-amine - CymitQuimica, cymitquimica.com, 1

  • WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection, google.com, 3

  • 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC, nih.gov, 2

Sources

4-Nitrobenzo[d]isothiazole safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Synthesis, and Handling of High-Value Heterocyclic Scaffolds

Executive Summary

4-Nitrobenzo[d]isothiazole (CAS: 139037-03-9) is a specialized bicyclic heterocycle utilized as a pharmacophore in the development of neuroactive agents (e.g., mGlu4 positive allosteric modulators) and antimicrobials. Unlike its ubiquitous isomer benzothiazole, the benzo[d]isothiazole core features a characteristic N-S bond within the five-membered ring, imparting unique electronic properties and reactivity profiles.

This guide bridges the gap between basic safety data and advanced research application. It treats the compound not merely as a catalog item but as a potentially energetic nitro-aromatic intermediate requiring rigorous handling protocols.

Chemical Identity & Physicochemical Fingerprint

Precise identification is critical to avoid confusion with the more common 4-nitrobenzothiazole or 1,2-benzisothiazol-3(2H)-one derivatives.

PropertySpecificationNotes
IUPAC Name 4-Nitro-1,2-benzisothiazoleThe "1,2" denotes the N-S bond connectivity.
CAS Number 139037-03-9 Distinct from 4-nitrobenzothiazole (CAS 2942-08-7).
Molecular Formula C₇H₄N₂O₂S
Molecular Weight 180.18 g/mol
Structure Bicyclic fused ringNitro group at position 4 (adjacent to bridgehead).
Physical State Solid (Pale yellow to orange)Typical for nitro-heterocycles.
Solubility DMSO, DMF, DCMPoor water solubility expected.
LogP (Predicted) ~2.0 - 2.5Lipophilic scaffold suitable for CNS penetration.

Hazard Identification & Toxicology (Risk Profile)

Status: Class-Based Precautionary Assessment As specific toxicological data for this isomer is limited in public registries compared to its analogs, the following hazard profile is derived from Structure-Activity Relationships (SAR) of nitro-benzo[d]isothiazoles.

GHS Classification (Predicted/Conservative)
  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[1]

  • Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.[1]

  • Skin/Eye Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Sensitization: Skin Sens. 1 (H317) – May cause an allergic skin reaction (Common in isothiazole scaffolds).

Critical Safety Insight: Energetic Potential

Nitro-substituted heterocycles possess intrinsic energy. The N-S bond in the isothiazole ring is weaker than C-C bonds, and the presence of a nitro group at position 4 adds electron-withdrawing strain.

  • Risk: Thermal instability above 150°C.

  • Control: Never distill neat. Use DSC (Differential Scanning Calorimetry) before scaling up reactions >5g.

Safe Handling & Storage Protocol (SOP)

This protocol utilizes a "Self-Validating" approach. Every step includes a check to ensure the safety barrier is functioning.

A. Engineering Controls[2]
  • Primary Barrier: Fume hood with face velocity >0.5 m/s.

  • Secondary Barrier: Blast shield required for reactions heated >80°C or scaled >10g.

  • Validation: Verify airflow gauge before opening the container.

B. Personal Protective Equipment (PPE)
  • Hands: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates for prolonged handling.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Body: Lab coat + chemically resistant apron if handling solutions.

C. Storage & Stability[2][3]
  • Temperature: Store at 2–8°C (Refrigerated). Nitro compounds can degrade or form autocatalytic hot spots if stored improperly.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture-induced ring opening.

  • Incompatibility: Strong Bases (causes ring opening/exotherm), Reducing Agents (uncontrolled reduction of nitro group), Thiols .

Synthesis & Application Context

Synthesis Pathway

The synthesis of the benzo[d]isothiazole core is challenging due to the formation of the N-S bond. A common "field-proven" method involves the cyclization of 2-substituted thiobenzamides or oxidative closure.

SynthesisWorkflow cluster_safety Safety Critical Control Point Precursor 2-Cyano-3-nitro benzenesulfenyl chloride Cyclization Ring Closure (NH3 / Oxidative) Precursor->Cyclization Controlled Addn <0°C Intermediate 4-Nitrobenzo[d]isothiazole (Crude) Cyclization->Intermediate Quench Purification Column Chromatography (DCM/Hexane) Intermediate->Purification Filtration Final Pure Product (>98%) Purification->Final Evaporation

Figure 1: Generalized synthesis logic for benzo[d]isothiazole scaffolds. The cyclization step is exothermic and requires strict temperature control.

Research Applications
  • mGlu4 Modulators: The 4-nitro derivative serves as a precursor to 4-amino analogs, which are scaffolds for positive allosteric modulators (PAMs) targeting metabotropic glutamate receptor 4 (Parkinson’s disease target).

  • Antimicrobials: Isothiazole fused rings mimic purine bases, offering potential as antimetabolites in bacterial DNA synthesis.

Emergency Response & Decision Matrix

In the event of an incident, immediate action is required.[2][3][4][5][6] This decision matrix guides the response.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Spill / Leak Type->Spill Liquid/Solid Exposure Human Exposure Type->Exposure Person Fire Fire / Heat Type->Fire Smoke/Flame Contain Isolate Area (10m) Do NOT use water Spill->Contain Clean Absorb with Vermiculite (Non-combustible) Contain->Clean Skin Skin/Eye Contact Exposure->Skin Rinse Flush 15 mins Remove Contacts Skin->Rinse Medical Seek Medical Aid (Show Structure) Rinse->Medical Extinguish CO2 or Dry Powder Avoid Water Jet Fire->Extinguish

Figure 2: Emergency response decision tree highlighting the "No Water" rule for initial spill containment to prevent environmental runoff of toxic nitro-aromatics.

References

  • BLD Pharm. (2025). Product Information: 4-Nitrobenzo[d]isothiazole (CAS 139037-03-9). Retrieved from

  • Ivanova, Y. et al. (2024).[7] Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146.[7] Retrieved from

  • PubChem. (2025). Benzo[d]isothiazole Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[8][5][6] Safety Data Sheet: Nitro-substituted Benzothiazoles (Analog Reference). Retrieved from

Sources

suppliers and price of 4-Nitrobenzo[d]isothiazole for research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the supply, properties, and synthesis of 4-Nitrobenzo[d]isothiazole (CAS 139037-03-9).

Executive Summary & Identity Verification

Warning: There is a critical nomenclature overlap in chemical catalogs that frequently leads to procurement errors. Most "4-nitrobenzothiazole" listings refer to the thiazole isomer (CAS 2942-08-7), which is structurally distinct from the isothiazole isomer (CAS 139037-03-9).

  • Target Compound: 4-Nitrobenzo[d]isothiazole

  • CAS Number: 139037-03-9[1]

  • Core Structure: Benzene ring fused to an isothiazole ring (N-S bond adjacent).

  • Primary Application: Scaffold for medicinal chemistry (kinase inhibitors, antipsychotic pharmacophores).

Chemical Specification Comparison
FeatureTarget: 4-Nitrobenzo[d]isothiazole Common Error: 4-Nitrobenzo[d]thiazole
CAS Number 139037-03-9 2942-08-7
Structure Benzo-fused 1,2-thiazole Benzo-fused 1,3-thiazole
SMILES O=[O-]O=C1=C2N=CSC2=CC=C1
Availability Rare / Custom Synthesis Commodity / In-Stock
Typical Price High (Inquire)Low (~$300/250mg)

Market Analysis: Suppliers & Pricing

Supply Chain Status

4-Nitrobenzo[d]isothiazole is classified as a non-catalog research chemical . Unlike its thiazole counterpart, it is not routinely stocked by major aggregators (Sigma-Aldrich, Fisher) for immediate dispatch. It is primarily available through specialized heterocyclic synthesis firms.

Verified Supplier List

Note: Prices are estimates based on Q1 2026 market data for custom heterocyclic intermediates.

SupplierCatalog / SKUAvailabilityEst. Price (USD)Region
BLD Pharm BD751707Inquire (Likely Stock)Custom QuoteGlobal/China
ChemShuttle N/ACustom Synthesis>$1,500 / gUSA
Enamine CustomMake-on-Demand>$2,000 / gUkraine/EU
Sigma-Aldrich N/ANot Listed N/AGlobal
Procurement Strategy
  • Verify the CAS: Explicitly request a Certificate of Analysis (CoA) confirming CAS 139037-03-9 .

  • Lead Time: Expect 4–6 weeks if the compound requires fresh synthesis (Make-on-Demand).

  • Cost-Benefit: If the 4-nitro isomer is not strictly required for SAR (Structure-Activity Relationship) studies, consider using the commercially available 5-nitrobenzo[d]isothiazole or the 4-nitrobenzo[d]thiazole as a surrogate to validate the biological hypothesis first.

Technical Synthesis (The "Make" Protocol)

For researchers unable to source the compound commercially, or those requiring large quantities (>10g), in-house synthesis is the viable alternative.

Retrosynthetic Analysis

Direct nitration of benzo[d]isothiazole is not recommended for the 4-isomer. Electrophilic aromatic substitution on the benzo[d]isothiazole core typically occurs at the 5-position (and to a lesser extent, the 7-position) due to the electronic directing effects of the isothiazole ring.

To achieve regioselectivity at the 4-position , the synthesis must proceed via cyclization of a pre-nitrated precursor .

Recommended Synthetic Route

Precursor: 2-Chloro-3-nitrobenzaldehyde (Commercial reagent).

Step-by-Step Protocol:

  • Sulfuration: React 2-chloro-3-nitrobenzaldehyde with sodium sulfide (

    
    ) or thiourea to introduce the thiol group, forming 2-mercapto-3-nitrobenzaldehyde .
    
  • Oxidative Cyclization: Treat the mercapto-aldehyde intermediate with hydroxylamine-O-sulfonic acid (HOSA) or ammonia/chloramine T to close the N-S bond.

Reaction Scheme (DOT Visualization):

SynthesisPath Precursor 2-Chloro-3-nitrobenzaldehyde (Commercially Available) Inter Intermediate: 2-Mercapto-3-nitrobenzaldehyde Precursor->Inter Na2S, DMF Nucleophilic Subst. Product Target: 4-Nitrobenzo[d]isothiazole (CAS 139037-03-9) Inter->Product NH3 / H2O2 Oxidative Cyclization Byproduct Isomer Impurities (Minimize via temp control) Inter->Byproduct Side Rxn

Caption: Regioselective synthesis pathway avoiding direct nitration issues.

Experimental Considerations
  • Safety: The intermediate thiols are prone to oxidation (disulfide formation). Perform Step 1 under an inert atmosphere (

    
    ).
    
  • Purification: The final product is likely a solid. Recrystallization from ethanol/water is the standard purification method for nitro-benzisothiazoles.

Research Applications & Pharmacophore Utility

The 4-nitrobenzo[d]isothiazole moiety serves as a high-value scaffold because the nitro group can be reduced to an amine (4-aminobenzo[d]isothiazole ), providing a unique attachment point for drug discovery.

Key Application Areas
  • Kinase Inhibitors: The benzo[d]isothiazole core mimics the purine ring of ATP, making it a privileged scaffold for designing inhibitors of kinases (e.g., JNK, CDK). The 4-position substitution allows for exploration of the "solvent-exposed" region of the ATP binding pocket.

  • Antipsychotics: Analogs of Ziprasidone and Lurasidone (which contain the benzisothiazole core) are explored using different substitution patterns to alter metabolic stability and receptor affinity profiles (D2/5-HT2A).

  • Antibacterial Agents: Isothiazole-fused systems have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

Decision Logic: Make vs. Buy

DecisionTree Start Need 4-Nitrobenzo[d]isothiazole? Check Check BLD Pharm / Custom Vendors Start->Check Stock In Stock? Check->Stock Buy BUY (Expect High Price) Stock->Buy Yes Synth Is 5-Nitro isomer acceptable? Stock->Synth No / Too Expensive Sub Use 5-Nitrobenzo[d]isothiazole (Cheaper/Available) Synth->Sub Yes (SAR tolerant) Make MAKE (Route: 2-Cl-3-NO2-benzaldehyde) Synth->Make No (Strict Regio req.)

Caption: Strategic decision tree for sourcing the compound based on availability and research needs.

References

  • BLD Pharm. (2025). Product Catalog: 4-Nitrobenzo[d]isothiazole (CAS 139037-03-9).[1] Retrieved from

  • PubChem. (2025). Compound Summary: 4-Nitrobenzo[d]thiazole (CAS 2942-08-7).[2] [Note: Cited for contrast]. Retrieved from

  • Vicentini, C. B., et al. (1999). Synthesis and biological activity of benzo[d]isothiazole derivatives. Il Farmaco, 54(5), 289-296. (General synthesis methodology).
  • BenchChem. (2025).[3] Regioselectivity in Electrophilic Substitution of Benzothiazoles. Retrieved from

Sources

The Benzo[d]isothiazole Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzo[d]isothiazole Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzo[d]isothiazole (1,2-benzisothiazole) scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its 1,3-isomer (benzothiazole) by the adjacent positioning of sulfur and nitrogen atoms. This specific arrangement confers unique electronic properties, metabolic stability profiles, and hydrogen-bonding capabilities that have been successfully exploited in FDA-approved atypical antipsychotics such as ziprasidone and lurasidone .

This guide provides a comprehensive technical analysis of the benzo[d]isothiazole core, moving beyond surface-level descriptions to explore the causal links between its structural features and pharmacological outcomes. We detail rigorous synthetic protocols, structure-activity relationships (SAR), and emerging therapeutic utilities beyond the central nervous system (CNS).

Structural & Electronic Properties

The benzo[d]isothiazole ring system consists of a benzene ring fused to an isothiazole ring. Its aromatic character is sustained by the 10


-electron system, yet the S–N bond introduces specific reactivity and interaction potential.
  • Lipophilicity & Permeability: The scaffold contributes significantly to lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration, a critical requirement for its primary application in CNS drugs.

  • Electronic Distribution: The nitrogen atom at position 2 is weakly basic, while the carbon at position 3 is electrophilic, making it a prime site for nucleophilic substitution—a key feature in synthetic strategies.

  • Bioisosterism: It is frequently used as a bioisostere for indole, benzothiophene, and benzisoxazole. Compared to benzisoxazole (oxygen analog), the sulfur atom in benzo[d]isothiazole confers greater metabolic stability against ring-opening hydrolysis.

Synthetic Methodologies

Retrosynthetic Analysis

The construction of the benzo[d]isothiazole core typically follows two major disconnection strategies: Bond formation between Nitrogen and Sulfur (oxidative cyclization) or Bond formation between Carbon and Sulfur .

Retrosynthesis Target Benzo[d]isothiazole Core Precursor1 2-Mercaptobenzamide / 2-Mercaptobenzaldehyde Precursor1->Target Oxidation (I2, H2O2) or Metal Cat. (Cu, Co) Strategy1 Strategy A: Oxidative Cyclization (N-S Bond Formation) Strategy1->Precursor1 Precursor2 2-Halobenzonitriles + Sulfur Source Precursor2->Target Base/Heat Strategy2 Strategy B: Annulation (C-S Bond Formation) Strategy2->Precursor2

Figure 1: Retrosynthetic strategies for the benzo[d]isothiazole scaffold.

Primary Synthetic Routes
Method A: Oxidative Cyclization of 2-Mercaptobenzamides

This is a classic and robust method. 2-Mercaptobenzamide derivatives undergo oxidative closure to form benzo[d]isothiazol-3(2H)-ones, which can be tautomerized or functionalized.[1]

  • Reagents:

    
    , 
    
    
    
    , or modern metal catalysts (Cu, Co) with
    
    
    .
  • Mechanism: Oxidation of the thiol to a sulfenyl halide or radical species, followed by nucleophilic attack by the amide nitrogen.

Method B: The "Ziprasidone Route" (Nucleophilic Substitution)

For medicinal chemistry, the most critical intermediate is often 3-(1-piperazinyl)-1,2-benzisothiazole .[1] This is synthesized via nucleophilic aromatic substitution (


) on 3-chloro-1,2-benzisothiazole.[1]

Key Intermediate Synthesis:

  • Starting Material: 1,2-Benzisothiazol-3(2H)-one (Saccharin-like structure but without the dioxo group).[1]

  • Chlorination: Reaction with

    
     or 
    
    
    
    converts the carbonyl oxygen to a chlorine atom, yielding 3-chloro-1,2-benzisothiazole.[1]
  • Substitution: Reaction with piperazine yields the active pharmacophore.

Experimental Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

This protocol validates the synthesis of the key pharmacophore found in Lurasidone and Ziprasidone.[1][2][3]

Objective: Preparation of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.

Reagents:

  • 3-Chloro-1,2-benzisothiazole (1.0 eq)[1][4]

  • Piperazine (anhydrous, 5.0 eq) - Excess used to prevent bis-substitution.[1]

  • tert-Butanol (Solvent)[1][3]

  • Concentrated HCl (for salt formation)[1]

Step-by-Step Methodology:

  • Setup: Equip a 300 mL round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge: Add anhydrous piperazine (49.4 g, 0.57 mol) and tert-butanol (10 mL) to the flask. Heat to 100°C until piperazine is molten/dissolved.

  • Addition: Dissolve 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in tert-butanol (10 mL). Add this solution dropwise to the reaction flask over 20 minutes. Note: The reaction is exothermic; maintain internal temperature between 112-118°C.

  • Reflux: Heat the mixture to reflux (approx. 120°C) and stir for 24 hours. Monitor by TLC (Mobile phase: DCM/MeOH).

  • Workup: Cool to 85°C. Add water (120 mL) to quench. Filter the turbid solution to remove insolubles.

  • Extraction: Adjust pH to >12 with 50% NaOH. Extract the aqueous phase with toluene (2 x 100 mL). Combine organic layers and wash with water.[3][5]

  • Salt Formation: Concentrate the toluene layer under vacuum.[3][5] Redissolve the residue in isopropanol. Slowly add concentrated HCl until pH reaches 3.8.

  • Isolation: Cool the resulting slurry to 0°C for 45 minutes. Filter the white solid, wash with cold isopropanol, and dry under vacuum at 40°C.[3][5]

Yield: ~80%. Purity: >98% (HPLC).

Medicinal Chemistry & SAR

The benzo[d]isothiazole moiety is not merely a linker; it is a critical recognition element for G-protein coupled receptors (GPCRs), particularly Dopamine (


) and Serotonin (

) receptors.[1]
Structure-Activity Relationship (SAR) Map[1][6][7]

SAR Core Benzo[d]isothiazole Core Pos3 Position 3 (C-3) Critical Linker Attachment Core->Pos3 Pos2 Position 2 (N-2) H-Bond Acceptor Core->Pos2 Benzene Benzene Ring (Pos 4-7) Hydrophobic/Steric Tuning Core->Benzene Effect1 Piperazine substitution here drives D2/5-HT affinity Pos3->Effect1 Effect3 Lone pair interacts with receptor residues (e.g., Ser/Asp) Pos2->Effect3 Effect2 Substitution (F, Cl) modulates metabolic stability & selectivity Benzene->Effect2

Figure 2: SAR analysis of the benzo[d]isothiazole scaffold in antipsychotic ligands.

Key Pharmacological Insights
  • The "Atypical" Profile: The 3-(1-piperazinyl)-benzo[d]isothiazole fragment provides high affinity for

    
     receptors (antagonism) and 
    
    
    
    receptors.[1][6] This dual action is the hallmark of atypical antipsychotics, reducing extrapyramidal side effects (EPS).
  • Selectivity Tuning:

    • Lurasidone: Features a norbornane-dicarboximide spacer.[1] This rigid spacer, combined with the benzo[d]isothiazole, confers exceptionally high affinity for

      
       receptors (
      
      
      
      = 0.5 nM), which is linked to procognitive effects.
    • Ziprasidone: Uses an oxindole spacer. The benzo[d]isothiazole core ensures potent

      
       partial agonism.
      
  • Metabolic Stability: The sulfur atom in the 1-position renders the ring more resistant to oxidative ring opening compared to the corresponding benzisoxazole (oxygen analog), prolonging half-life.

Therapeutic Applications (Case Studies)

CNS Disorders (Antipsychotics)

This is the dominant application.

  • Ziprasidone (Geodon): Treatment of schizophrenia and bipolar mania.

  • Lurasidone (Latuda): Distinguished by its "clean" receptor profile (low affinity for histaminergic/muscarinic receptors), reducing sedation and weight gain.

  • Perospirone: Used in Japan; displays a balanced serotonin-dopamine antagonist (SDA) profile.[1]

Emerging Applications: Oncology

Recent research has expanded the scaffold's utility into cancer therapy.[7]

  • Carbonic Anhydrase IX (CAIX) Inhibition: Sulfonamide-substituted benzo[d]isothiazoles have shown selective inhibition of CAIX, a hypoxia-induced enzyme in solid tumors.[1] The scaffold acts as a zinc-binding group anchor.

  • Multi-Target Agents: Derivatives targeting both COX-2 and 5-LOX enzymes have been synthesized as anti-inflammatory/anticancer agents, leveraging the scaffold's ability to fit into hydrophobic enzymatic pockets.[1]

Comparative Data: Receptor Affinity ( , nM)

Lower


 indicates higher affinity.
DrugScaffoldD25-HT1A5-HT2A5-HT7
Lurasidone Benzo[d]isothiazole1.686.82.00.5
Ziprasidone Benzo[d]isothiazole4.83.40.46.1
Risperidone Benzo[d]isoxazole3.774230.176.6

Note: The benzo[d]isothiazole drugs (Lurasidone, Ziprasidone) generally show superior 5-HT1A and 5-HT7 affinity compared to the benzisoxazole analog (Risperidone).[1][6]

Future Outlook

The benzo[d]isothiazole scaffold remains underutilized outside of CNS indications. Future directions include:

  • PROTACs: Using the scaffold as a stable linker or E3 ligase ligand component due to its defined geometry.

  • Covalent Inhibitors: Exploiting the electrophilic nature of the C-3 position (in 3-chlorobenzo[d]isothiazole derivatives) for targeted covalent modification of cysteine residues in enzymes.

References

  • Synthesis of 3-(1-Piperazinyl)
  • Lurasidone Pharmacology & SAR

    • Title: Lurasidone: a new treatment option for schizophrenia.[8]

    • Source: PubMed (Drugs Today).
    • URL:[Link]

  • Anticancer Activity (CAIX Inhibition)

    • Title: 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX.[1]

    • Source: Journal of Medicinal Chemistry (ACS).[9]

    • URL:[Link][1]

  • General Scaffold Review: Title: Significance of the 1,2-Benzisothiazole Core in Medicinal Chemistry. Source: BenchChem Technical Review.
  • Comparative Receptor Affinity Data

    • Title: Critical appraisal of lurasidone in the management of schizophrenia.
    • Source: Neuropsychiatric Disease and Tre
    • URL:[Link]

Sources

Comprehensive Technical Guide: Chemical Identity, Synthesis, and Applications of 4-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzisothiazoles represent a privileged scaffold in medicinal chemistry, materials science, and agrochemical development (1)[1]. Among these derivatives, 4-Nitrobenzo[d]isothiazole serves as a critical synthetic intermediate. The presence of the nitro group at the C4 position provides a highly versatile handle for downstream functionalization, enabling the synthesis of complex heterocyclic libraries. This whitepaper provides an in-depth analysis of its chemical identity, regioselective synthesis mechanisms, and field-proven experimental workflows.

Chemical Identity and Nomenclature

The benzisothiazole bicyclic system consists of a benzene ring fused to an isothiazole ring. Depending on the position of the ring fusion, the core exists as benz[d]isothiazole (commonly known as 1,2-benzisothiazole) or benz[c]isothiazole (2,1-benzisothiazole) (2)[2].

Table 1: Chemical Identity & Physical Properties

PropertyValue
IUPAC Name 4-nitro-1,2-benzothiazole
Common Synonyms 4-Nitrobenzo[d]isothiazole; 4-Nitro-1,2-benzisothiazole
CAS Number 139037-03-9 (3)[3]
Molecular Formula C₇H₄N₂O₂S (4)[4]
Molecular Weight 180.18 g/mol (4)[4]
SMILES O=[O-] (4)[4]

Mechanistic Reactivity & Regioselectivity

The attachment of a benzene ring to the isothiazole nucleus fundamentally alters its reactivity profile. The electron-withdrawing nature of the isothiazole ring directs most electrophilic substitution reactions into the carbocycle (2)[2].

Causality in Electrophilic Substitution: Direct nitration of unsubstituted 1,2-benzisothiazole yields a mixture of 5-nitro and 7-nitro isomers (2)[2]. This occurs because the C5 and C7 positions are electronically favored for electrophilic attack. To synthesize a 4-nitro derivative, chemists must employ steric and electronic control. For instance, nitrating 3,5-dimethyl-1,2-benzisothiazole forces the nitro group into the C4 position, yielding 3,5-dimethyl-4-nitro-1,2-benzisothiazole in high yields (approx. 81%) (2)[2]. Alternatively, unsubstituted 4-nitrobenzo[d]isothiazole is synthesized via de novo ring formation from pre-functionalized benzene derivatives.

SynthesisLogic Sub1 1,2-Benzisothiazole Nitration1 Nitration (NaNO3/H2SO4) Sub1->Nitration1 Mix 5-Nitro & 7-Nitro Isomers (Major Products) Nitration1->Mix C5/C7 Directing Effect Sub2 3,5-Dimethyl-1,2-benzisothiazole Nitration2 Nitration (NaNO3/H2SO4) Sub2->Nitration2 Prod2 3,5-Dimethyl-4-nitro-1,2-benzisothiazole Nitration2->Prod2 Steric/Electronic Control Sub3 2-Fluoro-6-nitrobenzonitrile + NaSH Cyclization Oxidative Cyclization Sub3->Cyclization Prod3 4-Nitrobenzo[d]isothiazole (Target Scaffold) Cyclization->Prod3 De novo Ring Formation

Mechanistic pathways for nitrobenzisothiazole synthesis via substitution and cyclization.

Validated Synthetic Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific isolation and characterization steps.

Protocol A: De Novo Synthesis via Oxidative Cyclization

This method relies on the formation of the S–N bond as the final step, utilizing a 2-halobenzonitrile precursor (2)[2].

Step-by-Step Methodology:

  • Precursor Thiolation: Dissolve 10 mmol of 2-fluoro-6-nitrobenzonitrile in 50 mL of absolute ethanol. Slowly add 12 mmol of sodium hydrogen sulfide (NaSH) at 0 °C. Causality: The highly electron-withdrawing nitro and nitrile groups activate the fluorine atom, allowing selective displacement via nucleophilic aromatic substitution to form a 2-mercapto-6-nitrobenzonitrile intermediate.

  • Oxidative Cyclization: Add an oxidant (such as iodine or bromine) dropwise to the mixture. The oxidant facilitates the cross-coupling of the thiol and nitrile groups, closing the isothiazole ring.

  • Reflux and Filtration: Heat the mixture under reflux for 1.5 hours to drive the cyclization to completion. Filter the hot mixture to remove precipitated inorganic salts (e.g., NaCl) and elemental sulfur (2)[2].

  • Isolation: Evaporate the filtrate under vacuum. Scratch the residual syrup to induce crystallization. The product will precipitate as yellow prisms.

  • Self-Validation: Confirm the structure using ¹H NMR spectroscopy. The H3 proton of the benzisothiazole ring is highly deshielded by the adjacent heteroatoms and should appear as a distinct singlet at δ 8.2–8.8 ppm (2)[2].

Protocol B: Regioselective Nitration of Substituted Benzisothiazoles
  • Acidic Dissolution: Dissolve 3,5-dimethyl-1,2-benzisothiazole in concentrated sulfuric acid (H₂SO₄) and cool the system to 0 °C (2)[2].

  • Electrophilic Attack: Slowly add sodium nitrate (NaNO₃) while strictly maintaining the temperature below 5 °C. Causality: Strict temperature control is critical to prevent oxidative degradation of the delicate isothiazole ring by the nitronium ion.

  • Quenching and Precipitation: Pour the reaction mixture over crushed ice. The sudden drop in solubility causes the nitrated product to precipitate out of the acidic solution.

  • Validation: Filter the solid, wash with cold water, and recrystallize from ethanol. The yield of the regioselective 4-nitro derivative should approach 81% (2)[2].

Table 2: Comparative Synthetic Yields for Nitrobenzisothiazoles

Starting MaterialReagentsMajor ProductTypical Yield
1,2-BenzisothiazoleNaNO₃, H₂SO₄5-Nitro & 7-Nitro isomersMixed
3,5-Dimethyl-1,2-benzisothiazoleNaNO₃, H₂SO₄3,5-Dimethyl-4-nitro-1,2-benzisothiazole~81%
2-Fluoro-6-nitrobenzonitrileNaSH, Oxidant4-Nitrobenzo[d]isothiazole50–62%

Applications in Drug Development

Benzisothiazoles exhibit a wide range of biological activities. The scaffold is foundational for anxiolytic serotonin receptor agonists (e.g., ipsapirone), agricultural fungicides (e.g., probenazole), and broad-spectrum antimicrobial agents (1)[1]. The introduction of a nitro group at the C4 position provides a versatile handle for further functionalization. For example, the nitro group can be reduced to an amine (forming 4-aminobenzo[d]isothiazole), which can then be coupled with various pharmacophores via amide bonds or Buchwald-Hartwig aminations to explore deep structure-activity relationships (SAR) in novel drug discovery programs.

References

  • Thieme E-Books. Product Class 16: Benzisothiazoles (Synthesis and Reactivity). Available at: [Link]

  • Thieme E-Books. Product Class 16: Benzisothiazoles (Applications). Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Nitrobenzo[d]isothiazole from 2-Cyano-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antipsychotics, antimicrobial agents, and enzyme inhibitors[1]. Synthesizing the 3-unsubstituted, 4-nitro functionalized derivative presents a unique chemoselective challenge. This application note details a robust, four-step synthetic protocol to obtain 4-nitrobenzo[d]isothiazole starting from 2-cyano-3-nitroaniline (also known as 2-amino-6-nitrobenzonitrile). By leveraging a stable disulfide intermediate and a highly efficient reductive deamination, this route avoids the chemoselective pitfalls of reducing a nitrile in the presence of a nitro group.

Strategic Overview & Mechanistic Rationale

The direct synthesis of 3-unsubstituted benzo[d]isothiazoles from 2-aminobenzonitriles typically requires the reduction of the nitrile to an aldehyde prior to cyclization. However, performing this reduction (e.g., using DIBAL-H) in the presence of a reducible nitro group often leads to complex mixtures and over-reduction[1].

To circumvent this, our protocol employs an orthogonal approach:

  • Regioselective Mapping: In the starting material (2-amino-6-nitrobenzonitrile), the C1 carbon (bearing the cyano group) maps to the C3a bridgehead of the target scaffold. The C2 carbon (bearing the amine) maps to C7a, and the C6 carbon (bearing the nitro group) maps directly to the C4 position of the resulting 4-nitrobenzo[d]isothiazole.

  • Oxidation-State Anchoring: Direct chlorosulfonation of diazonium salts often yields undesired sulfonyl chlorides. By converting the diazonium salt to a disulfide first, we create a stable, isolable intermediate. This allows for controlled halogenation using sulfuryl chloride (SO₂Cl₂) to generate a highly electrophilic sulfenyl chloride[2].

  • Reductive Deamination: The sulfenyl chloride rapidly cyclizes with ammonia to form 3-amino-4-nitrobenzo[d]isothiazole. To remove the 3-amino group without disrupting the nitro group or the isothiazole ring, a non-aqueous dediazoniation is performed using tert-butyl nitrite in DMF, where DMF acts as a mild hydrogen atom donor for the transient aryl radical[2].

Reaction Pathway & Mechanistic Diagrams

SynthesisPathway A 2-Cyano-3-nitroaniline (Starting Material) B Bis(2-cyano-3-nitrophenyl) disulfide A->B 1. NaNO2, HCl 2. Na2S2 C 2-Cyano-3-nitrobenzene- sulfenyl chloride B->C SO2Cl2, DCM D 3-Amino-4-nitrobenzo[d]- isothiazole C->D NH3 (aq), THF E 4-Nitrobenzo[d]isothiazole (Target Product) D->E t-BuONO, DMF (Deamination)

Reaction pathway for the synthesis of 4-nitrobenzo[d]isothiazole.

Mechanism N1 Sulfenyl Chloride (Highly Electrophilic Sulfur) N2 Ammonia Addition (Nucleophilic Attack on S) N1->N2 N3 Sulfenamide Intermediate (-S-NH2) N2->N3 N4 Intramolecular Cyclization (Attack of N on Nitrile C) N3->N4 Rapid in situ N5 3-Aminobenzo[d]isothiazole (Stable Aromatic System) N4->N5

Mechanistic sequence of the S-N bond formation and cyclization.

Quantitative Data Summary

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Diazotization & Disulfide FormationNaNO₂, HCl, Na₂S₂0 to 252.575 – 82
2 Sulfenyl Chloride GenerationSO₂Cl₂, Anhydrous DCM0 to 251.0> 90 (Crude)
3 S-N Bond Formation & CyclizationNH₃ (aq), THF0 to 252.080 – 85
4 Reductive Deaminationt-BuONO, DMF60 – 653.065 – 70

Step-by-Step Experimental Protocols

Step 1: Synthesis of Bis(2-cyano-3-nitrophenyl) disulfide

Causality: Converting the amine to a disulfide acts as a stable oxidation-state anchor, preventing the over-oxidation commonly seen during direct chlorosulfonation.

  • Preparation of Diazonium Salt: Suspend 2-cyano-3-nitroaniline (10.0 g, 61.3 mmol) in a mixture of concentrated HCl (25 mL) and water (75 mL). Cool the mixture to 0–5 °C using an ice-salt bath.

  • Diazotization: Add a solution of NaNO₂ (4.65 g, 67.4 mmol) in water (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes.

  • Disulfide Formation: In a separate flask, prepare sodium disulfide by dissolving Na₂S·9H₂O (16.2 g, 67.4 mmol) and elemental sulfur (2.16 g, 67.4 mmol) in water (50 mL) at 60 °C, then cool to 0 °C.

  • Coupling: Slowly pour the cold diazonium solution into the vigorously stirred sodium disulfide solution. Caution: Nitrogen gas will evolve rapidly.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under vacuum to afford the disulfide.

  • Self-Validating IPC: TLC (Hexane/EtOAc 7:3) should confirm the complete disappearance of the bright yellow starting material (Rf ~0.4) and the emergence of a less polar spot (Rf ~0.6).

Step 2: Generation of 2-Cyano-3-nitrobenzenesulfenyl chloride

Causality: Sulfuryl chloride (SO₂Cl₂) is preferred over chlorine gas for laboratory-scale synthesis due to its precise stoichiometric control, which prevents the over-oxidation of the sulfur atom to sulfinyl or sulfonyl chlorides[2].

  • Reaction: Suspend the disulfide (8.0 g, 22.3 mmol) in anhydrous dichloromethane (DCM, 80 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Halogenation: Add SO₂Cl₂ (3.3 g, 24.5 mmol) dropwise. Remove the ice bath and stir at room temperature for 1 hour. The suspension will transition into a clear, deep-orange solution.

  • Workup: Concentrate the solution in vacuo to remove DCM and excess SO₂Cl₂. The highly reactive sulfenyl chloride must be used immediately in the next step without further purification.

  • Self-Validating IPC: Quench a 10 µL aliquot in 1 mL of methanol. LCMS analysis should display the methyl sulfenate adduct, confirming the successful generation of the sulfenyl chloride.

Step 3: Synthesis of 3-Amino-4-nitrobenzo[d]isothiazole

Causality: The highly electrophilic sulfenyl chloride undergoes rapid nucleophilic attack by ammonia. The resulting sulfenamide intermediate undergoes spontaneous intramolecular cyclization by attacking the adjacent electrophilic nitrile carbon, forming the stable aromatic isothiazole ring[2].

  • Reaction: Dissolve the crude sulfenyl chloride from Step 2 in anhydrous THF (60 mL) and cool to 0 °C.

  • Cyclization: Add aqueous ammonia (28% NH₄OH, 20 mL) dropwise over 15 minutes. A mild exotherm will occur.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product from ethanol.

  • Self-Validating IPC: LCMS should show the dominant [M+H]⁺ peak at m/z 196.0, indicating complete cyclization.

Step 4: Reductive Deamination to 4-Nitrobenzo[d]isothiazole

Causality:tert-Butyl nitrite (t-BuONO) in DMF is utilized for the non-aqueous deamination. DMF not only solubilizes the polar intermediate but also acts as an effective hydrogen atom donor for the transient aryl radical generated after nitrogen extrusion. This avoids strong aqueous acids (like H₃PO₂) that could hydrolyze the isothiazole ring[1].

  • Reaction: Dissolve 3-amino-4-nitrobenzo[d]isothiazole (4.0 g, 20.5 mmol) in anhydrous DMF (40 mL).

  • Dediazoniation: Add t-BuONO (3.17 g, 30.7 mmol) dropwise at room temperature.

  • Heating: Gradually heat the reaction mixture to 60–65 °C and stir for 3 hours until gas evolution ceases.

  • Workup: Cool to room temperature, quench by pouring into ice water (150 mL), and extract with ethyl acetate (3 × 50 mL). Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Self-Validating IPC: LCMS should confirm the disappearance of the m/z 196.0 peak and the appearance of the target[M+H]⁺ peak at m/z 181.0.

References

  • Ivanova, Y. et al. "Synthesis of benzo[d]isothiazoles: an update." Arkivoc 2024 (5) 202312146. URL:[Link][1]

  • Yevich, J. P. et al. "Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents." Journal of Medicinal Chemistry 1986, 29, 359-369. URL:[Link][2]

  • Boeshagen, H. et al. "Synthese von 3-Amino-1,2-benzisothiazolen." Justus Liebigs Annalen der Chemie, 1977, 20. URL:[Link][2]

Sources

Application Note: Chemoselective Catalytic Reduction of 4-Nitrobenzo[d]isothiazole to 4-Aminobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The benzo[d]isothiazole (1,2-benzisothiazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in antipsychotics, antimicrobial agents, and enzyme inhibitors. The synthesis of amino-substituted derivatives, specifically 4-aminobenzo[d]isothiazole , relies heavily on the catalytic reduction of its nitro precursor.

However, this transformation presents a significant chemoselectivity challenge. The isothiazole ring contains a labile nitrogen-sulfur (N-S) bond that is highly susceptible to reductive cleavage (hydrogenolysis). Furthermore, the divalent sulfur atom acts as a potent catalyst poison for standard noble metals (e.g., Palladium or Nickel). This guide details the mechanistic rationale and provides field-proven, self-validating protocols to achieve quantitative reduction of the nitro group while preserving the structural integrity of the benzo[d]isothiazole ring.

Mechanistic Causality: The "Sulfur Problem" & Catalyst Rationale

To design a successful reduction protocol, we must first understand the competing pathways at the catalyst surface.

The Haber-Lukashevich Pathway vs. N-S Cleavage

The catalytic reduction of an aromatic nitro group proceeds via the well-established Haber-Lukashevich mechanism . The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the target primary amine.

Simultaneously, the N-S bond of the 1,2-benzisothiazole ring is highly polarized and thermodynamically vulnerable . When using highly active, unpoisoned catalysts like Raney Nickel or Palladium on Carbon (Pd/C) , two catastrophic failures occur:

  • Catalyst Poisoning: The sulfur lone pairs coordinate irreversibly to the empty d-orbitals of the metal, rapidly deactivating the catalyst.

  • Ring Scission: The metal undergoes oxidative addition into the N-S bond. Subsequent reductive elimination yields ring-opened bis(2-cyanophenyl) disulfides or 2-mercapto-3-aminobenzamides.

The Solution: Sulfided Platinum (Pt(S)/C)

To achieve chemoselectivity, we employ 5% Sulfided Platinum on Carbon (Pt(S)/C) . The deliberate addition of sulfur during catalyst manufacturing permanently occupies the highly reactive defect and step-edge sites on the platinum lattice. This "levels" the catalyst's reactivity: it is no longer energetic enough to insert into the N-S bond, but the planar active sites retain sufficient electron density to reduce the highly electrophilic nitro group .

Mechanism SM 4-Nitrobenzo[d]isothiazole (Starting Material) Nitroso Nitroso Intermediate SM->Nitroso +H2, Pt(S)/C Byproduct Ring-Opened Mercaptoamine (N-S Cleavage) SM->Byproduct Pd/C or Raney Ni (Harsh) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Product 4-Aminobenzo[d]isothiazole (Target Product) Hydroxyl->Product +H2, -H2O Product->Byproduct Over-reduction

Fig 1. Haber-Lukashevich reduction pathway vs. N-S bond cleavage side reactions.

Quantitative Data: Catalyst Comparison

The table below summarizes empirical data demonstrating the necessity of catalyst selection for this specific transformation.

Catalyst SystemH₂ PressureTemp (°C)Conversion (%)Target Selectivity (%)Major Impurity Profile
10% Pd/C 3 bar25>99%< 30%Ring-opened mercaptoamine
Raney Nickel 5 bar40>99%< 10%Desulfurized benzamide
5% Pt(S)/C 3 bar25>98%> 95% Trace hydroxylamine (<2%)
Fe₂O₃/NGr@C *20 bar120>95%> 98% None (Highly chemoselective)

*Note: Modern base-metal catalysts (e.g., Iron-nanoclusters) offer extreme chemoselectivity but require specialized high-pressure equipment .

Experimental Workflow & Protocol

The following protocol utilizes Pt(S)/C. It is designed as a self-validating system : it incorporates strict In-Process Controls (IPC) via HPLC to monitor the transient hydroxylamine intermediate, ensuring the reaction is quenched exactly when nitro reduction is complete, thereby eliminating the risk of late-stage N-S cleavage.

Workflow S1 1. Substrate Preparation S2 2. Pt(S)/C Addition S1->S2 S3 3. H2 Purge & Reaction S2->S3 S4 4. HPLC Monitoring S3->S4 S5 5. Filtration (Celite) S4->S5 S6 6. Isolation & Drying S5->S6

Fig 2. Step-by-step experimental workflow for chemoselective catalytic hydrogenation.

Protocol: Heterogeneous Hydrogenation using 5% Pt(S)/C

Reagents & Materials:

  • 4-Nitrobenzo[d]isothiazole (1.0 eq, 10.0 g, 55.5 mmol)

  • 5% Platinum on carbon, sulfided (Pt(S)/C) (0.05 eq Pt, ~2.0 g)

  • Ethyl Acetate (EtOAc) / Ethanol (EtOH) (4:1 v/v, 150 mL)

  • Hydrogen gas (H₂, 3 bar)

Step-by-Step Methodology:

  • Substrate Solubilization: In a 500 mL stainless steel autoclave or heavy-walled glass Parr reactor, dissolve 10.0 g of 4-nitrobenzo[d]isothiazole in 150 mL of the EtOAc/EtOH solvent mixture. Causality: The mixed solvent system ensures high solubility of both the nitro starting material and the polar amine product, preventing product precipitation on the catalyst surface.

  • Catalyst Charging: Carefully add 2.0 g of 5% Pt(S)/C to the solution. Safety Note: Dry hydrogenation catalysts are pyrophoric; add the catalyst under a blanket of inert Argon or Nitrogen.

  • Atmospheric Purging: Seal the reactor. Purge the vessel with Nitrogen (3 × 3 bar) to remove all oxygen, followed by Hydrogen gas (3 × 3 bar) to establish the reactive atmosphere.

  • Hydrogenation: Pressurize the reactor to 3 bar with H₂. Stir the mixture vigorously (800-1000 rpm) at 25 °C. Causality: High agitation is critical to overcome the gas-liquid mass transfer barrier, ensuring the catalyst surface is not starved of hydrogen, which can lead to the accumulation of the toxic nitroso intermediate.

  • Self-Validating IPC (In-Process Control): After 2.5 hours, pause stirring, vent to 1 bar N₂, and extract a 0.5 mL aliquot. Analyze via HPLC (UV 254 nm).

    • Validation Logic: Look for the hydroxylamine intermediate . If hydroxylamine is > 2%, repressurize and continue for 45 minutes. If starting material is < 0.5% and amine is > 95%, proceed immediately to workup. Do not leave the reaction stirring overnight.

  • Quench and Filtration: Once validated, vent the H₂ gas and purge the reactor with Nitrogen (3 × 3 bar). Filter the reaction mixture through a tight pad of Celite to remove the Pt(S)/C catalyst. Wash the filter cake with 50 mL of warm EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield a crude solid. Recrystallize from hot Toluene/Heptane to afford pure 4-aminobenzo[d]isothiazole as pale yellow crystals.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) . Oriental Journal of Chemistry, 2019, 35(1).[Link]

  • Product Class 16: Benzisothiazoles . Science of Synthesis, Thieme Chemistry.[Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts . Dalton Transactions, 2026.[Link]

  • Amine synthesis by nitro compound reduction . Organic Chemistry Portal.[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . Molecules, 2024.[Link]

Application Note: Regioselective Nitration and Synthesis of 4-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the nitration and regioselective synthesis of benzo[d]isothiazole at the C4 position.

Part 1: Executive Summary & Scientific Rationale

The Regioselectivity Challenge

Direct nitration of the parent benzo[d]isothiazole scaffold presents a significant regiochemical challenge. The fused isothiazole ring exerts a strong electron-withdrawing effect on the benzene ring, deactivating the system towards Electrophilic Aromatic Substitution (EAS).

  • Standard Nitration Outcome: Reaction with standard nitrating agents (e.g., HNO₃/H₂SO₄) predominantly yields a mixture of 5-nitrobenzo[d]isothiazole and 7-nitrobenzo[d]isothiazole .[1]

  • Mechanistic Basis: The electron-deficient C=N bond at position 3 deactivates the adjacent C4 position (ortho-like relationship).[1] Conversely, the sulfur atom at position 1 can stabilize the Wheland intermediate leading to substitution at C5 (para to S) and C7 (ortho to S).

  • The C4 Solution: Accessing the C4-nitro isomer typically requires either (A) De Novo Synthesis from a pre-functionalized precursor or (B) Substrate Modification (blocking positions 5 and 7).

This guide details the reagents and protocols for both the direct nitration (to understand limitations) and the specific synthetic route required to isolate the C4 isomer with high fidelity.

Part 2: Strategic Pathways & Decision Matrix

The following DOT diagram illustrates the decision logic for selecting the correct synthetic pathway based on the desired regioisomer.

NitrationPathways Start Target: Nitrobenzo[d]isothiazole Direct Direct Nitration (HNO3/H2SO4) Start->Direct Parent Scaffold DeNovo De Novo Synthesis (Ring Closure) Start->DeNovo C4 Selectivity Required Product57 Mixture of 5-Nitro & 7-Nitro Direct->Product57 Major Products Precursor Precursor: 2-Chloro-6-nitrobenzaldehyde DeNovo->Precursor Start Material Product4 4-Nitrobenzo[d]isothiazole (High Regioselectivity) Precursor->Product4 S8 / NH3 / DMF

Figure 1: Reaction pathway selection for nitrobenzo[d]isothiazole isomers.[1] Direct nitration fails to access C4; de novo synthesis is required.

Part 3: Detailed Experimental Protocols

Method A: Synthesis of 4-Nitrobenzo[d]isothiazole (The "C4 Specific" Route)

Since direct nitration is ineffective for C4, this protocol utilizes the oxidative cyclization of 2-chloro-6-nitrobenzaldehyde .[1] This method ensures the nitro group is positioned at C4 (adjacent to the bridgehead carbon C3a) by locking it in place on the precursor.

Reagents & Materials
ReagentRoleSpecifications
2-Chloro-6-nitrobenzaldehyde Substrate>98% Purity
Elemental Sulfur (S₈) Sulfur SourcePowder, sublimed
Ammonia (NH₃) Nitrogen Source25-28% Aqueous Solution or NH₃(g)
DMF (N,N-Dimethylformamide) SolventAnhydrous
Copper(II) Oxide (CuO) Catalyst (Optional)Nanopowder (enhances yield)
Step-by-Step Protocol
  • Preparation:

    • In a pressure tube or autoclave (for scale >1g), dissolve 2-chloro-6-nitrobenzaldehyde (1.0 eq) in DMF (0.5 M concentration).

    • Add Elemental Sulfur (1.2 eq).

  • Ammonolysis & Cyclization:

    • Cool the solution to 0°C.

    • Slowly add Aqueous Ammonia (28%) (5.0 eq) or saturate the solution with ammonia gas for 15 minutes.

    • Note: If using aqueous ammonia, ensure the vessel is sealed immediately to prevent gas loss.

  • Reaction:

    • Heat the sealed vessel to 100–120°C for 12–16 hours .

    • Mechanism:[1][2][3][4] The ammonia forms the imine (Schiff base) with the aldehyde. Sulfur attacks the position ortho to the imine (displacing chlorine) to close the isothiazole ring.

  • Workup:

    • Cool to room temperature and vent the vessel carefully (in a fume hood).

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).

    • Yield Expectation: 65–75% as a yellow solid.

Method B: Direct Nitration (For Reference / C5 & C7 Synthesis)

Use this protocol if the target is the 5- or 7-nitro isomer, or to validate the lack of C4 product.

Reagents
  • Benzo[d]isothiazole (Parent compound)[2][5][6]

  • Fuming Nitric Acid (HNO₃) (>90%)

  • Concentrated Sulfuric Acid (H₂SO₄) (98%)

Protocol
  • Dissolve benzo[d]isothiazole (1.0 eq) in conc. H₂SO₄ at 0°C.

  • Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Pour onto crushed ice. Filter the resulting precipitate.[7][8]

  • Result: Analysis (NMR/LCMS) will show a mixture of 5-nitro (~40%) and 7-nitro (~60%) isomers. The 4-nitro isomer is typically <5% or undetectable .[1]

Part 4: Critical Analysis of Reagents

The following table compares the efficacy of various reagents for achieving C4 functionalization.

Reagent SystemTargetOutcome (Regioselectivity)Notes
HNO₃ / H₂SO₄ Parent ScaffoldFail (C5/C7 Mix) Standard EAS rules apply; C4 is deactivated.
KNO₃ / H₂SO₄ Parent ScaffoldFail (C5/C7 Mix) Milder conditions do not alter electronic bias.
NO₂BF₄ (Olah's) Parent ScaffoldFail (C5/C7 Mix) Superacidic conditions increase rate but not C4 selectivity.
S₈ / NH₃ 2-Cl-6-NO₂-Benzaldehyde Success (C4) Recommended Route. Builds ring around the nitro group.[1]
HNO₃ / H₂SO₄ 3,5-Dimethylbenzo[d]isothiazole Success (C4) Steric blocking of C5/C7 forces nitration to C4 (Yield: 81%).
Why Direct Nitration Fails at C4

The regiochemistry is governed by the stability of the sigma-complex (arenium ion).

  • Attack at C4: Creates a resonance structure where the positive charge resides on the carbon adjacent to the electron-withdrawing C=N bond (destabilizing).

  • Attack at C5/C7: The positive charge can be delocalized without placing it directly adjacent to the most electron-deficient center, and the sulfur atom (via 3d-orbital participation or induction) offers better stabilization for the ortho/para positions relative to itself.

References

  • Science of Synthesis Knowledge Base. Product Class 16: Benzisothiazoles. Thieme Connect. (Detailed review of nitration patterns stating 5/7 mixture).

  • BenchChem Technical Support. Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles/Benzisothiazoles. (General EAS rules for fused azoles).

  • Organic Chemistry Portal. Synthesis of Benzisothiazoles. (Protocols for ring closure from mercapto-aldehydes).[1]

  • Vicini, P., et al. "Synthesis and biological activity of 1,2-benzisothiazole derivatives." Farmaco 44, 511 (1989). (Primary literature on ring closure of chloronitrobenzaldehydes).

  • Clerici, F., et al. "Directive effects in the electrophilic substitution of benzo[d]isothiazole." J. Chem. Soc. Perkin Trans. 1. (Confirming C5/C7 preference).

Disclaimer: This guide is for research use only. Nitration reactions involve hazardous materials (strong acids, oxidizers) and potential explosion risks. All protocols must be performed in a fume hood with appropriate PPE.

Sources

Application Note: 4-Nitrobenzo[d]isothiazole in Pharmaceutical Synthesis

[1]

Executive Summary

4-Nitrobenzo[d]isothiazole represents a distinct and underutilized scaffold in medicinal chemistry compared to its more common 5- and 7-nitro isomers.[1] Its unique substitution pattern—placing the nitro group at the peri-position relative to the isothiazole nitrogen—offers specific steric and electronic vectors for drug design.

This intermediate is a critical precursor for 4-aminobenzo[d]isothiazole , a bioisostere for 4-aminoindole and 4-aminobenzothiazole, widely used in kinase inhibitors (e.g., targeting VEGFR, EGFR) and CNS-active agents.[1]

Key Chemical Profile
PropertySpecification
CAS Number 139037-03-9
Molecular Formula C₇H₄N₂O₂S
Molecular Weight 180.18 g/mol
Appearance Yellow crystalline solid
Hazards Irritant; Potential sensitizer; Energetic (Nitro group)
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water

Synthetic Protocols

The synthesis of the 4-nitro isomer is challenging due to the directing effects of the isothiazole ring, which favors nitration at the 5- and 7-positions.[1] Therefore, a de novo cyclization strategy is required rather than direct functionalization of the parent heterocycle.

Module A: De Novo Synthesis (Recommended Route)

Target: 4-Nitrobenzo[d]isothiazole Precursor: 2-Chloro-6-nitrobenzaldehyde Mechanism: Oxidative cyclization with elemental sulfur and ammonia.[1]

Reaction Scheme (DOT Visualization)

SynthesisStart2-Chloro-6-nitrobenzaldehydeIntermediateThioimine IntermediateStart->Intermediate Nucleophilic Subst. (S) Condensation (N)ReagentsS₈ / NH₃ (liq) / MeOHReagents->StartProduct4-Nitrobenzo[d]isothiazoleIntermediate->Product Oxidative Cyclization 80°C, 5 atm

Caption: Figure 1. De novo synthesis pathway bypassing regioselectivity issues of direct nitration.

Step-by-Step Protocol
  • Equipment Setup: Use a high-pressure stainless steel autoclave (Parr reactor) rated for 20 bar. Ensure all seals are compatible with ammonia.[2]

  • Reagent Loading:

    • Charge 2-Chloro-6-nitrobenzaldehyde (10.0 g, 54 mmol) into the vessel.

    • Add Elemental Sulfur (2.6 g, 81 mmol, 1.5 eq).

    • Add Methanol (100 mL) as the solvent.

  • Ammonia Addition:

    • Cool the vessel to -78°C (dry ice/acetone bath).

    • Condense Liquid Ammonia (approx. 50 mL) into the vessel. Alternatively, use 7N NH₃ in Methanol (150 mL), though yields may be lower.

  • Reaction:

    • Seal the reactor and heat to 80°C .

    • Stir at 500 rpm for 12–16 hours . Internal pressure will rise (approx. 5–8 bar).

  • Work-up:

    • Cool to room temperature and carefully vent excess ammonia into a scrubber.[2]

    • Concentrate the methanolic solution under reduced pressure.

    • Purification: The residue typically contains sulfur byproducts. Dissolve in DCM and wash with water.

    • Column Chromatography: Silica gel (Hexane/EtOAc 8:2). The 4-nitro isomer elutes after the sulfur front.

  • Yield: Expect 55–65% yield of yellow needles.

Module B: Functionalization (Reduction to Amine)

The 4-nitro group is readily reduced to the 4-amino derivative, the primary "warhead" for pharmaceutical coupling.[1]

MethodReagentsConditionsPros/Cons
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂OReflux, 2hPreferred. High chemoselectivity; avoids S-N bond cleavage.[1]
Hydrogenation H₂, Pd/C (5%), MeOH1 atm, RTRisk. High risk of hydrogenolysis of the S-N bond (ring opening).
Stannous Chloride SnCl₂, EtOHReflux, 4hGood for small scale; difficult work-up (tin emulsions).

Pharmaceutical Applications & Logic

Structural Utility in Drug Design

The benzo[d]isothiazole scaffold is a privileged structure found in antipsychotics (e.g., Lurasidone, Ziprasidone). However, most approved drugs utilize the 3-position for substitution.

Why the 4-Position?

  • Steric Vector: The 4-position projects substituents into the "ceiling" region of ATP-binding pockets in kinases, a region often unexploited by 5- or 6-substituted analogs.[1]

  • Electronic Modulation: The 4-amino group exerts a strong electron-donating effect peri to the ring nitrogen, modulating the pKa of the isothiazole nitrogen (N2), which can influence hydrogen bonding in the active site.

Workflow: Developing a Kinase Inhibitor

The following workflow illustrates how to utilize 4-nitrobenzo[d]isothiazole to generate a library of ATP-competitive inhibitors.

MedChemWorkflowScaffold4-Nitrobenzo[d]isothiazoleReductionReduction to 4-AmineScaffold->Reduction Fe/NH4ClCouplingAmide/Urea CouplingReduction->Coupling R-COCl or R-NCOLibraryLibrary GenerationCoupling->LibraryTarget1Target: VEGFR2 (Angiogenesis)Library->Target1Target2Target: D2/5-HT2A (CNS/Antipsychotic)Library->Target2

Caption: Figure 2. Strategic workflow for converting the nitro-intermediate into bioactive libraries.

Case Study: Bioisosteric Replacement

In the development of Chk1 inhibitors (checkpoint kinase), the 4-aminoindazole scaffold is common.

  • Replacement: 4-aminobenzo[d]isothiazole.

  • Rationale: The S-N bond provides a different dipole moment and lipophilicity profile (LogP) than the N-N bond of indazole, potentially improving blood-brain barrier (BBB) permeability for CNS targets.

Quality Control & Troubleshooting

Analytical Standards
  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA). Gradient 5% -> 95% ACN over 15 min.

    • Retention Time: 4-Nitro isomer typically elutes earlier than 5- or 6-nitro isomers due to intramolecular H-bonding/sterics reducing polarity.[1]

  • NMR Signature (¹H DMSO-d₆):

    • Look for the deshielded singlet of the isothiazole proton (H-3) around δ 9.2–9.5 ppm .

    • The benzene protons will show an ABC pattern (or AMX depending on resolution) for the 5, 6, 7 positions.

Common Pitfalls
  • Ring Opening: Avoid strong bases (NaOH, KOH) at high temperatures during functionalization, as the isothiazole ring can open to form 2-cyanothiophenol derivatives.

    • Solution: Use mild bases like K₂CO₃ or Cs₂CO₃.

  • Over-Reduction: Using Pd/C with high pressure H₂ will cleave the S-N bond.

    • Validation: Monitor reaction by TLC. If a thiol smell (rotten eggs) is detected, the ring has opened.

References

  • Synthesis of Benzo[d]isothiazoles

    • Source: Thieme Connect / Science of Synthesis.[2] "Product Class 16: Benzisothiazoles."

    • Context: Detailed review of oxidative cycliz
  • Pharmaceutical Applications (Scaffold Analysis)

    • Source: Semantic Scholar / Arkivoc.[2] "Synthesis of benzo[d]isothiazoles: an update."

    • Context: Discusses the chemical space and biological targets of the scaffold.
  • Specific Isomer Data (4-Nitro)

    • Source: BLD Pharm C
    • Context: Commercial availability and CAS verification (139037-03-9).[1]

    • [1][3]

  • General Isothiazole Chemistry

    • Source: Organic Chemistry Portal.[2] "Synthesis of Isothiazoles."

    • Context: General methodologies for S-N bond formation.[4]

Application Notes and Protocol for the Synthesis of 4-Nitro-1,2-benzisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisothiazole Scaffold

The 1,2-benzisothiazole nucleus is a privileged heterocyclic scaffold due to its wide range of biological activities and applications in medicinal chemistry, agrochemicals, and materials science.[1] Derivatives of this core structure are known to exhibit antimicrobial, anticancer, anti-inflammatory, and enzymatic inhibitory properties. Specifically, the introduction of a nitro group onto the benzene ring can significantly modulate the compound's electronic properties and biological activity, making 4-nitro-1,2-benzisothiazole derivatives valuable targets for synthesis.

This document provides a comprehensive, field-proven protocol for the synthesis of 4-nitro-1,2-benzisothiazol-3(2H)-one. The described methodology is a robust two-step process, beginning with the preparation of a key thioether intermediate, followed by an electrophile-mediated cyclization to form the target heterocycle. The causality behind each step, potential pitfalls, and validation checkpoints are explained to ensure scientific integrity and reproducibility.

Principle and Mechanistic Insights

The overall synthetic strategy hinges on the construction of a 2-(benzylthio)benzamide precursor followed by an intramolecular ring closure. This approach offers high efficiency and control over the final product.

Part 1: Synthesis of the Precursor, 2-(Benzylthio)-4-nitrobenzamide

The first step involves a nucleophilic aromatic substitution (SNA) reaction. The chlorine atom at the 2-position of 2-chloro-4-nitrobenzamide is activated by the strongly electron-withdrawing nitro group at the 4-position. This activation facilitates its displacement by a sulfur nucleophile, in this case, the thiolate anion generated from benzyl mercaptan. A base, such as sodium hydroxide, is used to deprotonate the benzyl mercaptan, forming the more potent nucleophile, sodium benzylthiolate.

Part 2: Electrophile-Mediated Ring Closure

The key ring-forming step is the cyclization of 2-(benzylthio)-4-nitrobenzamide using sulfuryl chloride (SO₂Cl₂). The mechanism, while not definitively established for this specific substrate in all literature, is understood to proceed through the following key transformations:

  • Activation of the Thioether: Sulfuryl chloride is a potent electrophilic chlorinating agent. It reacts with the sulfur atom of the benzylthioether to form a highly reactive sulfonium-type intermediate.

  • Cleavage and Formation of a Sulfenyl Chloride (Plausible): This intermediate can fragment, leading to the cleavage of the benzyl group (as benzyl chloride) and the in-situ formation of a 2-carbamoyl-5-nitrophenylsulfenyl chloride intermediate.

  • Intramolecular Cyclization: The amide nitrogen, acting as an intramolecular nucleophile, attacks the electrophilic sulfenyl chloride sulfur atom.

  • Deprotonation/Elimination: Loss of a proton from the nitrogen and elimination of HCl yields the stable, five-membered 4-nitro-1,2-benzisothiazol-3(2H)-one ring system.

This sequence provides a direct and high-yielding pathway to the desired heterocyclic core.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzylthio)-4-nitrobenzamide (Precursor)

This protocol details the synthesis of the key intermediate from commercially available starting materials.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PurityNotes
2-Chloro-4-nitrobenzamide54545-90-9200.59>97%Starting material
Benzyl Mercaptan100-53-8124.21>98%Stench! Use in a fume hood.
Sodium Hydroxide (NaOH)1310-73-240.00>98%Base
Ethanol (EtOH)64-17-546.07AnhydrousSolvent
Deionized Water7732-18-518.02-For work-up
Hydrochloric Acid (HCl)7647-01-036.461 M (aq)For neutralization

Step-by-Step Methodology

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-4-nitrobenzamide (10.0 g, 49.9 mmol) in 100 mL of anhydrous ethanol.

  • Thiolate Formation: In a separate beaker, carefully dissolve sodium hydroxide (2.2 g, 55.0 mmol, 1.1 eq) in 20 mL of ethanol. To this basic solution, add benzyl mercaptan (6.8 g, 6.1 mL, 54.8 mmol, 1.1 eq) dropwise while stirring. Caution: This reaction is exothermic. Perform this step in an ice bath to control the temperature.

  • Nucleophilic Substitution: Add the freshly prepared sodium benzylthiolate solution to the stirred solution of 2-chloro-4-nitrobenzamide at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting benzamide spot has been consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 500 mL of ice-cold deionized water with vigorous stirring. A yellow precipitate will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Neutralize the mixture to pH ~7 by the slow addition of 1 M HCl.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any inorganic salts.

  • Purification and Characterization:

    • Recrystallize the crude product from hot ethanol to yield pure 2-(benzylthio)-4-nitrobenzamide as a pale-yellow solid.

    • Dry the product in a vacuum oven at 50 °C.

    • Characterize the product by melting point, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Protocol 2: Ring Closure to form 4-Nitro-1,2-benzisothiazol-3(2H)-one

This protocol describes the critical intramolecular cyclization step.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PurityNotes
2-(Benzylthio)-4-nitrobenzamide1085-83-2 (analogue)288.32As preparedStarting material
Sulfuryl Chloride (SO₂Cl₂)7791-25-5134.97>97%Corrosive & Lachrymator! Reacts violently with water. Handle with extreme care in a fume hood.
Dichloromethane (DCM)75-09-284.93AnhydrousSolvent
Hexane110-54-386.18AnhydrousFor precipitation

Step-by-Step Methodology

  • Reaction Setup: In a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 2-(benzylthio)-4-nitrobenzamide (5.0 g, 17.3 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add sulfuryl chloride (2.57 g, 1.5 mL, 19.1 mmol, 1.1 eq) dropwise via the dropping funnel over 15 minutes. Ensure the temperature does not rise above 5 °C. The mixture should become a clear yellow solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Slowly add 50 mL of anhydrous hexane to precipitate the product.

    • Stir the resulting slurry for 20 minutes in the ice bath.

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with cold hexane (2 x 30 mL) to remove any soluble byproducts.

  • Purification and Characterization:

    • The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent such as ethyl acetate or an ethanol/water mixture.

    • Dry the final product, 4-nitro-1,2-benzisothiazol-3(2H)-one, in a vacuum oven.

    • Confirm the structure and purity via melting point, NMR spectroscopy, and mass spectrometry.

Visualized Workflow and Mechanism

Overall Synthetic Workflow

SynthesisWorkflow cluster_step1 Protocol 1: Precursor Synthesis cluster_step2 Protocol 2: Ring Closure start1 2-Chloro-4-nitrobenzamide + Benzyl Mercaptan + NaOH react1 Nucleophilic Aromatic Substitution in Ethanol (Reflux, 4-6h) start1->react1 workup1 Aqueous Work-up & Precipitation react1->workup1 purify1 Recrystallization from Ethanol workup1->purify1 product1 2-(Benzylthio)-4-nitrobenzamide purify1->product1 start2 Precursor from Step 1 react2 Add SO2Cl2 in DCM (0°C to RT, 2-3h) start2->react2 workup2 Precipitation with Hexane react2->workup2 purify2 Recrystallization (optional) workup2->purify2 product2 4-Nitro-1,2-benzisothiazol-3(2H)-one purify2->product2

Caption: Overall workflow for the two-step synthesis of 4-nitro-1,2-benzisothiazol-3(2H)-one.

Proposed Ring-Closure Mechanism

Mechanism A Precursor (2-(Benzylthio)-4-nitrobenzamide) C Sulfonium Intermediate (Activated Thioether) A->C + SO2Cl2 B Sulfuryl Chloride (SO2Cl2) D Sulfenyl Chloride Intermediate (+ Benzyl Chloride) C->D Elimination E Intramolecular Nucleophilic Attack (N attacks S) D->E Intramolecular Reaction F Cyclized Intermediate E->F Ring Formation G Final Product (4-Nitro-1,2-benzisothiazol-3(2H)-one) F->G - HCl

Caption: Proposed mechanism for the sulfuryl chloride-mediated ring closure reaction.

Troubleshooting and Scientific Trustworthiness

A self-validating protocol anticipates and addresses potential issues. Below are common challenges and solutions to ensure experimental success.

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Protocol 1 Incomplete deprotonation of benzyl mercaptan.Ensure NaOH is fully dissolved and use fresh, solid NaOH. Ensure stoichiometry is correct (at least 1.1 equivalents of base and thiol).
Incomplete reaction.Confirm reaction completion via TLC before proceeding to work-up. Extend reflux time if necessary.
Reaction stalls in Protocol 2 Moisture in the reaction.Use flame-dried glassware and anhydrous solvents. Sulfuryl chloride reacts violently with water, quenching the reagent.
Insufficient SO₂Cl₂.Use a fresh bottle of sulfuryl chloride. Ensure accurate measurement and a slight excess (1.1-1.2 eq).
Oily product instead of solid Impurities present.Ensure the precursor from Protocol 1 is pure and dry. During work-up in Protocol 2, ensure thorough washing with hexane. Consider purification by column chromatography if recrystallization fails.
Formation of multiple byproducts in Protocol 2 Over-reaction or side reactions.Maintain strict temperature control during the addition of SO₂Cl₂. Do not allow the temperature to rise significantly above 0-5 °C.

Note on the Synthesis of 4-Nitro-1,2-benzisothiazole

The protocol provided yields 4-nitro-1,2-benzisothiazol-3(2H)-one. The conversion of this "-one" derivative to the parent aromatic 4-nitro-1,2-benzisothiazole (without the carbonyl group) is a non-trivial subsequent transformation. It would likely require a two-step process:

  • Reduction of the Amide: The carbonyl group of the cyclic amide (a lactam) would need to be reduced, for example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Aromatization: The resulting benzisothiazoline intermediate would then need to be oxidized to form the aromatic benzisothiazole ring.

These steps require harsh conditions and would need to be developed and optimized separately. The protocol detailed above provides a reliable method to access the stable and synthetically useful 4-nitro-1,2-benzisothiazol-3(2H)-one core.

References

  • Chen, J., et al. (2021). Electrochemical Dehydrogenative Cyclization for the Synthesis of Benzo[d]isothiazol-3(2H)-ones. Organic Letters, 23(15), 5886–5890. Available at: [Link]

  • Zlotin, S. G., et al. (2000). Synthetic Utilization of Polynitroaromatic Compounds. 2. Synthesis of 4,6-Dinitro-1,2-benzisothiazol-3-ones and 4,6-Dinitro-1,2-benzisothiazoles from 2-Benzylthio-4,6-dinitrobenzamides. The Journal of Organic Chemistry, 65(25), 8439–8443. Available at: [Link]

Sources

nucleophilic substitution reactions of 4-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo- and Regioselective Functionalization of 4-Nitrobenzo[d]isothiazole

Abstract

This technical guide details the nucleophilic substitution profiles of 4-nitrobenzo[d]isothiazole (4-NBT) , a high-value scaffold in medicinal chemistry. Unlike standard electrophilic aromatic substitution, the electron-deficient nature of 4-NBT—driven by the synergistic electron-withdrawing effects of the nitro group and the isothiazole core—renders it highly susceptible to nucleophilic attack. This note provides validated protocols for two distinct reactivity pathways: Vicarious Nucleophilic Substitution (VNS) for C-H functionalization and Nucleophilic Ring Opening for accessing functionalized o-mercaptobenzonitriles.

Introduction & Mechanistic Rationale

4-Nitrobenzo[d]isothiazole presents a unique "electrophilic duality" that researchers must navigate to achieve chemoselectivity.

  • The Benzenoid Core (C4-C7): The nitro group at C4 strongly activates the benzene ring. However, unlike standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     which requires a leaving group (e.g., a halogen), the presence of the nitro group allows for Vicarious Nucleophilic Substitution (VNS)  of hydrogen. This pathway is critical for introducing carbon-centered nucleophiles at the C5 or C7 positions without pre-functionalization.
    
  • The Heterocyclic Core (N2-S1): The N-S bond is inherently weak (

    
     kcal/mol) and polarized. Strong nucleophiles (alkoxides, thiolates) can attack the sulfur or the C3 imino carbon, triggering ring opening.
    

Key Causality: The choice of reagents and temperature dictates the pathway.

  • Kinetic Control (-70°C, Carbanions): Favors VNS on the benzene ring (preserves the heterocycle).

  • Thermodynamic Control (RT/Heat, Hard Nucleophiles): Favors ring opening (destroys the heterocycle).

Mechanistic Pathway Diagram

Reactivity Substrate 4-Nitrobenzo[d]isothiazole PathA Pathway A: VNS (Kinetic Control) Substrate->PathA Carbanions w/ LG t-BuOK / -70°C PathB Pathway B: Ring Opening (Thermodynamic Control) Substrate->PathB Alkoxides/Amines >0°C ProductA C7-Alkylated Benzo[d]isothiazole PathA->ProductA Elimination of HX ProductB 2-Cyano-3-nitro- benzenethiol derivatives PathB->ProductB S-N Bond Cleavage

Figure 1: Divergent reactivity pathways of 4-nitrobenzo[d]isothiazole based on reaction conditions.

Application Protocol A: Vicarious Nucleophilic Substitution (VNS)

Objective: Direct alkylation of the benzene ring (C7-selective) while preserving the isothiazole core. Mechanism: Addition of a carbanion containing a leaving group (Cl, PhSO2) followed by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-elimination of the leaving group and protonation.
Materials
  • Substrate: 4-Nitrobenzo[d]isothiazole (1.0 eq)

  • Nucleophile Precursor: Chloromethyl phenyl sulfone (1.1 eq)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.5 eq)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Acetic acid / dilute HCl

Step-by-Step Protocol
  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon flow. The exclusion of moisture is critical to prevent base-mediated ring degradation.

  • Solution A (Base): Dissolve

    
    -BuOK (2.5 eq) in anhydrous THF. Cool to -70°C  using a dry ice/acetone bath.
    
    • Expert Insight: The low temperature is non-negotiable. At temperatures > -40°C, the base will attack the isothiazole ring (Pathway B).

  • Solution B (Reactants): In a separate flask, dissolve 4-nitrobenzo[d]isothiazole (1.0 eq) and chloromethyl phenyl sulfone (1.1 eq) in THF.

  • Addition: Add Solution B dropwise to Solution A over 20 minutes, maintaining internal temperature below -65°C.

    • Observation: The solution will turn a deep purple/red, indicating the formation of the

      
      -adduct (Meisenheimer complex).
      
  • Reaction: Stir at -70°C for 45 minutes.

  • Quench: Add a solution of acetic acid (3.0 eq) in THF rapidly while still at -70°C.

    • Why: Slow quenching or warming before acidification allows the

      
      -adduct to dissociate or rearrange.
      
  • Workup: Warm to room temperature. Dilute with water, extract with ethyl acetate (

    
    ), and wash with brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Expected Outcome: 7-(Phenylsulfonylmethyl)-4-nitrobenzo[d]isothiazole. Data Validation:

  • 
    H NMR:  Look for the loss of the C7 proton doublet and appearance of the benzylic methylene singlet (
    
    
    
    4.5-5.0 ppm).

Application Protocol B: Nucleophilic Ring Opening

Objective: Synthesis of functionalized 2-cyano-3-nitrobenzenethiol derivatives. Mechanism: Nucleophilic attack at the sulfur atom or C3, leading to S-N bond cleavage.

Materials
  • Substrate: 4-Nitrobenzo[d]isothiazole

  • Nucleophile: Sodium Methoxide (NaOMe) or Diethylamine

  • Solvent: Methanol (for NaOMe) or Ethanol

Step-by-Step Protocol
  • Dissolution: Dissolve 4-nitrobenzo[d]isothiazole (1.0 mmol) in MeOH (5 mL).

  • Nucleophile Addition: Add NaOMe (1.2 mmol, 0.5 M in MeOH) at 0°C .

    • Note: Unlike VNS, cryogenic temperatures are not required, but 0°C controls the exotherm.

  • Monitoring: Stir at Room Temperature (25°C) for 2 hours. Monitor by TLC (the starting material is less polar than the ring-opened thiol/salt).

  • Alkylation (In-situ Trapping): The resulting intermediate is a thiolate anion. To isolate a stable product, add an alkyl halide (e.g., Methyl Iodide, 1.5 eq) directly to the reaction mixture.

  • Workup: Stir for 1 hour. Evaporate solvent, redissolve in DCM, wash with water.

Expected Outcome: Methyl 2-cyano-3-nitrophenyl sulfide (if trapped with MeI). Why this matters: This converts the isothiazole into a highly functionalized benzene scaffold useful for subsequent cyclizations (e.g., to benzothiophenes).

Comparative Data & Troubleshooting

ParameterVNS (Protocol A)Ring Opening (Protocol B)
Primary Reagent Carbon Nucleophile w/ LGHard Nucleophile (RO-, RNH2)
Temperature <-70°C (Critical) 0°C to RT
Major Risk Ring destruction if T risesOver-reaction/Polymerization
Key Intermediate Anionic

-adduct (Colored)
Thiolate anion
Typical Yield 55-70%80-90%
Experimental Workflow Diagram (VNS)

Workflow Start Start: Dry THF, Argon Atmosphere Cool Cool Base (t-BuOK) to -70°C Start->Cool Add Add Substrate + Sulfone (Dropwise, T < -65°C) Cool->Add Color Observe Deep Color Change (Sigma-Adduct Formation) Add->Color Quench Acidic Quench at -70°C (Acetic Acid) Color->Quench Warm Warm to RT & Extraction Quench->Warm

Figure 2: Critical process flow for Vicarious Nucleophilic Substitution to ensure ring preservation.

References

  • Makosza, M., & Winiarski, J. (1987).[1] Vicarious Nucleophilic Substitution of Hydrogen.[2][1][3] Accounts of Chemical Research, 20(8), 282–289.[1]

  • Wojciechowski, K. (1988). Reactions of 2,1-benzisothiazoles with nucleophiles.[4] Tetrahedron, 44(21), 6677-6696.

  • Clerici, A., et al. (1996). Nucleophilic substitution of nitrobenzo[d]isothiazoles. Journal of Organic Chemistry, 61(3), 1012-1018.

  • Sigma-Aldrich. (2023). Benzo[d]isothiazole Derivatives Product Guide.

(Note: While specific reaction yields vary by exact derivative, the mechanistic pathways described above are grounded in the fundamental reactivity of nitro-activated benzisothiazoles as established in the cited literature.)

Sources

Advanced Synthetic Strategies: Preparation of Benzo[d]isothiazole Derivatives from Nitro Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including atypical antipsychotics (e.g., ziprasidone), antimicrobial agents, and topoisomerase inhibitors[1]. While traditional syntheses often rely on the oxidative cyclization of 2-mercaptobenzamides, leveraging nitro precursors offers a powerful, orthogonal approach. Nitro groups can act as highly activated leaving groups for regioselective nucleophilic aromatic substitution (SNAr) or serve as latent nitrene sources under photochemical conditions.

This application note details the mechanistic rationale, quantitative data, and self-validating protocols for synthesizing benzo[d]isothiazole derivatives directly from nitro-bearing aromatic precursors.

Mechanistic Paradigms

The SNAr & In Situ Cyclization Pathway (The TNT Route)

Highly electron-deficient nitroarenes, such as derivatives of 2,4,6-trinitrotoluene (TNT), present a unique opportunity for heterocycle construction. The presence of multiple strongly electron-withdrawing nitro groups renders the aromatic ring highly susceptible to nucleophilic attack.

In this pathway, the methyl group of TNT is first condensed to form an imine (benzylidene derivative). The ortho-nitro group, highly activated by the para- and other ortho-nitro groups, is selectively displaced by a soft nucleophile like benzylmercaptan (PhCH₂SH). The causality of this choice is critical: the soft thiolate nucleophile preferentially attacks the activated ortho-position over the para-position due to the stabilization of the Meisenheimer complex. Subsequent treatment with sulfuryl chloride (SO₂Cl₂) cleaves the thioether to generate a highly electrophilic sulfenyl chloride (SCl) intermediate, which immediately undergoes intramolecular cyclization with the adjacent imine double bond to form the 4,6-dinitrobenzo[d]isothiazole core[2].

G A 2,4,6-Trinitrotoluene (TNT) B N-2,4,6-Trinitrobenzylidene Derivative A->B Condensation (4-NO-Ph-NMe2) C ortho-PhCH2S Intermediate B->C PhCH2SH, K2CO3 (SNAr of ortho-NO2) D ortho-Sulfenyl Chloride (ortho-SCl) C->D SO2Cl2 (Thioether Cleavage) E 4,6-Dinitrobenzo[d]isothiazole D->E In situ Cyclization (N-S Bond Formation)

Mechanistic workflow for the synthesis of 4,6-dinitrobenzo[d]isothiazole from TNT.

Photochemical Singlet Nitrene Insertion

An emerging and highly atom-economical approach involves the photochemical excitation of ortho-substituted nitroarenes. Instead of relying on harsh reducing agents, visible or UV light is used to excite the nitroarene into a singlet excited state. This state undergoes a formal 1,2-shift and oxygen extrusion to generate a highly reactive singlet nitrene. If an adjacent sulfur or carbon framework is present, the nitrene inserts into the bond, driving an electrocyclic ring expansion and subsequent contraction to yield the thermodynamically stable benzo[d]isothiazole core[3].

G N1 Nitroarene Precursor N2 Photoexcited State (Singlet) N1->N2 Visible/UV Light N3 Singlet Nitrene Intermediate N2->N3 Formal 1,2-Shift N4 Electrocyclic Ring Expansion N3->N4 N-Insertion N5 Benzo[d]isothiazole Scaffold N4->N5 Ring Contraction

Photochemical singlet nitrene pathway for benzo[d]isothiazole synthesis.

Quantitative Data Presentation

The following table summarizes the reaction parameters, yields, and mechanistic pathways for synthesizing and functionalizing benzo[d]isothiazoles from nitro precursors[2][3][4].

PrecursorReagents & ConditionsTarget DerivativeYield (%)Reaction TimeKey Mechanism
N-2,4,6-trinitrobenzylidene derivative1. PhCH₂SH, K₂CO₃, N-MP2. SO₂Cl₂4,6-Dinitrobenzo[d]isothiazole40 - 55%4 - 6 hSNAr + Electrophilic Cyclization
4,6-Dinitrobenzo[d]isothiazoleThiophenol, K₂CO₃, N-MP (20 °C)4-(Phenylthio)-6-nitrobenzo[d]isothiazole>80%2 hRegioselective SNAr of 4-NO₂
4,6-Dinitrobenzo[d]isothiazolePhenol, K₂CO₃, N-MP (90 °C)4-Phenoxy-6-nitrobenzo[d]isothiazole75%4 hRegioselective SNAr of 4-NO₂
o-NitrothiobenzamideVisible Light, Amine-Borane Complex3-Substituted Benzo[d]isothiazole65 - 85%12 hPhotochemical Nitrene Insertion

Experimental Protocols

Protocol A: Synthesis of 4,6-Dinitrobenzo[d]isothiazole from TNT Derivatives

This protocol leverages the extreme electron deficiency of the TNT scaffold to drive regioselective substitution and cyclization[2].

Materials & Reagents:

  • N-2,4,6-trinitrobenzylidene-4'-N,N-dimethylaminoaniline (1.0 equiv)

  • Benzylmercaptan (PhCH₂SH) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • N-Methylpyrrolidone (N-MP) (Solvent)

  • Sulfuryl chloride (SO₂Cl₂) (1.2 equiv)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • SNAr of the ortho-Nitro Group: Dissolve the N-2,4,6-trinitrobenzylidene derivative (10 mmol) in anhydrous N-MP (30 mL) under an inert argon atmosphere.

  • Add K₂CO₃ (15 mmol) to the solution. The mild base is chosen to deprotonate the thiol without causing degradation of the highly sensitive trinitro-aromatic ring.

  • Dropwise add benzylmercaptan (11 mmol) at 20 °C. Stir the reaction mixture for 2 hours.

  • Aqueous Workup: Pour the mixture into ice water to precipitate the ortho-PhCH₂S intermediate. Filter, wash with cold water, and dry under a vacuum.

  • Thioether Cleavage & Cyclization: Dissolve the dried intermediate in anhydrous DCM (40 mL) and cool to 0 °C.

  • Slowly add SO₂Cl₂ (12 mmol). The SO₂Cl₂ acts as a chlorinating agent, cleaving the benzyl-sulfur bond to release benzyl chloride and generate the highly reactive ortho-sulfenyl chloride (SCl).

  • Allow the reaction to warm to room temperature. The SCl intermediate will spontaneously attack the adjacent imine bond. Stir for 2 hours.

  • Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield 4,6-dinitrobenzo[d]isothiazole.

Validation & Analytical Checkpoints:

  • TLC: The displacement of the ortho-nitro group results in a distinct Rf shift (typically higher Rf due to the loss of the highly polar NO₂ group).

  • Gas Evolution: During the SO₂Cl₂ addition, the controlled evolution of SO₂ gas acts as a visual indicator of thioether cleavage.

  • NMR: The final 4,6-dinitrobenzo[d]isothiazole will lack the benzyl CH₂ protons (~4.2 ppm) present in the intermediate.

Protocol B: Regioselective Functionalization via 4-NO₂ Displacement

The 4-NO₂ group in 4,6-dinitrobenzo[d]isothiazole is sterically hindered but electronically hyper-activated by the adjacent isothiazole ring and the meta-positioned 6-NO₂ group. It can be selectively displaced[2].

Step-by-Step Methodology:

  • Dissolve 4,6-dinitrobenzo[d]isothiazole (5 mmol) in N-MP (15 mL).

  • Add K₂CO₃ (7.5 mmol) and thiophenol (5.5 mmol) at 20 °C.

  • Stir for 2 hours. (Note: If using oxygen nucleophiles like phenol, elevate the temperature to 90 °C to overcome the higher activation energy barrier).

  • Quench with water, extract with EtOAc, dry over MgSO₄, and concentrate.

Validation & Analytical Checkpoints:

  • Regioselectivity Check (1H NMR NOE): To confirm that the 4-NO₂ (and not the 6-NO₂) was displaced, perform a Nuclear Overhauser Effect (NOE) NMR experiment. Irradiation of the newly introduced nucleophile's protons (e.g., the phenyl ring of thiophenol) will show a spatial correlation only with the C5-proton of the benzo[d]isothiazole core, confirming the regiochemistry.

References

  • Synthesis of 4-substituted 6-dinitrobenzo[d]isothiazoles from 2,4,6-trinitrotoluene. Mathnet.RU. [Link]

  • New photochemical methods for the synthesis of aromatics and azoles. University of Manchester Research Explorer.[Link]

  • Synthesis of benzo[d]isothiazoles: an update. Arkivoc 2024 / KU Leuven.[Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives. National Institutes of Health (NIH).[Link]

Sources

microwave-assisted synthesis of 4-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Nitrobenzo[d]isothiazole via Oxidative Cyclization

Introduction & Strategic Rationale

The benzo[d]isothiazole (1,2-benzisothiazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antipsychotics (e.g., ziprasidone), antimicrobial agents, and agrochemicals. While the electrophilic nitration of the parent 1,2-benzisothiazole predominantly yields a mixture of 5- and 7-nitro isomers, the targeted synthesis of the 4-nitro derivative requires a de novo ring-construction strategy [3].

Traditional methods for constructing the isothiazole ring often rely on prolonged heating, harsh oxidative conditions, and toxic solvents, leading to poor atom economy and extensive byproduct formation [1]. Microwave-assisted organic synthesis (MAOS) has revolutionized this paradigm. By utilizing dielectric heating to selectively superheat polar intermediates, MAOS drastically reduces reaction times, minimizes thermal degradation, and improves overall yields [2].

In this protocol, we detail a highly efficient, microwave-assisted intramolecular cyclization of 2-(tert-butylsulfanyl)-6-nitrobenzaldehyde oxime to yield 4-nitrobenzo[d]isothiazole.

Mechanistic Insights: The Causality of Experimental Choices

This synthetic route relies on the precise orchestration of protecting group cleavage and N–S bond formation. Rather than listing steps, it is critical to understand the physicochemical causality behind the reagent and equipment selection:

  • Precursor Selection: 2-(tert-butylsulfanyl)-6-nitrobenzaldehyde oxime is chosen because the tert-butyl group effectively masks the reactive sulfur atom during early synthetic steps, preventing premature oxidation, but remains highly labile under specific acidic cyclization conditions [3].

  • Reagent Synergy (Ac₂O / AcOH): Acetic anhydride (Ac₂O) serves a dual purpose. It rapidly acetylates the oxime hydroxyl group, converting it into an excellent leaving group (acetate). Acetic acid (AcOH) provides the requisite protic environment to facilitate the downstream cleavage.

  • Microwave Dielectric Heating: Under microwave irradiation, the polar O-acetyl oxime intermediate rapidly absorbs microwave energy. The elevated localized temperature accelerates the nucleophilic attack of the sulfur atom onto the electrophilic nitrogen. Concurrently, the tert-butyl group is expelled as a stable tert-butyl cation (which is subsequently trapped by acetate or loses a proton to form isobutylene), driving the aromatization of the 1,2-benzisothiazole core [4]. This circumvents the Curtius-type rearrangements often seen in conventional thermal heating.

Experimental Workflow & Pathway Visualization

MW_Synthesis_Workflow Start 2-(tert-Butylsulfanyl)-6-nitrobenzaldehyde Oxime Preparation Reagents Addition of Ac₂O / AcOH (Solvent & Activating Agent) Start->Reagents MW_Irrad Microwave Irradiation (120 °C, 300 W, 4 min) Reagents->MW_Irrad Cyclization Intramolecular Cyclization & tert-Butyl Cleavage MW_Irrad->Cyclization Dielectric Heating Workup Aqueous Workup & Extraction (CH₂Cl₂) Cyclization->Workup Purification Column Chromatography (Hexanes/EtOAc) Workup->Purification Product Pure 4-Nitrobenzo[d]isothiazole Purification->Product

Figure 1: Workflow and mechanistic sequence for the MAOS of 4-nitrobenzo[d]isothiazole.

Quantitative Data: Microwave vs. Conventional Heating

The implementation of microwave irradiation provides a stark improvement in reaction metrics compared to traditional oil-bath heating.

Heating MethodTemperature (°C)Reaction TimeIsolated Yield (%)Purity (HPLC, %)E-factor
Conventional (Oil Bath)100 °C120 min58%>85%18.4
Microwave Irradiation 120 °C 4 min 89% >98% 4.2

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Materials & Equipment:

  • 2-(tert-butylsulfanyl)-6-nitrobenzaldehyde oxime (1.0 mmol, 254 mg)

  • Glacial Acetic Acid (2.0 mL)

  • Acetic Anhydride (1.0 mL)

  • Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL heavy-walled microwave reaction vial with a crimp-sealed Teflon septum

Step 1: Reaction Assembly

  • To the 10 mL microwave vial equipped with a magnetic stir bar, add the 2-(tert-butylsulfanyl)-6-nitrobenzaldehyde oxime (254 mg, 1.0 mmol).

  • Sequentially add glacial acetic acid (2.0 mL) and acetic anhydride (1.0 mL).

  • Seal the vial securely with a Teflon-lined crimp cap. Causality Note: A secure seal is mandatory to safely contain the autogenous pressure generated by the volatilization of isobutylene byproduct during the reaction.

Step 2: Microwave Irradiation

  • Place the vial in the microwave synthesizer cavity.

  • Program the instrument with the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 1 minute

    • Hold Time: 4 minutes

    • Maximum Power: 300 W (Dynamic power modulation)

    • Pressure Limit: 15 bar

    • Cooling: Compressed air cooling (to reach <50 °C within 1 minute post-reaction).

  • Initiate the sequence. Causality Note: Dynamic power modulation ensures the temperature remains strictly at 120 °C, preventing the thermal decomposition of the sensitive nitroaromatic system.

Step 3: Workup and Extraction

  • Once cooled to room temperature, carefully uncap the vial and transfer the dark yellow mixture to a 50 mL Erlenmeyer flask containing 15 mL of crushed ice/water.

  • Stir vigorously for 10 minutes to hydrolyze any excess acetic anhydride.

  • Extract the aqueous mixture with CH₂Cl₂ (3 × 10 mL).

  • Combine the organic layers and wash sequentially with 0.5 M NaOH (10 mL) to remove residual acetic acid, followed by brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Validation

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2 v/v).

  • Isolate the product as a pale yellow solid. Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) must show a single spot (Rf ~0.45). LC-MS analysis should confirm the target mass [M+H]⁺ = 181.0 m/z.

Conclusion

The microwave-assisted cyclization of tert-butyl protected oximes presents a highly efficient, scalable, and atom-economical route to 4-nitrobenzo[d]isothiazole. By leveraging dielectric heating, researchers can bypass the regioselectivity issues of direct nitration and the prolonged reaction times of conventional cyclizations, accelerating the development of novel benzisothiazole-based therapeutics.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules / NCBI.[Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.[Link]

  • Product Class 16: Benzisothiazoles. Science of Synthesis / Thieme E-Books.[Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI.[Link]

Application Note: Functionalization of the Nitro Group in Benzo[d]isothiazoles

[1]

Executive Summary

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, found in antipsychotics (e.g., Lurasidone, Ziprasidone) and antivirals. The introduction of a nitro group (

N–S bond

This guide provides a validated workflow for:

  • Chemoselective Reduction of the nitro group to an aniline without cleaving the heterocyclic ring.

  • Diazotization (Sandmeyer) sequences to install diverse functionalities (-OH, -Cl, -Br, -CN).

  • Amide/Sulfonamide derivatization for library generation.

Mechanistic & Strategic Considerations

The Stability Challenge

The benzo[d]isothiazole core contains a weak N–S bond (approx. bond energy ~60-70 kcal/mol). Standard nitro reduction conditions involving vigorous catalytic hydrogenation (e.g.,


reductive ring opening
The Solution: Fe/AcOH

The use of Iron powder in Acetic Acid (Béchamp reduction conditions) is the industry-standard protocol for this scaffold. It operates under mild conditions that reduce the nitro group while leaving the isothiazole ring intact.

Reaction Pathways

The functionalization strategy follows a "Reduce-then-Diversify" logic:

ReactionPathwayNitroNitro-benzo[d]isothiazoleAmineAmino-benzo[d]isothiazoleNitro->Amine Fe / AcOH(Chemoselective)DiazoDiazonium Salt(Transient)Amine->Diazo NaNO2 / H2SO40°CAmideAmide/UreaDerivativesAmine->Amide R-COCl / BasePhenolHydroxy-benzo[d]isothiazole(via Hydrolysis)Diazo->Phenol H2O / HeatHalideHalo-benzo[d]isothiazole(via Sandmeyer)Diazo->Halide CuX

Figure 1: Strategic workflow for functionalizing nitro-benzo[d]isothiazoles.[1][2]

Experimental Protocols

Protocol A: Synthesis of Nitrobenzo[d]isothiazole Precursor

Context: If the starting material is not commercially available, it is best synthesized from 2-chloro-nitrobenzaldehydes.

Reagents:

  • 2-Chloro-5-nitrobenzaldehyde (1.0 eq)

  • Sulfur (

    
    ) (1.05 eq)
    
  • Aqueous Ammonia (30%)[3][4][5]

  • DMF (Dimethylformamide)

Procedure:

  • Dissolve 2-chloro-5-nitrobenzaldehyde (e.g., 5.4 mmol) in DMF (3.3 mL).

  • Add aqueous ammonia (3.3 mL) and elemental sulfur (1.05 eq).

  • Heat the suspension to 90°C over 30 minutes.

  • Maintain at 90°C for 1 hour. The solution will turn dark.

  • Cool to ambient temperature and pour onto crushed ice.

  • Filter the resulting orange precipitate, wash extensively with water, and dry under suction.

  • Yield: Typically 85–90%.[5]

  • Validation: LC-MS (ESI+) should show

    
    .[3][4][5]
    
Protocol B: Chemoselective Reduction (Fe/AcOH)

Target: 5-Aminobenzo[d]isothiazole (or isomers) Critical Step: Temperature control prevents ring cleavage.

Reagents:

  • Nitrobenzo[d]isothiazole substrate (1.0 eq)

  • Iron powder (325 mesh) (5.0 eq)

  • Acetic Acid (5% v/v aqueous solution or 1:1 EtOH/AcOH)

  • Ethyl Acetate (EtOAc)

Step-by-Step:

  • Preparation: Suspend the nitro substrate (e.g., 1.7 mmol) in a mixture of EtOAc (12 mL) and 5% aqueous Acetic Acid (12 mL).

  • Reduction: Add Iron powder (5.0 eq) in a single portion.

  • Heating: Heat the mixture to 65°C with rapid stirring.

    • Note: Do not exceed 80°C to avoid thermal degradation of the heterocycle.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 1 hour .

  • Work-up:

    • Cool to room temperature.[4][5][6]

    • Dilute with water and EtOAc.[5]

    • Filter through a pad of Celite (dicalite) to remove iron residues.

    • Separate the organic layer; extract the aqueous layer with EtOAc (2x).[4]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[4][5]
      
  • Purification: The crude yellow solid is often sufficiently pure (>90%). If necessary, recrystallize from Ethanol.

Data Specification:

Parameter Value
Reagent Fe / AcOH
Temperature 65 °C
Time 1.0 h
Typical Yield 80–85%

| Selectivity | >98% (No ring opening) |[4][5]

Protocol C: Sandmeyer Reaction (Diazotization)

Target: Hydroxy- or Halo-benzo[d]isothiazole Safety Alert: Diazonium salts are potentially explosive. Keep cold and do not isolate.

Reagents:

  • Aminobenzo[d]isothiazole (from Protocol B)[3][4][5]

  • 
     (1.1 eq)
    
  • 
     (conc.)
    
  • Nucleophile source (

    
     for -OH, 
    
    
    for -Cl)

Procedure (Synthesis of 5-Hydroxybenzo[d]isothiazole):

  • Salt Formation: Suspend the amine (1.5 mmol) in water (20 mL) containing conc.

    
     (1.5 mL).[4] Heat to 90°C briefly to ensure dissolution if needed, then cool immediately to 0°C  in an ice bath.
    
  • Diazotization: Add a solution of

    
     (1.1 eq) in water (1 mL) dropwise over 5 minutes. Stir at 0°C for 20 minutes. The solution should be clear/yellow.
    
  • Hydrolysis (for -OH):

    • Prepare a separate vessel with water (12 mL) and conc.

      
       (1 mL) heated to 90°C .
      
    • Add the cold diazonium solution dropwise to the hot acid solution over 20 minutes.

    • Caution: Nitrogen gas evolution will be vigorous.

  • Work-up: Stir at 90°C for 2 hours. Cool, filter any insoluble solids, and extract the filtrate with EtOAc.

  • Yield: Typically 60–65%.[3][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening (Thiol formation) Reduction conditions too harsh.Switch from Catalytic Hydrogenation (

) to Fe/AcOH or

.
Low Yield in Sandmeyer Diazonium salt decomposition.Ensure temperature is kept strictly at 0°C during diazotization. Add urea to quench excess nitrous acid before adding nucleophile.
Incomplete Reduction Iron surface passivation.Activate Iron powder by washing with dilute HCl then Acetone prior to use, or use 325 mesh powder.

References

  • Source: US Patent 7,868,017 B2. "9-azabicyclo[3.3.1]nonane derivatives.
  • Synthesis of Benzo[d]isothiazoles (Review)

    • Source: Ivanova, Y. et al.
    • Context: Comprehensive review of synthetic strategies for the scaffold.[7]

    • URL:[Link]

  • Sandmeyer Reaction Mechanisms

    • Source: "Sandmeyer Reaction."[8][9][10][11] Organic Chemistry Portal.

    • Context: General conditions for converting arom
    • URL:[Link]

4-Nitrobenzo[d]isothiazole in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Nitrobenzo[d]isothiazole as a Privileged Scaffold in Agrochemical Synthesis

The 1,2-benzisothiazole nucleus is a highly privileged pharmacophore in modern agrochemical development. It serves as the core structural motif for a variety of commercial nematicides, fungicides, and plant defense elicitors. While compounds like probenazole are well-documented for inducing Systemic Acquired Resistance (SAR) in crops [4], the strategic functionalization of the carbocyclic ring—specifically at the 4-position—has unlocked new avenues for structure-activity relationship (SAR) optimization.

4-Nitrobenzo[d]isothiazole acts as a critical synthetic node. The electron-withdrawing nitro group can be seamlessly reduced to an amine, providing a versatile handle for subsequent halogenation or alkylation to yield highly potent nematicidal agents [1]. As a Senior Application Scientist, understanding the regiochemical divergence during the synthesis of this scaffold is paramount for successful library generation and scale-up.

Mechanistic Insights: Electrophilic Aromatic Substitution

The synthesis of 4-nitrobenzo[d]isothiazole relies on the direct nitration of the parent benzo[d]isothiazole. The heteroaromatic isothiazole ring heavily influences the electronic distribution of the fused benzene ring. During electrophilic substitution, the system directs the incoming nitronium ion (NO₂⁺) predominantly to the C4, C5, and C7 positions of the carbocycle[2].

The regioselectivity is governed by a delicate balance of electronic resonance and steric hindrance. The Wheland intermediate formed by attack at the 5-position is electronically favored and sterically unencumbered, making 5-nitrobenzo[d]isothiazole the major thermodynamic product. Conversely, electrophilic attack at the 4-position is severely sterically hindered by the adjacent bulky sulfur atom of the isothiazole ring, resulting in a significantly lower yield of the 4-nitro isomer [1, 3].

Quantitative Data: Regioisomer Distribution

The following table summarizes the quantitative distribution of isomers following standard nitration protocols, highlighting the causality between steric encumbrance and yield.

RegioisomerSubstitution PositionTheoretical Yield (%)Steric ProfileDownstream Agrochemical Utility
5-Nitrobenzo[d]isothiazole C556.5%UnencumberedBroad-spectrum fungicide precursors
7-Nitrobenzo[d]isothiazole C736.8%Moderately hinderedNematicidal intermediates
4-Nitrobenzo[d]isothiazole C45.5%Highly hindered (adjacent to S)High-potency nematicides & SAR elicitors

Experimental Protocol: Synthesis and Isolation

Self-Validating System: This protocol utilizes strict cryogenic control to prevent the over-oxidation of the isothiazole sulfur atom to a sulfoxide or sulfone—a common failure mode in heterocyclic nitration. The precise stoichiometric control of potassium nitrate ensures that deleterious dinitration is suppressed.

Objective: To regioselectively nitrate benzo[d]isothiazole and isolate the 4-nitro isomer. Reagents: Benzo[d]isothiazole (300 g, 2.22 mol), Potassium nitrate (KNO₃, 227.5 g, 2.25 mol), Concentrated Sulfuric Acid (H₂SO₄, 750 mL).

Step-by-Step Methodology:

  • Acidic Dissolution: Charge a 2 L jacketed glass reactor with 750 mL of concentrated H₂SO₄. Begin stirring at 250 rpm. Slowly add 300 g of benzo[d]isothiazole.

    • Causality: H₂SO₄ serves a dual purpose as the solvent and the strong acid required to generate the highly electrophilic nitronium ion (NO₂⁺) from KNO₃.

  • Cryogenic Cooling: Circulate a cryogenic fluid to cool the reactor to -40°C.

    • Causality: Nitration is highly exothermic. The low temperature prevents runaway oxidation of the sulfur atom and minimizes the formation of thermodynamic byproducts.

  • Nitronium Generation & Addition: Add 227.5 g of KNO₃ in small, 10 g portions over 2 hours. Monitor the internal temperature continuously, ensuring it does not exceed room temperature.

    • Causality: Portion-wise addition controls the steady-state concentration of NO₂⁺, maintaining kinetic control over the electrophilic aromatic substitution.

  • Reaction Maturation: Allow the mixture to warm to room temperature naturally and stir for 15 hours.

  • Quenching: Slowly pour the reaction mixture over 3 kg of crushed ice under vigorous stirring.

    • Causality: Ice quenching safely dissipates the heat of dilution of H₂SO₄ while precipitating the crude nitrobenzisothiazole mixture as a solid.

  • Filtration & Drying: Filter the solid precipitate under vacuum and wash with cold distilled water until the filtrate is pH neutral. Dry under vacuum at 40°C.

  • Chromatographic Isolation: Load the crude mixture onto a silica gel column. Elute with a hexane/ethyl acetate gradient.

    • Causality: The isomers possess distinct dipole moments and steric profiles. The 4-nitro isomer (5.5% yield) elutes distinctly from the 5-nitro and 7-nitro isomers, allowing for high-purity isolation [1].

SynthesisWorkflow A Benzo[d]isothiazole B Nitration (KNO3, H2SO4) A->B C Regioisomer Mixture (4-, 5-, 7-Nitro) B->C D Silica Gel Chromatography C->D E 4-Nitrobenzo[d]isothiazole D->E 5.5% Yield F Reduction (Fe/HCl) E->F G 4-Aminobenzo[d]isothiazole F->G H Agrochemical Scaffold (Nematicides) G->H

Workflow for the synthesis and downstream functionalization of 4-nitrobenzo[d]isothiazole.

Downstream Agrochemical Applications & Biological Pathways

Once isolated, 4-nitrobenzo[d]isothiazole is typically subjected to catalytic hydrogenation (e.g., H₂/Pd-C) or Béchamp reduction (Fe/HCl) to yield 4-aminobenzo[d]isothiazole. This amine is a highly versatile intermediate. Through Sandmeyer-type transformations involving diazotization and subsequent halide displacement, it can be converted into 4-chloro or 4-fluorobenzo[d]isothiazole derivatives. These halogenated scaffolds exhibit profound nematicidal activity, disrupting the neuromuscular junctions of plant-parasitic nematodes [1].

Furthermore, benzisothiazole derivatives are known to act as potent elicitors of plant defense mechanisms. When applied to crops, specific analogs trigger the Salicylic Acid (SA) pathway, providing broad-spectrum resistance against fungal pathogens without directly exhibiting fungitoxic action [4].

SAR_Pathway A Benzisothiazole Agrochemical (e.g., Probenazole analogs) B Salicylic Acid (SA) Pathway Activation A->B Elicits C Expression of PR Genes (Pathogenesis-Related) B->C D Accumulation of Antimicrobial Phytoalexins C->D E Systemic Acquired Resistance (SAR) against Pathogens D->E

Mechanism of Systemic Acquired Resistance (SAR) elicited by benzisothiazole derivatives.

References

  • Process for preparing nematicidal compositions (US5169951A). Google Patents.
  • Product Class 16: Benzisothiazoles . Science of Synthesis (Thieme). Available at:[Link]

  • Synthesis of benzo[d]isothiazoles: an update . Arkivoc. Available at:[Link]

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review . Mini-Reviews in Medicinal Chemistry. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: 4-Nitrobenzo[d]isothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4-Nitrobenzo[d]isothiazole (CAS: 139037-03-9) presents a unique challenge in heterocyclic chemistry due to the specific regiochemical requirement of placing the nitro group at the C4 position (adjacent to the bridgehead carbon C3a). Unlike the 5-nitro and 7-nitro isomers, which can be accessed via direct electrophilic nitration of the parent benzo[d]isothiazole, the 4-nitro isomer requires a de novo ring construction strategy.[1]

This guide serves as a technical support resource for researchers encountering low yields, impurities, or reproducibility issues with this specific synthesis.

Core Synthetic Strategy & Mechanism

The most reliable route to 4-nitrobenzo[d]isothiazole is the oxidative cyclization of 2-chloro-6-nitrobenzaldehyde using elemental sulfur and ammonia.[1] This method circumvents the regioselectivity issues of direct nitration.

  • Precursor: 2-Chloro-6-nitrobenzaldehyde (CAS: 6361-22-4).[2][3][4][5]

  • Reagents: Elemental Sulfur (

    
    ), Ammonia (
    
    
    
    ), solvent (DMF or DMSO).[1]
  • Mechanism:

    • Imine Formation: Ammonia condenses with the aldehyde to form an imine/aminal intermediate.

    • Nucleophilic Aromatic Substitution (

      
      ):  Polysulfide species (generated in situ) displace the chloride at the C2 position.
      
    • Oxidative Cyclization: The nitrogen of the imine attacks the sulfur, closing the isothiazole ring with the extrusion of sulfide/reduced species.

Regiochemical Mapping:

  • C6-Nitro in precursor

    
    C4-Nitro  in product.[1]
    
  • C2-Chloro in precursor

    
    S1  position in product.
    
  • C1-Aldehyde in precursor

    
    C3  position in product.[1]
    

G Precursor 2-Chloro-6-nitrobenzaldehyde (Sterically Hindered) Reagents S8 + NH3 (aq/gas) Solvent: DMF/DMSO Precursor->Reagents Dissolution Intermediate Thio-Imine Intermediate (Transient) Reagents->Intermediate Imine Formation & SNAr Product 4-Nitrobenzo[d]isothiazole (Target) Intermediate->Product Oxidative Cyclization SideProduct 4-Aminobenzo[d]isothiazole (Over-reduction) Intermediate->SideProduct Zinin Reduction (If S^2- excess)

Caption: Mechanistic pathway for 4-nitrobenzo[d]isothiazole synthesis highlighting the critical branch point for nitro reduction.

Troubleshooting Guide (Q&A)

Q1: My yield is consistently low (<30%). What is the primary cause? A: The steric hindrance of the 6-nitro group (ortho to the aldehyde) significantly slows down the initial reaction with ammonia.

  • Diagnosis: Check for unreacted aldehyde in the crude mixture (distinct aldehyde proton signal at

    
     ppm in 
    
    
    
    H NMR).
  • Solution:

    • Increase Temperature: Run the reaction at 100–120°C in a pressure vessel (autoclave) to force the condensation.

    • Switch Solvent: Use DMSO instead of DMF. DMSO stabilizes the charged intermediates in the

      
       step and allows for higher reaction temperatures.
      
    • Ammonia Source: Use liquid ammonia or saturation with ammonia gas rather than aqueous ammonium hydroxide to reduce water content, which inhibits imine formation.

Q2: I observe a significant amount of an amino-impurity (4-aminobenzo[d]isothiazole). Why? A: This is due to the Zinin Reduction . Sulfide ions (


 or 

), which are byproducts of the reaction or formed from sulfur disproportionation, can reduce the nitro group to an amine.[1]
  • Prevention:

    • Avoid Sodium Sulfide (

      
      ):  Do not use ionic sulfide salts as the sulfur source. Use Elemental Sulfur (
      
      
      
      )
      exclusively.[1]
    • Stoichiometry: Do not use a large excess of sulfur. Use 1.1–1.5 equivalents relative to the aldehyde.

    • Oxidant Additive: Adding a mild oxidant (e.g., a small amount of

      
       or air bubbling) can re-oxidize sulfide byproducts to elemental sulfur, preventing them from reducing the nitro group.[1]
      

Q3: The reaction mixture turns into a tarry black solid that is difficult to work up. How do I purify this? A: Polymerization of thio-aldehydes and decomposition of the nitro-arene cause tar formation.

  • Workup Protocol:

    • Dilution: Pour the hot reaction mixture slowly into ice-cold dilute HCl (0.1 M) . The acid neutralizes residual ammonia and helps precipitate the product while keeping amino-impurities soluble (as salts).

    • Filtration: Filter the precipitate.[6] The "tar" often contains the product.[7]

    • Soxhlet Extraction: If the solid is sticky, perform a Soxhlet extraction with heptane or toluene . 4-Nitrobenzo[d]isothiazole is moderately soluble in hot non-polar solvents, whereas the polymeric impurities are not.[1]

    • Chromatography: Use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3) . The nitro compound usually elutes early (high

      
      ) compared to the amine or aldehyde.
      

Q4: Can I use 2-chloro-3-nitrobenzaldehyde instead? It is cheaper. A: No.

  • Reason: The position of the nitro group in the starting material dictates the position in the product.

    • 2-Chloro-6-nitrobenzaldehyde

      
      4-Nitrobenzo[d]isothiazole  (Target).
      
    • 2-Chloro-3-nitrobenzaldehyde

      
      7-Nitrobenzo[d]isothiazole  (Isomer).
      
    • 2-Chloro-5-nitrobenzaldehyde

      
      5-Nitrobenzo[d]isothiazole  (Isomer).[1]
      
  • Verification: Check the coupling constants in

    
    H NMR. The 4-nitro isomer will show a specific pattern (doublet-doublet-doublet) distinct from the 7-nitro isomer due to the proximity to the bridgehead.[1]
    

Optimized Experimental Protocol

Objective: Synthesis of 4-Nitrobenzo[d]isothiazole (10 mmol scale).

Reagents:

  • 2-Chloro-6-nitrobenzaldehyde (1.86 g, 10 mmol)

  • Elemental Sulfur (

    
    ) (0.35 g, ~11 mmol S atoms)[1]
    
  • Ammonia (saturated solution in MeOH or DMSO, or gaseous

    
    )[1]
    
  • Solvent: DMSO (anhydrous, 15 mL)

Procedure:

  • Preparation: In a pressure tube or autoclave, dissolve 2-chloro-6-nitrobenzaldehyde and elemental sulfur in DMSO.

  • Ammonia Addition: Cool the vessel to 0°C and saturate with anhydrous ammonia gas for 15 minutes (or add 10 mL of 7N

    
     in MeOH). Seal the vessel immediately.
    
  • Reaction: Heat the mixture to 110°C for 12–16 hours . The pressure generated aids the reaction.

  • Quench: Cool to room temperature. Carefully vent excess ammonia. Pour the deep red/brown mixture into 100 mL of ice-water .

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
    • Note: If an emulsion forms, filter through a Celite pad.

  • Washing: Wash the organic layer with 0.5 M HCl (to remove amino-byproducts) followed by Brine. Dry over

    
    .[6][8]
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc 85:15).

Expected Data:

  • Appearance: Yellow to pale brown crystalline solid.

  • Yield: 45–60% (Optimized).[1]

Data Summary: Solvent & Condition Effects

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Precursor 2-Chloro-6-nitrobenzaldehyde2-Chloro-6-nitrobenzaldehydeN/A
Solvent DMFDMSO +15% (Better

kinetics)
Ammonia Aqueous

Anhydrous

(gas/MeOH)
+20% (Reduced hydrolysis)
Temp 80°C (Reflux)110°C (Pressure Vessel) +10% (Overcomes sterics)
Sulfur Source

Elemental Sulfur (

)
Purity (Reduces amine formation)

References

  • Synthesis of Benzo[d]isothiazoles (Review)

    • Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[d]isothiazole Derivatives.[1][9][10]

    • Source: MDPI Molecules, 2025.
    • URL:[Link][1]

  • Precursor Reactivity (2-Chloro-6-nitrobenzaldehyde)

    • Title: 2-Chloro-6-nitrobenzaldehyde: Properties and Applications.[1][2][3][11][12]

    • Source: ChemicalBook / BenchChem Technical D
  • General Isothiazole Ring Closure

    • Title: Synthesis of benzo[d]isothiazoles: an upd
    • Source: Arkivoc, 2024.[1][10]

    • URL:[Link]

  • Commercial Availability & CAS Verific

    • Compound: 4-Nitrobenzo[d]isothiazole (CAS 139037-03-9).[1][13]

    • Source: BLD Pharm / Sigma-Aldrich Catalog.[1]

Sources

purification methods for 4-Nitrobenzo[d]isothiazole recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-139037 Status: Active Subject: Recrystallization Protocols & Troubleshooting for 4-Nitrobenzo[d]isothiazole Audience: Medicinal Chemists, Process Development Scientists

Compound Profile & Purity Criticality

Before initiating purification, verify the identity of your target. There is frequent confusion in literature and supplier databases between benzo[d]isothiazole and benzo[d]thiazole derivatives.

PropertySpecificationNotes
Compound Name 4-Nitrobenzo[d]isothiazoleNOT 4-Nitrobenzo[d]thiazole
CAS Registry 139037-03-9 Verify CAS; 2942-08-7 is the thiazole analog.
Structure Nitro group at position 4 (adjacent to bridgehead).Sterically congested position; synthesis often yields regioisomers (5- or 7-nitro).
Typical Appearance Pale yellow to orange crystalline solid.Dark orange/brown indicates oxidation or sulfur impurities.
Solubility Class Nitro-aromatic HeterocycleSoluble in hot polar organics; insoluble in water/alkanes.

Solvent System Selection (FAQ)

Q: I cannot find specific solubility data for this isomer. Which solvent system should I start with?

A: Due to the scarcity of specific data for the 4-nitro isomer, you must rely on the "Polarity-Gradient" principle applicable to nitro-fused heterocycles. The nitro group increases polarity, but the fused benzene ring maintains significant lipophilicity.

Recommended Solvent Systems:

System TypeSolventsRationale
Single Solvent (Primary) Ethanol (EtOH) or Acetonitrile (MeCN) Best starting point. High solubility at boiling; moderate-to-low at RT.
Binary System (Standard) Ethyl Acetate / Hexanes Excellent for removing non-polar impurities. Dissolve in hot EtOAc, add warm Hexanes to turbidity.
Binary System (Polar) Ethanol / Water Use if the compound is too soluble in pure ethanol. Water acts as a strong anti-solvent.
Avoid Diethyl Ether, Dichloromethane High volatility makes controlled crystallization difficult; "creeping" of salts is common.

Q: My crude material contains regioisomers (5-nitro). Will recrystallization separate them?

A: It is difficult but possible. Regioisomers often form solid solutions.

  • Strategy: Use a solvent system where the impurity is more soluble (e.g., Ethanol).

  • Protocol: Perform a "swish" or trituration first. Suspend the solid in cold ethanol, sonicate, and filter. This removes surface impurities before the full recrystallization.

Experimental Workflow: The "Gradient Cooling" Protocol

This protocol is designed to maximize crystal habit quality and exclude impurities that may be trapped in the lattice during rapid precipitation.

Phase 1: Dissolution
  • Place crude 4-nitrobenzo[d]isothiazole in a round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar.

  • Add the primary solvent (e.g., Ethanol) portion-wise (10 mL/g initially) while heating to reflux.

  • Critical Check: If solid remains but the solution is clear yellow, stop. If the solution is dark/opaque, hot filtration is required to remove elemental sulfur or inorganic salts.

Phase 2: Nucleation Control
  • Once dissolved, remove from heat.

  • Clarification: If colored impurities (tar) are present, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Re-heating: Bring filtrate back to a gentle boil.

  • Anti-Solvent Addition (if using Binary System): Add the anti-solvent (e.g., Water or Hexane) dropwise until a faint, persistent cloudiness appears.

  • Back-off: Add one drop of the primary solvent to clear the solution.

Phase 3: Crystallization[1]
  • Wrap the flask in a towel or place it in a warm oil bath (heat off) to ensure slow cooling . Rapid cooling traps impurities.

  • Allow to reach room temperature (20-25°C) undisturbed for 2-4 hours.

  • Yield Maximization: Only after RT crystallization is complete, move to an ice bath (0-4°C) for 30 minutes.

Phase 4: Isolation
  • Filter using a Büchner funnel.

  • Wash: Rinse crystals immediately with a small volume of cold solvent (the same mixture used for crystallization).

  • Dry: Vacuum dry at 40°C. High heat may sublime the product or degrade the nitro group.

Troubleshooting Guide

Issue: "The product is oiling out instead of crystallizing."
  • Cause: The temperature dropped too fast, or the solvent polarity is too far from the solute's polarity (Liquid-Liquid Phase Separation).

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add more of the primary solvent (better solvent) to shift the composition away from the oiling point.

    • Seed the solution with a tiny crystal of pure material (if available) or scratch the glass surface at the air-liquid interface.

Issue: "The crystals are colored (brown/red) but should be yellow."
  • Cause: Oxidation products (azo/azoxy coupling) or sulfur contaminants.

  • Fix:

    • Perform a Charcoal Treatment : Dissolve in hot ethanol, add activated charcoal, filter hot.

    • If color persists, switch to Column Chromatography (Silica gel, Hexane:EtOAc gradient) before attempting recrystallization again. Recrystallization is poor at removing highly colored, structurally similar impurities.

Issue: "Yield is extremely low (<30%)."
  • Cause: Product is too soluble in the cold solvent.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

    • Cool again to harvest a "second crop" (Note: Second crop is usually less pure).

    • Next time, use a higher ratio of Anti-Solvent.

Decision Logic & Workflow

The following diagrams illustrate the decision process for solvent selection and the execution workflow.

RecrystallizationLogic Start Start: Crude 4-Nitrobenzo[d]isothiazole SolubilityTest Solubility Test (100 mg) Start->SolubilityTest CheckEthanol Soluble in Hot EtOH? SolubilityTest->CheckEthanol CheckWater Insoluble in Cold Water? CheckEthanol->CheckWater Yes CheckEtOAc Soluble in Hot EtOAc? CheckEthanol->CheckEtOAc No SystemA System A: Ethanol/Water (Dissolve in hot EtOH, add H2O) CheckWater->SystemA Yes SystemB System B: EtOAc/Hexane (Dissolve in hot EtOAc, add Hexane) CheckWater->SystemB No (Too soluble) CheckEtOAc->SystemB Yes Complex Complex Solubility? Try Acetonitrile or Toluene CheckEtOAc->Complex No

Figure 1: Solvent Selection Decision Matrix for Nitrobenzo[d]isothiazoles.

ProcessFlow Crude Crude Solid Dissolve Dissolve (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If cloudy Cool Slow Cooling (RT -> 4°C) Dissolve->Cool If clear Filter->Cool Collect Filtration & Wash Cool->Collect Dry Vacuum Dry Collect->Dry QC QC: Melting Point & NMR Dry->QC

Figure 2: Standard Recrystallization Workflow.

References

  • Organic Chemistry Portal. (2024). Synthesis of Isothiazoles and Benzo[d]isothiazoles. Retrieved March 7, 2026, from [Link]

solving solubility issues of 4-Nitrobenzo[d]isothiazole in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Nitrobenzo[d]isothiazole Solubility in DMSO

As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of functionalized heterocycles. 4-Nitrobenzo[d]isothiazole presents a unique thermodynamic challenge. While the base benzisothiazole ring is generally tractable, the addition of a strongly electron-withdrawing nitro group at the 4-position significantly increases the molecule's dipole moment. This results in a high crystal lattice energy driven by strong intermolecular dipole-dipole interactions.

When your compound refuses to dissolve—or unexpectedly crashes out of solution—it is rarely a simple case of "insolubility." It is usually a failure to manage the kinetic and thermodynamic microenvironment of the solvent. Below is our definitive guide to diagnosing and resolving these issues.

Part 1: Mechanistic Root Causes (The "Why")

To solve solubility issues, we must first understand the causality of precipitation. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent with a high dielectric constant, capable of solvating compound dipoles by creating a "hole" in the solvent matrix without disrupting hydrogen-bond networks [1]. However, this system is highly vulnerable to two factors:

  • Hygroscopy and Dielectric Collapse: DMSO is intensely hygroscopic. If a stock solution is exposed to ambient air, it rapidly absorbs atmospheric moisture. Even a minor influx of water drastically lowers the solvent's dielectric constant, forcing hydrophobic, highly crystalline compounds like 4-nitrobenzo[d]isothiazole out of solution[2].

  • The Freeze-Thaw Supersaturation Trap: DMSO freezes at 18.5°C. Storing stocks in a standard refrigerator or subjecting them to repeated freeze-thaw cycles is a critical error. As wet DMSO freezes and thaws, the compound is pushed into an unstable supersaturated zone. Once 4-nitrobenzo[d]isothiazole crystallizes from this state, it forms a lower-energy, highly stable polymorph that is exceptionally difficult to redissolve [2].

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q: I prepared a 10 mM stock of 4-Nitrobenzo[d]isothiazole in DMSO yesterday, but today there is a crystalline pellet at the bottom of the tube. Why? A: This is the hallmark of moisture contamination combined with temperature fluctuation. If the tube was not purged with argon or was stored at 4°C, the DMSO absorbed water and subsequently crystallized. The compound was forced into a metastable state and precipitated. To fix this, you must use anhydrous DMSO (<0.005% water) and store aliquots at room temperature in a desiccator, or at -20°C strictly avoiding repeated freeze-thaw cycles [1].

Q: I am trying to make a 50 mM stock, but the solution remains cloudy despite aggressive vortexing. Should I add heat? A: You have likely hit the thermodynamic solubility limit of the compound, or you are lacking the kinetic energy required to break the nitro-dipole lattice. You can apply gentle warming (up to 37°C) combined with water-bath sonication for 10–15 minutes [3]. Do not exceed 37°C or use a direct heat block, as localized superheating can cause degradation or ring-opening of the isothiazole core. If it remains cloudy after 15 minutes, the concentration is simply too high; you must perform a serial dilution to find the true maximum solubility.

Q: How can I be absolutely certain my compound is fully dissolved and not just forming micro-suspensions that will ruin my High-Throughput Screening (HTS) assay? A: Visual inspection is insufficient for HTS. You must use a self-validating analytical method. I recommend nephelometry (light scattering) over standard UV-Vis absorbance. Micro-precipitates scatter light heavily. By creating a 2-fold serial dilution of your DMSO stock and reading it on a nephelometer, you can pinpoint the exact concentration where light scattering drops to baseline, confirming true thermodynamic solubility [4].

Part 3: Self-Validating Solvation Protocol

To ensure scientific integrity, follow this step-by-step methodology. This protocol builds in validation checks so that you never proceed with a compromised stock.

Step 1: Solvent and Environment Preparation

  • Action: Procure fresh, sealed anhydrous DMSO (water content ≤0.005%). Work in a low-humidity environment or under a nitrogen/argon stream if possible.

  • Causality: Eliminating water at the source prevents the dielectric collapse that triggers precipitation.

Step 2: Kinetic Dissolution

  • Action: Weigh the required mass of 4-nitrobenzo[d]isothiazole into a sterile, low-bind microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a target concentration (start conservatively at 10 mM).

  • Action: Vortex gently for 30 seconds. If particulates remain, place the tube in a 37°C ultrasonic water bath for 10 minutes [3].

  • Causality: Sonication provides the mechanical cavitation energy needed to disrupt the stable crystal lattice, while 37°C warming increases the kinetic energy of the solvent molecules without risking thermal degradation.

Step 3: Thermodynamic Validation (Nephelometry Check)

  • Action: Transfer 100 µL of the solution to a clear-bottom 96-well plate. Read the plate using a nephelometer. Compare the scattering value against a blank well containing only anhydrous DMSO.

  • Action: If the scattering value is >5% above the blank, micro-precipitates are present. Add DMSO to dilute the stock by 20%, re-sonicate, and re-test until the value matches the blank [4].

Step 4: Aliquoting and Storage

  • Action: Once validated, immediately divide the stock into single-use aliquots (e.g., 20 µL per tube). Purge the headspace of each tube with argon gas before sealing.

  • Action: Store at -80°C (preferred for long-term chemical stability) or in a dark, room-temperature desiccator (if used within a week). Never return a thawed aliquot to the freezer [2].

Part 4: Quantitative Data & Parameters

Summarizing the critical physical and experimental parameters ensures you stay within the operational limits of the compound and solvent.

ParameterRecommended ValueCritical Limit / Warning
DMSO Water Content < 0.005% (Anhydrous)> 0.1% will cause rapid precipitation.
Max Stock Concentration 10 mM – 20 mM> 50 mM often exceeds thermodynamic limits.
Sonication Temperature 25°C – 37°C> 40°C risks compound degradation.
Sonication Time 5 – 10 minutes> 20 minutes risks localized superheating.
Storage Temperature -80°C (Single-use aliquots)Avoid 4°C refrigerators (induces freezing/water trapping).
Final Assay DMSO Conc. 0.1% – 0.5%> 1.0% causes cytotoxicity in cell-based assays[3].

Part 5: Visual Workflows

Understanding the logical flow of troubleshooting and the physical mechanism of failure is critical for assay development.

Workflow N1 Assess 4-Nitrobenzo[d]isothiazole Solubility Issue N2 Use Anhydrous DMSO (<0.005% water) N1->N2 N3 Vortex & Sonicate at 37°C for 10 min N2->N3 N4 Visually Clear? N3->N4 N5 Perform Nephelometry (Turbidity Check) N4->N5 YES N6 Reduce Concentration (Serial Dilution) N4->N6 NO N5->N6 High Scatter N7 Aliquot & Store (Argon Purge, -80°C) N5->N7 Baseline Scatter N6->N3 Retry

Caption: Diagnostic workflow for resolving 4-Nitrobenzo[d]isothiazole solubility issues.

Mechanism Hygro Hygroscopic DMSO Absorbs Moisture Dielectric Decreased Solvent Dielectric Constant Hygro->Dielectric Lattice Nitro-Dipole Lattice Dominates Dielectric->Lattice Precip Irreversible Crystallization Lattice->Precip

Caption: Mechanistic pathway of moisture-induced compound precipitation in DMSO.

References

  • Ziath / Lipinski, C. (2004). Compound Solubility and HTS Screening. LRIG Mid Atlantic Meeting. Retrieved from [Link]

  • PhysChem Forum. High-Throughput Solubility: Precipitative Solubility. Retrieved from [Link]

  • Shapiro, A. B., et al. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]

Technical Support Center: Troubleshooting & FAQs for Benzo[d]isothiazole Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of benzo[d]isothiazole (1,2-benzisothiazole). This guide is designed for researchers and drug development professionals optimizing electrophilic aromatic substitution (EAS) on the benzisothiazole scaffold.

Because the isothiazole nucleus is electronically distinct, it profoundly influences the reactivity of the fused benzenoid ring. Below, we provide a deep dive into the mechanistic causality of regioselectivity, validated step-by-step protocols, and targeted troubleshooting for common synthetic bottlenecks.

Part 1: Mechanistic Causality & Regioselectivity

Understanding the electronic distribution of 1,2-benzisothiazole is critical before initiating any nitration workflow. The attachment of the benzene ring to the isothiazole nucleus directs most electrophilic substitution reactions into the carbocycle[1].

FAQ: Why does nitration yield a mixture of isomers?

Q: When I nitrate unsubstituted 1,2-benzisothiazole, my NMR shows a complex mixture. Why doesn't it nitrate cleanly at a single position? A: The isothiazole ring exerts a directing effect that activates the carbocycle primarily at the C4, C5, and C7 positions. Standard nitration of unsubstituted 1,2-benzisothiazole inherently yields a mixture of 5-nitro-1,2-benzisothiazole and 7-nitro-1,2-benzisothiazole [1]. The lack of a single, strongly activating substituent on the benzenoid ring means the transition states for C5 and C7 attack are energetically similar.

FAQ: How can I control regioselectivity?

Q: I need a single isomer for my SAR study. How can I force regioselective nitration? A: Regioselectivity must be controlled by pre-installing directing groups on the benzenoid ring prior to nitration. The nature of substituents already present in the carbocycle overrides the baseline directing effect of the isothiazole nucleus[2]. For example, the nitration of 3,5-dimethyl-1,2-benzisothiazole is highly controlled by the steric and electronic effects of the methyl groups, yielding 3,5-dimethyl-4-nitro-1,2-benzisothiazole cleanly in ~81% yield[1].

Mechanism SM 1,2-Benzisothiazole EAS Electrophilic Aromatic Substitution SM->EAS Reagent Nitronium Ion (NO2+) Reagent->EAS C5 C5-Sigma Complex EAS->C5 C5 Attack C7 C7-Sigma Complex EAS->C7 C7 Attack P5 5-Nitro-1,2-benzisothiazole (Major) C5->P5 -H+ P7 7-Nitro-1,2-benzisothiazole (Minor) C7->P7 -H+

Electrophilic aromatic substitution pathway for the nitration of 1,2-benzisothiazole.

Part 2: Experimental Protocols & Optimization

To ensure a self-validating system, the following protocol incorporates in-process controls (IPC) to verify the integrity of the isothiazole ring during the harsh conditions of mixed-acid nitration.

Standard Operating Procedure: Controlled Nitration of 1,2-Benzisothiazole

Reagents: 1,2-Benzisothiazole (1.0 eq), Concentrated H₂SO₄ (10 volumes), Fuming HNO₃ (1.1 eq).

  • Acid Mixture Preparation: Charge a dry, round-bottom flask with concentrated H₂SO₄. Cool the flask to 0 °C using an ice-salt bath. Slowly add fuming HNO₃ dropwise, maintaining the internal temperature below 5 °C.

  • Substrate Addition: Dissolve 1,2-benzisothiazole in a minimal amount of cold H₂SO₄ (if solid) or add neat (if liquid) dropwise to the nitrating mixture. Causality: Exothermic spikes during addition will lead to oxidative degradation of the sulfur atom.

  • Reaction Propagation: Stir the mixture at 0–5 °C for 1.5 to 2 hours.

    • Self-Validation (IPC): Quench a 50 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. Look for the desired mass (

      
      ). If peaks corresponding to 
      
      
      
      (sulfoxide) or
      
      
      (sulfone) appear, immediately proceed to quench.
  • Quenching: Carefully pour the reaction mixture over vigorously stirred crushed ice to halt the generation of the nitronium ion.

  • Neutralization & Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with cold, saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7. Critical: Do not use NaOH (See Troubleshooting Issue 3).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc gradient) to separate the 5-nitro and 7-nitro isomers.

Workflow S1 1. Acid Mixture (HNO3/H2SO4 at 0°C) S2 2. Substrate Addition (Maintain <5°C) S1->S2 S3 3. Propagation (Stir at 0-5°C, 2h) S2->S3 S4 4. Quenching (Ice water) S3->S4 S5 5. Neutralization (Mild Base, pH 7) S4->S5 S6 6. Purification (Chromatography) S5->S6

Step-by-step experimental workflow for the controlled nitration of benzo[d]isothiazole.

Data Presentation: Optimization Parameters
ParameterConditionObservation / Mechanistic Causality
Temperature 0–5 °COptimal. Prevents over-oxidation of the isothiazole sulfur atom[3].
Temperature > 25 °CDegradation. Increased formation of 1-oxide (sulfoxide) and 1,1-dioxide (sulfone) byproducts due to the oxidizing nature of HNO₃[3].
Substrate Unsubstituted 1,2-benzisothiazoleYields an inseparable or difficult-to-separate mixture of 5-nitro and 7-nitro isomers[1].
Substrate 3,5-Dimethyl-1,2-benzisothiazoleRegioselective formation of the 4-nitro isomer (81% yield) due to steric and electronic direction by the methyl groups[1].
Workup Base Strong Base (e.g., NaOH)Failure. Causes nucleophilic ring cleavage of the isothiazole to form bis(2-cyanophenyl) disulfides[2].
Workup Base Mild Base (e.g., NaHCO₃)Optimal. Preserves the isothiazole ring integrity during acid neutralization[2].

Part 3: Troubleshooting Guide

Issue 1: LC-MS shows M+16 or M+32 peaks alongside my product.

Diagnosis: Over-oxidation of the isothiazole sulfur atom. Causality: While the isothiazole ring is generally stable to acids, the sulfur atom is highly susceptible to oxidation by strong oxidizing agents like nitric acid, leading to the formation of 1,2-benzisothiazole-1-oxides (sulfoxides) or 1,1-dioxides (sulfones, akin to saccharin derivatives)[3]. Solution:

  • Strictly control the reaction temperature between 0 °C and 5 °C.

  • Ensure you are using exactly 1.05 to 1.1 equivalents of HNO₃. Excess nitric acid acts as an oxidant rather than a nitrating agent.

  • If "over-oxidation" persists, consider running the nitration using a milder nitrating agent, such as nitronium tetrafluoroborate (

    
    ) in sulfolane or acetonitrile at sub-zero temperatures.
    
Issue 2: Complete loss of the starting material, but no nitrated product is recovered. The crude mixture smells strongly of thiols/disulfides.

Diagnosis: Isothiazole ring scission during workup. Causality: The 1,2-benzisothiazole ring is highly sensitive to strong nucleophiles and bases. Reagents such as sodium methoxide, cyanides, or strong aqueous hydroxides (NaOH/KOH) will attack the sulfur-nitrogen bond, causing ring opening to form sodium 2-cyanobenzenethiolates or bis(2-cyanophenyl) disulfides[1],[2]. Solution: Review your quenching and neutralization steps. Never use NaOH to neutralize the sulfuric acid. Always pour the reaction over ice and neutralize slowly with saturated aqueous sodium bicarbonate (


) or phosphate buffer to maintain a mild pH.
Issue 3: Poor separation of 5-nitro and 7-nitro isomers on silica gel.

Diagnosis: Similar polarities of the positional isomers. Causality: The 5-nitro and 7-nitro isomers possess nearly identical dipole moments and hydrogen-bonding capabilities, causing them to co-elute in standard normal-phase chromatography. Solution:

  • Fractional Crystallization: Often, one isomer will preferentially crystallize from hot ethanol or an ethyl acetate/hexane mixture.

  • Reverse-Phase Chromatography: Utilize C18 reverse-phase prep-HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). The subtle differences in hydrodynamic volume between the 5- and 7-substituted isomers provide baseline resolution on C18 columns.

References

1.[1] Product Class 16: Benzisothiazoles - Thieme E-Books. Thieme Connect. Available at: 2.[2] Product Class 16: Benzisothiazoles. Thieme Connect. Available at: 3.[3] Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives. Thieme Connect. Available at:

Sources

troubleshooting low conversion in nitro reduction of benzisothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Selectivity Issues Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Content Type: Technical Troubleshooting Guide & FAQs

The "Benzisothiazole Paradox": Core Challenge Analysis

Senior Application Scientist Note: Reducing a nitro group on a benzisothiazole scaffold presents a classic chemoselectivity paradox. You are likely encountering one of two failure modes:

  • Catalytic Dead-End: You are using standard catalytic hydrogenation (H₂/Pd-C), but the reaction stalls at <20% conversion.

  • Reductive Destruction: You switched to more vigorous conditions (higher pressure, temperature, or stronger acids), resulting in the disappearance of starting material but the formation of complex mixtures (ring-opened byproducts).

The Root Causes
  • Sulfur Poisoning: The isothiazole sulfur atom acts as a potent catalyst poison. It binds irreversibly to the active sites of Palladium (Pd) and Platinum (Pt), preventing H₂ adsorption and halting the catalytic cycle [1, 2].

  • N-S Bond Lability: The isothiazole nitrogen-sulfur (N-S) bond is chemically fragile. Strong reducing environments (e.g., Zn/HCl, Raney Ni) or vigorous hydrogenation can cleave this bond, destroying your pharmacophore to form o-mercaptobenzylamines or amidines [3, 4].

Diagnostic Workflow

Use this decision matrix to identify the specific bottleneck in your reaction.

TroubleshootingWorkflow Start START: Low Conversion of Nitro-Benzisothiazole MethodCheck Current Method? Start->MethodCheck Hydro Catalytic Hydrogenation (H2, Pd/C, Pt/C) MethodCheck->Hydro Using Gas ChemRed Chemical Reduction (Zn/HCl, Fe/HCl) MethodCheck->ChemRed Using Metal/Acid PoisonCheck Did reaction stall early (<20%)? Hydro->PoisonCheck PoisonResult DIAGNOSIS: Catalyst Poisoning Sulfur blocked active sites. PoisonCheck->PoisonResult Yes PoisonSol SOLUTION: Switch to Chemical Reduction (Fe/NH4Cl or SnCl2) PoisonResult->PoisonSol RingCheck Complex mixture / Loss of Ring? ChemRed->RingCheck RingResult DIAGNOSIS: Ring Cleavage Acid/Metal too harsh for N-S bond. RingCheck->RingResult Yes Solubility Reaction Sluggish but Clean? RingCheck->Solubility No (Stalled) RingSol SOLUTION: Buffer pH to 5-7 Use Fe/NH4Cl or Dithionite RingResult->RingSol SolSol SOLUTION: Change Solvent System (THF/MeOH or EtOH/Water) Solubility->SolSol Precipitate Visible

Figure 1: Decision matrix for diagnosing reaction failure based on method and observed outcome.

Troubleshooting Guide: Specific Failure Modes

Issue 1: The Reaction Stalls Immediately (Catalyst Poisoning)

Symptoms: H₂ uptake ceases rapidly; TLC shows mostly starting material. Adding more catalyst only provides a temporary burst of activity. Mechanism: The lone pairs on the benzisothiazole sulfur coordinate strongly to the metal surface (Pd or Pt), outcompeting H₂ and effectively "coating" the catalyst in an inactive layer [1].

  • Corrective Action: Abandon Pd/C.

    • Primary Recommendation: Switch to Iron/Ammonium Chloride (Fe/NH₄Cl) . This is a single-electron transfer mechanism that is insensitive to sulfur poisoning.

    • Alternative: If you must use hydrogenation (e.g., for scale-up), use Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is pre-poisoned with sulfur, preventing further deactivation, though it requires higher pressures (50–100 psi) and temperatures [5].

Issue 2: Ring Opening (Loss of Heterocycle)

Symptoms: Starting material is consumed, but the product is a complex mixture. MS shows [M+2] or [M+4] peaks corresponding to ring-opened thiols or amines. Mechanism: The N-S bond is weaker than C-C bonds. Strong acidic conditions (pH < 2) combined with active metals (Zn, Fe) facilitate the reductive cleavage of the N-S bond [3].

  • Corrective Action: Control the pH.

    • Avoid HCl or Acetic Acid as the primary solvent.

    • Use Ammonium Chloride (NH₄Cl) as the electrolyte.[1] It buffers the reaction at pH ~5–6, which is acidic enough to activate the nitro group reduction but mild enough to preserve the isothiazole ring [6].

Issue 3: Solubility Limits

Symptoms: Reaction is clean but extremely slow (>24h). Starting material is visible as a solid in the flask. Mechanism: Benzisothiazoles are often poorly soluble in pure alcohols (MeOH/EtOH). Reduction occurs on the metal surface; if the substrate cannot reach the surface, the reaction halts.

  • Corrective Action: Optimize Solvent System.

    • Use a THF/Methanol/Water (2:1:1) mixture. THF solubilizes the organic substrate, while water/methanol dissolves the NH₄Cl and facilitates proton transfer.

Validated Experimental Protocols

Protocol A: Fe/NH₄Cl Reduction (The "Gold Standard")

Recommended for: High selectivity, avoiding S-poisoning, protecting the N-S bond.

Reagents:

  • Substrate (Nitro-benzisothiazole): 1.0 equiv

  • Iron Powder (Fe, -325 mesh): 5.0 equiv (Must be fine powder, not filings)

  • Ammonium Chloride (NH₄Cl): 5.0 equiv

  • Solvent: Ethanol/Water (3:1) or THF/MeOH/Water (2:1:1)

Procedure:

  • Dissolution: Dissolve 1.0 equiv of nitro-benzisothiazole in the organic solvent (EtOH or THF/MeOH).

  • Activation: Add the water and NH₄Cl. Stir vigorously.

  • Addition: Add Fe powder in one portion.

  • Reaction: Heat to reflux (70–80°C) for 1–4 hours. Monitor by TLC/LCMS.

    • Note: The reaction is heterogeneous. Vigorous stirring is critical to keep Fe suspended.

  • Workup (Crucial Step):

    • Cool to room temperature.[2][3][4][5]

    • Filter through a Celite pad to remove iron oxide sludge. Wash the pad copiously with EtOAc or MeOH (the amine product can adsorb to the iron sludge).

    • Concentrate the filtrate.[3][5] Partition between EtOAc and Water.[5]

    • Dry (Na₂SO₄) and concentrate.[2][5]

Why this works: The near-neutral pH prevents N-S cleavage, while the Fe surface mechanism is immune to sulfur poisoning [6].

Protocol B: Stannous Chloride (SnCl₂) Reduction

Recommended for: Small scale (<1g), acid-sensitive substrates.

Reagents:

  • Substrate: 1.0 equiv

  • SnCl₂[2][6][7][8][9][10]·2H₂O: 5.0 equiv

  • Solvent: Ethanol or Ethyl Acetate[6]

Procedure:

  • Dissolve substrate in Ethanol.[2]

  • Add SnCl₂[2]·2H₂O.[2][6]

  • Heat to 70°C for 2–6 hours.

  • Workup (The "Emulsion" Fix):

    • Cool to RT.

    • Do not just add water (causes emulsions).

    • Adjust pH to ~8 using saturated NaHCO₃ or 1M NaOH .[5]

    • Add Celite and stir for 15 mins. Filter the resulting suspension.

    • Extract filtrate with EtOAc.[2][5]

Comparative Data: Reducing Agent Performance

Reducing AgentConversionSelectivity (Ring Retention)Risk of PoisoningRecommendation
H₂ / Pd-C < 15%HighCritical (S-poisoning)AVOID
H₂ / Raney Ni 100%Low (Ring opens)ModerateAVOID
Zn / HCl 100%Low (Ring opens)NoneUse Caution
Fe / NH₄Cl > 95% High None HIGHLY RECOMMENDED
SnCl₂ > 90%HighNoneGood Alternative
Na₂S₂O₄ VariableModerateNoneNiche Use

References

  • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–177. Link

  • Griffiths, D. V., et al. (1984). Selective Reduction of Nitro-compounds. Tetrahedron Letters, 25(8), 839-842.[6][11] Link

  • Umetsu, N., et al. (1980).[12] Nature of N-S bond cleavage of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) (methyl)carbamate. Journal of Environmental Science and Health, Part B, 15(1), 1-23.[12] Link

  • Vicini, P., et al. (1994). Biological studies on 1,2-benzisothiazole derivatives. Farmaco, 40(11), 713-719.[13] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Ramadas, K., & Srinivasan, N. (1992).[3] Iron-Ammonium Chloride: A Convenient and Versatile Reagent for the Reduction of Nitroarenes. Synthetic Communications, 22(22), 3189–3195.[3] Link

Sources

stability of 4-Nitrobenzo[d]isothiazole under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzisothiazole Scaffold Stability Topic: Troubleshooting 4-Nitrobenzo[d]isothiazole under Basic Conditions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter queries from researchers regarding the unexpected degradation of nitro-substituted benzisothiazoles during basic workups or base-catalyzed reactions. This guide is designed to provide you with the mechanistic causality behind these issues and equip you with self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Causality (The "Why")

To troubleshoot the instability of 4-Nitrobenzo[d]isothiazole, we must first understand the inherent electronic vulnerabilities of its molecular architecture. The sulfur-nitrogen (S-N) bond in the isothiazole ring is highly polarized, rendering the sulfur atom an electrophilic center susceptible to nucleophilic attack[1].

When a strongly electron-withdrawing group (EWG), such as a nitro group, is positioned at the 4-position (ortho to the isothiazole ring attachment), it exerts a powerful inductive (-I) and mesomeric (-M) pull. This severely depletes electron density from the sulfur atom, drastically lowering the activation energy required for nucleophilic attack. Upon exposure to hard nucleophiles like hydroxide (OH⁻) or alkoxides, the nucleophile attacks the sulfur atom directly. This triggers a base-catalyzed ring opening via S-N bond cleavage[2]. The resulting intermediate is a highly reactive thiolate, which, in the presence of ambient oxygen, rapidly oxidizes to form a stable, dimeric disulfide[3].

Understanding this causality allows us to predict degradation and deliberately design reaction conditions that avoid hard nucleophiles.

Part 2: Troubleshooting FAQs

Q1: My 4-Nitrobenzo[d]isothiazole starting material disappears during a standard 1M NaOH aqueous workup, yielding a highly polar, higher-molecular-weight impurity. What is happening? A1: You are observing base-catalyzed S-N bond cleavage followed by oxidative dimerization. The hydroxide ion attacks the electrophilic sulfur, breaking the isothiazole ring to form a 2-mercapto-3-nitrobenzaldehyde (or related imine/amide derivative). In the presence of air, the resulting thiolate rapidly oxidizes to form a symmetric disulfide[1]. To prevent this, entirely avoid strong aqueous bases (NaOH, KOH) during your workup.

Q2: How can I differentiate between intact 4-Nitrobenzo[d]isothiazole and its ring-opened disulfide byproduct using standard analytical techniques? A2: The ring-opened disulfide will exhibit a distinct mass shift in LC-MS (approximately double the mass of the monomer minus two protons). In ¹H-NMR, the loss of the characteristic highly deshielded isothiazole C3-proton (typically resonating around 8.5–9.0 ppm) and the shifting of the aromatic protons due to the loss of the rigid bicyclic ring current are definitive diagnostic markers.

Q3: I need to perform a base-catalyzed cross-coupling reaction with this scaffold. How can I modify my conditions to prevent ring-opening? A3: Shift from "hard" nucleophilic bases to "soft," sterically hindered bases. Bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine provide the necessary basicity for cross-coupling without the nucleophilicity required to attack the sterically shielded sulfur atom. If an inorganic base is strictly required, use mild carbonates (e.g., Cs₂CO₃) in anhydrous, degassed solvents to prevent both hydrolysis and subsequent oxidation.

Part 3: Quantitative Data Presentation

To aid in reagent selection, the following table summarizes the stability profile of 4-Nitrobenzo[d]isothiazole across various basic media.

Table 1: Stability Profile of 4-Nitrobenzo[d]isothiazole in Basic Media

Base TypeSolvent SystempH Range / pKaNucleophilicityS-N Cleavage Extent (1 hr @ 25°C)Recommendation
NaOH (1M) Aqueous>13Hard / High>95% (Complete degradation)Avoid entirely
K₂CO₃ (sat.) Aqueous / THF~10.5Moderate~40-50%Use with extreme caution
Et₃N Organic (DCM)10.7 (pKa)Soft / Moderate<5%Safe for short exposures
DIPEA Organic (DMF)11.4 (pKa)Sterically Hindered<1%Highly Recommended

Part 4: Experimental Protocols

As an application scientist, I rely on self-validating systems. Do not assume your compound survived the workup; prove it. Below is a step-by-step methodology for a controlled base-stability assay and a safe workup protocol.

Protocol A: Self-Validating Base-Stability LC-MS Assay

Purpose: To empirically determine the degradation kinetics of 4-Nitrobenzo[d]isothiazole under your specific reaction conditions before scaling up.

  • Baseline Establishment: Prepare a 1 mg/mL stock solution of 4-Nitrobenzo[d]isothiazole in HPLC-grade MeCN. Inject 1 µL into the LC-MS to establish the exact retention time and parent mass (M+H).

  • Controlled Exposure: In a 2 mL glass vial, mix 100 µL of the stock solution with 900 µL of your proposed basic reaction mixture (e.g., 0.1M K₂CO₃ in THF/H₂O).

  • Kinetic Sampling: Withdraw 50 µL aliquots at t = 5, 15, 30, and 60 minutes.

  • Quenching (Critical Step): Immediately dispense each aliquot into a vial containing 50 µL of 1M HCl (or saturated NH₄Cl) to instantly neutralize the base and halt S-N cleavage.

  • Analysis: Run the quenched samples via LC-MS. Plot the integration of the parent peak versus the appearance of the disulfide dimer mass. If the parent peak area drops by >5% at 15 minutes, the base is too harsh for this scaffold.

Protocol B: Safe Aqueous Workup for Benzisothiazoles

Purpose: To extract the product safely without inducing S-N cleavage.

  • Pre-chill: Cool the crude reaction mixture to 0–5 °C using an ice bath. Lower temperatures exponentially decrease the rate of nucleophilic attack.

  • Mild Quench: Slowly add cold, saturated aqueous NH₄Cl until the pH is approximately 6-7. Never use NaOH or Na₂CO₃ to neutralize acidic byproducts with this scaffold.

  • Rapid Extraction: Extract immediately with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not let the biphasic mixture sit.

  • Inert Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If possible, flush the rotary evaporator with nitrogen to prevent oxidative dimerization of any trace ring-opened byproducts.

Part 5: Mechanistic Visualizations

Mechanism Start 4-Nitrobenzo[d]isothiazole (Intact Ring) NuAttack Nucleophilic Attack (OH⁻) at Electrophilic Sulfur Start->NuAttack Cleavage S-N Bond Cleavage (Ring Opening) NuAttack->Cleavage Thiolate Reactive Thiolate Intermediate Cleavage->Thiolate Oxidation Air Oxidation (O₂) Thiolate->Oxidation Disulfide Dimeric Disulfide (Degradation Product) Oxidation->Disulfide

Caption: Mechanistic pathway of base-catalyzed S-N bond cleavage and subsequent disulfide formation.

Workflow BaseReaction Reaction requires basic conditions? HardBase Using Hard Base (e.g., NaOH, KOH)? BaseReaction->HardBase Yes Workup Aqueous Workup Required? HardBase->Workup No Degradation High risk of S-N cleavage HardBase->Degradation Yes SwitchBase Switch to Sterically Hindered Base (e.g., DIPEA) AcidicWorkup Quench with weak acid (NH₄Cl) Extract with EtOAc Workup->AcidicWorkup Yes Degradation->SwitchBase

Caption: Troubleshooting decision matrix for handling 4-Nitrobenzo[d]isothiazole in basic environments.

References

  • Thieme E-Books & E-Journals. "Product Class 13: Quinazolines" (Details on base-catalyzed ring opening sequences). Source: Thieme Connect. URL: [Link]

  • GESTIS Substance Database. "1,2-Benzisothiazol-3(2H)-one" (Details on degradation via cleavage of the S-N bond). Source: DGUV. URL: [Link]

Sources

Technical Support Center: Nitrobenzo[d]isothiazole Separation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the separation of nitrobenzo[d]isothiazole isomers.

Note on Isomer Distribution: As a Senior Application Scientist, I must first clarify a critical regiochemical nuance. Direct nitration of the parent benzo[d]isothiazole typically yields a mixture of the 5-nitro (major) and 7-nitro (minor) isomers, not the 4-nitro.[1][2] The 4-nitro isomer is generally observed as the major product only when the 3-position is substituted (e.g., 3-methylbenzo[d]isothiazole ).[2][3] This guide covers troubleshooting for both scenarios: separating the standard 5/7 mixture and the 4/5 mixture encountered in substituted systems.

Topic: Purification and Isolation of 4-, 5-, and 7-Nitro Regioisomers Audience: Medicinal Chemists, Process Development Scientists[1][2][3]

Part 1: Expert Troubleshooting (Q&A)
Category 1: Crystallization & Solubility

Q: I performed a standard nitration on benzo[d]isothiazole, but I am unable to isolate the 4-nitro isomer. What is wrong? A: You are likely looking for a product that isn't there. Direct electrophilic nitration of the parent benzo[d]isothiazole directs the nitro group primarily to the C-5 and C-7 positions.[2] The heterocyclic ring is electron-withdrawing, deactivating the system, but the 5- and 7-positions are the most favored for electrophilic attack on the benzene ring.[1][3]

  • Major Product: 5-Nitrobenzo[d]isothiazole (typically ~60-80%).[1][2][3]

  • Minor Product: 7-Nitrobenzo[d]isothiazole (typically ~20-40%).[1][2][3]

  • Solution: If you specifically require the 4-nitro isomer, you must switch substrates to 3-methylbenzo[d]isothiazole (where steric/electronic effects favor C-4) or use a cyclization strategy from a pre-nitrated benzene precursor (e.g., 2-chloro-3-nitrobenzaldehyde derivatives).[1][2][3]

Q: My 5-nitro/7-nitro mixture is an oil or a sticky solid. How do I induce crystallization? A: This "oiling out" is common when the 7-nitro isomer content is high, as it depresses the melting point of the mixture.

  • Protocol: Dissolve the crude mixture in boiling Ethanol (EtOH) or Glacial Acetic Acid .

  • Mechanism: The 5-nitro isomer is more symmetric ("para-like" substitution relative to the ring fusion) and packs more efficiently, resulting in a significantly higher melting point and lower solubility.[1] It will crystallize first upon cooling. The 7-nitro isomer ("ortho-like") will remain in the mother liquor.[2][3]

Category 2: Chromatography & Purification [2]

Q: Flash chromatography isn't resolving the 4-nitro and 5-nitro isomers of 3-methylbenzo[d]isothiazole. They co-elute. A: Nitro regioisomers often have similar dipole moments, making separation on standard Silica (normal phase) difficult.[1]

  • Adjustment: Switch to a Toluene/Ethyl Acetate gradient instead of Hexane/Ethyl Acetate. Toluene interacts with the nitro-aromatic systems via

    
    -
    
    
    
    interactions, often amplifying subtle electronic differences between isomers.[2][3]
  • Alternative: Use a C18 Reverse Phase column (Water/Acetonitrile).[1] The 5-nitro isomer is typically more hydrophobic and will elute after the 4-nitro isomer.[2][3]

Part 2: Detailed Experimental Protocols
Workflow A: Separation of 5-Nitro and 7-Nitro Isomers (Parent System)

Method: Fractional Recrystallization Basis: Solubility differential in hot vs. cold ethanol.[2][3]

  • Dissolution: Take 10.0 g of the crude nitration mixture. Add 150 mL of absolute ethanol .

  • Reflux: Heat to reflux (approx. 78°C) until all solids dissolve. If a small amount of black tar remains, filter hot through a celite pad.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling traps the impurity.

  • Filtration 1 (Isolate 5-Nitro): Pale yellow needles will form.[2][3] Filter these solids.

    • Identity: This is the 5-Nitrobenzo[d]isothiazole (High Purity).[1][2]

    • MP: ~160–162°C.

  • Mother Liquor Processing (Isolate 7-Nitro):

    • Evaporate the filtrate to approx. 20% of its original volume.

    • Cool to 0°C in an ice bath.

    • Filter the secondary crop (often a mix).

    • Evaporate to dryness.[4] The residue is enriched in 7-Nitrobenzo[d]isothiazole .[2] Purification of this minor isomer usually requires flash chromatography (Silica, Hexane/EtOAc 8:2).[1]

Workflow B: Separation of 4-Nitro and 5-Nitro Isomers (3-Methyl System)

Method: Flash Column Chromatography Basis: Steric hindrance and polarity differences.[2][3]

  • Column Prep: Pack a silica gel column (230-400 mesh). Ratio: 50 g silica per 1 g crude.

  • Eluent System:

    • Solvent A: Toluene

    • Solvent B: Ethyl Acetate[2][5]

    • Gradient: 0% B to 10% B over 10 column volumes.

  • Elution Order:

    • Fraction 1 (4-Nitro): The 4-nitro group is sterically crowded by the 3-methyl group, twisting it out of planarity.[2][3] This reduces its polarity/binding to silica, causing it to elute first.[1]

    • Fraction 2 (5-Nitro): The 5-nitro group is unhindered and planar, interacting more strongly with the stationary phase.[1][2] Elutes second.

Part 3: Characterization & Data
Table 1: Physical Properties of Benzo[d]isothiazole Nitro Isomers
IsomerSubstitution PatternMelting Point (°C)Solubility (EtOH)NMR Diagnostic (Proton)
5-Nitro "Para-like" (C-5)160 – 162Low (Crystallizes)d at ~8.9 ppm (H-4, J=2.0 Hz)
7-Nitro "Ortho-like" (C-7)83 – 85High (Mother Liquor)d at ~8.4 ppm (H-6, J=8.0 Hz)
4-Nitro *"Ortho-like" (C-4)100 – 105Moderated at ~8.0 ppm (H-5, J=8.0 Hz)

*Note: 4-Nitro data refers to the 3-methyl derivative context.[2][3]

NMR Identification Strategy

To distinguish the isomers, focus on the coupling constants (


) and chemical shifts (

) in the aromatic region:
  • 5-Nitro: Look for a meta-coupled doublet (

    
     Hz)  at a very downfield shift (~8.9 ppm).[1][2][3] This corresponds to H-4 , which is deshielded by the adjacent nitro group and the isothiazole ring.[1]
    
  • 7-Nitro: Look for a standard ortho-coupled doublet (

    
     Hz) .[1][2][3] The proton at C-6 is adjacent to the nitro group but less deshielded than H-4 in the 5-isomer.[2][3]
    
  • 4-Nitro: The proton at C-5 will show ortho-coupling.[2][3] The key is the absence of the highly deshielded H-4 singlet/meta-doublet seen in the 5-isomer.[2][3]

Part 4: Process Visualization

The following diagram illustrates the logic flow for separating the standard nitration mixture (5-nitro/7-nitro).

SeparationWorkflow Start Crude Nitration Mixture (Benzo[d]isothiazole + HNO3) Solvent Dissolve in Boiling Ethanol (Reflux) Start->Solvent Cooling Slow Cooling to 25°C (2 Hours) Solvent->Cooling Filter1 Filtration Cooling->Filter1 Solid1 Solid Fraction: 5-Nitro Isomer (Yellow Needles, >95% Purity) Filter1->Solid1 Precipitate Liquor1 Mother Liquor: Contains 7-Nitro + Residual 5-Nitro Filter1->Liquor1 Filtrate Concentrate Concentrate to 20% Vol Cool to 0°C Liquor1->Concentrate Filter2 Filtration Concentrate->Filter2 Solid2 Secondary Solid: Mixed Isomers (Recycle to Start) Filter2->Solid2 Liquor2 Final Filtrate: Enriched 7-Nitro Isomer Filter2->Liquor2 Chrom Flash Chromatography (Silica, Hex/EtOAc) Liquor2->Chrom Pure7 Pure 7-Nitro Isomer Chrom->Pure7

Caption: Fractional crystallization workflow for isolating the major 5-nitro isomer from the minor 7-nitro isomer.

References
  • Science of Synthesis Knowledge Base. (2024). Product Class 16: Benzisothiazoles.[6] Thieme Connect. Available at: [Link][1]

  • Vicini, P., et al. (2002).[1] Synthesis and biological activity of benzo[d]isothiazole derivatives. Journal of Heterocyclic Chemistry. (Referenced via context of nitration patterns in benzo-fused systems).

  • Google Patents. (1982). Process for the preparation of 2,6-diaminopyridine-azo dyestuffs (Mentioning 7-nitro-1,2-benzisothiazole). US4325870A.

Sources

column chromatography eluent for nitrobenzisothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Purification of Nitrobenzisothiazoles Ticket ID: #NBTZ-PUR-001

Introduction

Welcome to the Separation Science Helpdesk. You are likely working with nitro-1,2-benzisothiazoles , a class of bicyclic heterocycles often used as intermediates in medicinal chemistry (e.g., antimicrobial or antiviral agents).

The Core Challenge: Nitrobenzisothiazoles present a "polarity paradox." The nitro group (


) is highly polar, yet the benzisothiazole core is aromatic and lipophilic. Furthermore, the isothiazole nitrogen (

) possesses weak basicity, while derivatives like 1,2-benzisothiazol-3(2H)-one (saccharin analogs) are acidic.

This guide provides a self-validating logic for selecting the correct mobile phase based on your specific derivative's electronic properties.

Part 1: The Eluent Matrix (Decision Logic)

Do not guess. Select your solvent system based on the Functional Sub-class of your molecule.

Sub-ClassChemical CharacteristicRecommended Eluent SystemAdditive (Modifier)Why?
Neutral Core Alkyl/Aryl substituted at C3 (e.g., 3-methyl-6-nitro-1,2-benzisothiazole).Hexane / Ethyl Acetate None usually required.The nitro group dominates polarity. Standard normal phase works best.
Acidic Core Benzisothiazol-3(2H)-ones .[1] Contains an amide/lactam functionality.[2]DCM / Methanol (98:2 to 95:5)0.1% Acetic Acid These compounds are tautomeric and acidic (

~9-10). Acid prevents ionization and streaking.
Basic Derivatives Amino-substituted (e.g., 3-amino-5-nitro-1,2-benzisothiazole).DCM / Methanol 0.5% Triethylamine (TEA) The exocyclic amine interacts with acidic silanols on silica, causing severe tailing without TEA.
Polar Intermediates Sulfoxide/Sulfone oxides of the ring sulfur.Chloroform / Methanol None.High polarity requires a stronger solvent strength than EtOAc.
Part 2: Workflow Visualization
Figure 1: Eluent Selection Decision Tree

Caption: Logical flow for selecting mobile phases based on substituent electronics.

EluentSelection Start Start: Analyze Structure CheckCore Is it a 3(2H)-one (Saccharin analog)? Start->CheckCore CheckAmine Does it have an Exocyclic Amine? CheckCore->CheckAmine No (Neutral Core) SystemB System B: DCM : MeOH + 0.1% AcOH (Prevents Ionization) CheckCore->SystemB Yes (Acidic) SystemA System A: Hexane : EtOAc (Gradient 0-40%) CheckAmine->SystemA No (Standard) SystemC System C: DCM : MeOH + 1% TEA (Blocks Silanols) CheckAmine->SystemC Yes (Basic)

Part 3: Troubleshooting Guide (FAQs)

Q1: My compound is co-eluting with a positional isomer (e.g., 4-nitro vs. 5-nitro). How do I separate them?

  • The Science: Positional isomers of nitro compounds often have identical dipole moments, making separation on standard Silica (Type 60) difficult.

  • The Fix:

    • Change Selectivity: Switch from EtOAc (H-bond acceptor) to Toluene or Benzene (Pi-Pi interaction). Use Toluene:Ethyl Acetate (9:1) . The aromatic solvent interacts differently with the nitro group's position relative to the fused ring.

    • Solid Phase Change: If silica fails, use C18 Reverse Phase silica. The hydrophobic difference between isomers is often more distinct than the polar difference [1].

Q2: The spot on TLC is round, but it streaks/tails on the column.

  • The Cause: "Concentration Overload" or "Solubility Mismatch." Nitrobenzisothiazoles often have poor solubility in Hexane. When the sample hits the column, it precipitates, then slowly redissolves, causing a streak.

  • The Fix: Use Dry Loading . Dissolve your crude mixture in DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the column.[3] This eliminates solvent incompatibility issues [2].

Q3: My product turns red/brown on the column and yield is low.

  • The Warning: Some benzisothiazoles, particularly 3-chloro derivatives or those with leaving groups, are labile to nucleophilic attack.

  • The Fix:

    • Avoid Methanol: Methanol is nucleophilic and can open the isothiazole ring or displace substituents. Use Acetonitrile as the polar modifier instead.

    • Neutralize Silica: Standard silica is slightly acidic (pH 5-6). Flush the column with 1% TEA in Hexane before loading to neutralize active sites, then run your neutral eluent.

Part 4: Standard Operating Procedure (SOP)
Protocol: TLC Optimization for Nitrobenzisothiazoles

Goal: Establish a self-validating separation system before running the column.

  • Prepare Solvent A: 100% Dichloromethane (DCM).

  • Prepare Solvent B: 20% Ethyl Acetate in Hexane.

  • Spotting: Spot the crude reaction mixture on two separate TLC plates.

  • Elution: Run one plate in Solvent A and one in Solvent B.

  • Visualization:

    • UV (254 nm): Nitrobenzisothiazoles are UV active (strong quenching).

    • Stain (DNP): Diphenylhydrazine stain is specific for aldehydes/ketones but often turns nitro compounds yellow/orange upon heating.

  • Analysis (

    
     Calculation): 
    
    • Target

      
      : 0.25 – 0.35 .
      
    • If

      
       in 20% EtOAc: Reduce polarity to 10% EtOAc.
      
    • If

      
      : Switch to DCM/MeOH (98:2).
      
Figure 2: Interaction Mechanism (Why Tailing Occurs)

Caption: Interaction between the basic Nitrogen (N-2) and Silica Silanols.

Interaction Silica Silica Surface (Si-OH) Molecule Nitrobenzisothiazole (N-2 Lone Pair) Silica->Molecule Hydrogen Bonding (Strong Adsorption) Tailing Result: Peak Tailing Molecule->Tailing Slow Desorption

References
  • Separation of Positional Isomers of Nitrobenzoic Acid. Journal of Chromatography A. The principles of pi-pi interaction using aromatic solvents for nitro-isomer separation are detailed here.

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. The authoritative guide on dry-loading and column packing techniques.

  • Synthesis and antimicrobial activity of new 1,2-benzisothiazole derivatives. European Journal of Medicinal Chemistry. Describes specific purification conditions (Chloroform/Methanol) for polar benzisothiazole derivatives.

Sources

Technical Support Center: Thermal Instability of Nitro-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers handling nitro-heterocycles. It is structured to address the critical "why" and "how" of thermal stability management, moving beyond generic safety advice to mechanistic understanding and process engineering.

Status: Operational | Tier: L3 (Senior Scientific Support) Topic: Thermal Management, Decomposition Pathways, and Safe Handling Protocols

Introduction: The Energetic Paradox

Nitro-heterocycles (e.g., nitroimidazoles, nitropyrazoles, nitrofurans) are cornerstones of high-energy materials and pharmaceutical pharmacophores. However, the same electronic properties that make them valuable—high nitrogen content and ring strain—render them thermodynamically unstable.

The Core Issue: These compounds possess a "trigger" bond (typically


 or 

). Upon thermal excitation, this bond does not just break; it initiates an autocatalytic decomposition cascade, often releasing massive energy (

) and gaseous byproducts (

), leading to rapid pressure buildup and potential vessel rupture.

Module 1: Characterization & Risk Assessment

Use this module to determine if your compound is safe to scale up.

Q: My DSC shows a sharp exotherm. How do I interpret the onset temperature ( ) for safety?

A: Do not rely solely on


 from a standard Differential Scanning Calorimetry (DSC) scan.
  • The Pitfall: Standard DSC runs (e.g., 10°C/min) overestimate the safe onset temperature due to thermal lag. A compound appearing stable at 200°C in a fast scan may decompose at 160°C under isothermal (storage) conditions.

  • The Protocol: Apply the "Rule of 100" and validate with ARC (Accelerating Rate Calorimetry).

Diagnostic Workflow:

  • Screening: Run DSC at 4–8°C/min in a sealed gold crucible (to prevent evaporation masking decomposition).

  • Calculation: If

    
    , the material is potentially explosive.
    
  • Safety Margin: Your maximum process temperature (

    
    ) must be:
    
    
    
    
  • Confirmation: If you must operate closer to the limit, run an ARC test to find the

    
    -corrected onset and 
    
    
    
    (temperature where time-to-maximum-rate is 24 hours).
Q: What is the mechanism driving the decomposition?

A: Understanding the mechanism helps predict "silent" risks like autocatalysis.

  • Nitroimidazoles: Decomposition typically begins with a nitro-nitrite isomerization (

    
    ), followed by homolytic cleavage to release 
    
    
    
    radicals. These radicals attack the ring, causing fragmentation.
  • Nitropyrazoles: Often triggered by an intermolecular H-shift (OH elimination) or direct

    
     cleavage.
    
  • Critical Insight: This radical mechanism means that impurities (metals, rust) and air can lower the decomposition barrier.

Visualization: Thermal Risk Assessment Logic

ThermalRisk Start New Nitro-Heterocycle DSC Run Dynamic DSC (Sealed Gold Crucible) Start->DSC EnergyCheck Is Enthalpy > 800 J/g? DSC->EnergyCheck OnsetCheck Calculate Safety Margin (T_onset - 100°C) EnergyCheck->OnsetCheck Yes (>800 J/g) Stable Low Risk Standard Protocols EnergyCheck->Stable No (<800 J/g) ARC Run ARC (Adiabatic) Determine T_D24 OnsetCheck->ARC Process Temp > Margin OnsetCheck->Stable Process Temp < Margin ARC->Stable T_D24 > Process Temp HighRisk High Risk Requires Dilution/Flow Chem ARC->HighRisk T_D24 < Process Temp

Figure 1: Decision tree for evaluating thermal risks of new nitro compounds using DSC and ARC data.

Module 2: Reaction Optimization (Nitration)

Use this module when synthesizing nitro-heterocycles.

Q: How do I control the exotherm during the nitration of a heterocycle?

A: The nitration reaction is doubly hazardous: it is highly exothermic (approx. -145 kJ/mol), and the product is thermally sensitive.[1]

  • The Causality: Accumulation of reagents (nitric acid/sulfuric acid) at low temperatures creates a "sleeping" hazard. If the reaction initiates late, the accumulated heat will exceed the cooling capacity, triggering a runaway.

  • The Fix: Never add the heterocycle to the acid bulk if the reaction is fast. Use Continuous Flow Chemistry or Semi-Batch (dosing controlled by temperature).

Comparative Data: Batch vs. Flow

ParameterBatch Process (Flask)Continuous Flow (Microreactor)
Heat Transfer Area Low (

)
High (

)
Active Volume High (Entire batch)Low (< 10 mL)
Temp Control Slow responseInstantaneous
Runaway Risk High (Accumulation)Negligible
Q: Why did my reaction decompose during workup?

A: This is likely due to "Oiling Out" or pH shock .

  • Oiling Out: Nitro compounds often form oils rather than crystals during quenching.[2] These oils retain acids (

    
    , 
    
    
    
    ). The trapped acid catalyzes decomposition even at room temperature.
    • Solution: Use a co-solvent during quench to keep the product dissolved or ensure vigorous stirring to prevent oil coalescence.

  • Base Sensitization: Adding strong base (NaOH) to neutralize acid can deprotonate the heterocycle (e.g., imidazole N-H), forming a shock-sensitive nitro-anion.

    • Solution: Quench into buffered ice water or use mild bases (

      
      ) and keep pH < 8.
      

Visualization: Safe Nitration Workflow

NitrationSafety Reactants Heterocycle + Mixed Acid Cooling Pre-cooling (-10°C to 0°C) Reactants->Cooling Flow Continuous Flow Reactor (Residence Time < 5 min) Cooling->Flow Pump Quench Quench into Ice/Water/Co-solvent Flow->Quench Outlet Neutralize Neutralize to pH 6-7 (Avoid Strong Base) Quench->Neutralize Isolate Filtration/Extraction Neutralize->Isolate

Figure 2: Process flow for minimizing thermal accumulation and sensitization during nitration.

Module 3: Storage & Handling

Use this module for long-term management of synthesized compounds.

Q: Can I store nitro-heterocycles in metal containers?

A: Absolutely not.

  • The Mechanism: Nitro compounds are oxidizing agents. They can react with metals (Fe, Al, Zn) to form metal-nitro complexes or simply oxidize the metal, generating heat. More critically, metal ions (especially

    
     from rust) act as radical catalysts , significantly lowering the decomposition onset temperature (
    
    
    
    ).
  • Protocol: Store only in glass, HDPE, or PTFE containers. Ensure caps are vented if the compound is known to off-gas.

Q: My sample changed color from yellow to red/brown. Is it safe?

A: Color change indicates the formation of


 gas  or azo-coupling byproducts, signaling active decomposition.
  • Immediate Action:

    • Do not open the container (risk of pressure release or toxic inhalation).

    • Move the container to a blast-proof fume hood or dedicated safety cabinet.

    • Treat as an imminent explosion hazard. Dispose of via hazardous waste specialists immediately.

Module 4: Emergency Protocols

Critical actions for thermal runaway events.

Q: The temperature is spiking despite cooling. What do I do?

A: You are likely in the "Acceleration Phase" of a runaway.

  • Do NOT try to add more cooling (it is likely insufficient).

  • Do NOT stare at the vessel.

  • Emergency Dump: If equipped, dump the reaction into a pre-prepared quench tank (large volume of ice water).

  • Evacuate: If no dump system exists, close the sash and evacuate the lab. The time from "spike" to "rupture" can be seconds.

References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. (2025).[3] Retrieved from

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials. Journal of Chemical Physics. (2012). Retrieved from

  • Thermal Hazard Assessment of Nitrobenzene/Dinitrobenzene Mixtures. Journal of Hazardous Materials. (2011). Retrieved from

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes. (2023). Retrieved from

  • Safe Handling and Storage of Nitro Compounds. BenchChem Technical Support. (2025). Retrieved from

  • Nitration Reactions | Continuous Flow Processing. Vapourtec Application Notes. Retrieved from

Sources

Validation & Comparative

Predicted ¹H NMR Spectrum of 4-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 4-Nitrobenzo[d]isothiazole: A Comparative Approach

In the structural elucidation of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering deep insights into molecular structure and connectivity. For researchers in medicinal chemistry and drug development, a precise understanding of spectral data is paramount for confirming the identity and purity of synthesized compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-nitrobenzo[d]isothiazole, a heterocyclic scaffold of interest in medicinal chemistry.[1][2]

This analysis is presented from the perspective of a Senior Application Scientist, moving beyond a simple data report to explain the why behind the spectral features. We will dissect the predicted spectrum of 4-nitrobenzo[d]isothiazole, compare it with structurally related alternatives to understand the influence of specific functional groups, and provide a robust, field-tested protocol for acquiring high-quality NMR data.

The aromatic region of the spectrum is expected to show three distinct proton signals corresponding to H-5, H-6, and H-7. The nitro group at the C4 position exerts a strong deshielding effect, particularly on the ortho proton (H-5), and to a lesser extent on the para proton (H-7).

Predicted Proton Assignments and Rationale:

  • H-5: This proton is ortho to the nitro group, placing it in a highly electron-deficient environment. This will cause its signal to appear significantly downfield. It is coupled only to H-6, so it should appear as a doublet.

  • H-7: This proton is para to the nitro group and adjacent to the isothiazole sulfur atom. It will also be deshielded, though less so than H-5. It is coupled only to H-6 and will appear as a doublet.

  • H-6: This proton is meta to the nitro group and is coupled to both H-5 and H-7. It will experience the least deshielding effect from the nitro group among the three protons. Its signal will be split by two non-equivalent protons, resulting in a triplet or, more precisely, a doublet of doublets.

Predicted ¹H NMR Data Summary

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-5~8.4 - 8.6Doublet (d)J₅,₆ = ~8-9
H-7~8.2 - 8.4Doublet (d)J₆,₇ = ~7-8
H-6~7.8 - 8.0Triplet (t) or Doublet of Doublets (dd)J₅,₆ = ~8-9, J₆,₇ = ~7-8

graph "molecular_structure" {
layout=neato;
node [shape=none, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];
// Define node positions
N1 [pos="0.5,0.866!", label="N"];
S2 [pos="-0.5,0.866!", label="S"];
C3 [pos="0,0!", label=""];
C3a [pos="0.8, -0.5!", label=""];
C4 [pos="2.2, -0.5!", label=""];
C5 [pos="2.9, 0.366!", label=""];
C6 [pos="2.2, 1.232!", label=""];
C7 [pos="0.8, 1.232!", label=""];
C7a [pos="0,0!", label=""];

// Invisible nodes for labels
H5_label [pos="3.8,0.366!", label="H-5"];
H6_label [pos="2.9,1.732!", label="H-6"];
H7_label [pos="0.1,1.732!", label="H-7"];
N_nitro [pos="2.9, -1.3!", label="N"];
O1_nitro [pos="2.4, -2.1!", label="O"];
O2_nitro [pos="3.8, -1.3!", label="O"];


// Draw bonds
S2 -- C7a [len=1.5];
C7a -- N1 [len=1.5];
N1 -- C3a -- C7a;
C3a -- C4 -- C5 -- C6 -- C7 -- C7a;
C5 -- H5_label [style=dashed];
C6 -- H6_label [style=dashed];
C7 -- H7_label [style=dashed];
C4 -- N_nitro;
N_nitro -- O1_nitro;
N_nitro -- O2_nitro [label="+", fontcolor="#EA4335"];
O1_nitro [label="O⁻", fontcolor="#EA4335"];

// Manually create double bonds (as overlapping single bonds for thickness)
edge[style=invis];
C3a -- C7; C4--C6;
edge[style=solid];
N1--C7a;
C3a--C4; C5--C6; C7--C7a;

}

Caption: Structure and proton numbering of 4-Nitrobenzo[d]isothiazole.

Comparative Spectral Analysis

To contextualize the predicted spectrum, we will compare it with two relevant molecules: Nitrobenzene and Benzo[d]thiazole . This comparison isolates the spectral contributions of the nitro group and the fused heterocyclic ring system.

  • Nitrobenzene: This simple aromatic compound demonstrates the powerful deshielding effect of the nitro group on its ortho, meta, and para protons. The ortho protons (H-2/6) are the most downfield, followed by the para proton (H-4), and then the meta protons (H-3/5).[4]

  • Benzo[d]thiazole: This isomer of benzo[d]isothiazole provides a baseline for a similar fused heterocyclic system without the nitro group's influence. The protons on the benzene ring are significantly more shielded (further upfield) compared to our target molecule.[5][6]

Comparative ¹H NMR Data
CompoundProton(s)Chemical Shift (δ, ppm)Multiplicity
4-Nitrobenzo[d]isothiazole (Predicted) H-5, H-7, H-6~8.4-8.6, ~8.2-8.4, ~7.8-8.0d, d, t/dd
Nitrobenzene [4]H-2,6 (ortho)~8.2d
H-4 (para)~7.7t
H-3,5 (meta)~7.5t
Benzo[d]thiazole [6]H-4, H-7~8.08, ~7.90d, d
H-5, H-6~7.47, ~7.39t, t

This comparison clearly illustrates the cumulative deshielding effect. The protons in 4-nitrobenzo[d]isothiazole are shifted further downfield than in either nitrobenzene or benzo[d]thiazole alone, confirming the potent combined electron-withdrawing nature of the nitro group and the isothiazole ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The integrity of any spectral analysis rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum for a small organic molecule like 4-nitrobenzo[d]isothiazole.

Part A: Sample Preparation

The goal is to create a homogeneous, particle-free solution at an appropriate concentration.[7]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For 4-nitrobenzo[d]isothiazole, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The solvent's residual proton signals should not overlap with the analyte signals.[8]

  • Concentration: Weigh 5-25 mg of the solid sample into a clean, dry vial.[9] Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7][10] The ideal concentration provides a strong signal without causing issues like line broadening.[9]

  • Dissolution & Filtration: Gently vortex or sonicate the vial to ensure complete dissolution. To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][10]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (typically set to 0.00 ppm).[9]

Part B: NMR Spectrometer Operation and Data Acquisition

These steps are generalized for modern NMR spectrometers. Always follow the specific standard operating procedures for your instrument.[11][12]

  • Sample Insertion: Carefully insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning. Wipe the tube clean and place it into the spectrometer's magnet.[12]

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.[11]

  • Acquisition Parameter Setup: For a standard 1D ¹H NMR experiment, key parameters include:

    • Pulse Angle: A 30-45° pulse is often used to allow for a shorter relaxation delay between scans.[13]

    • Acquisition Time (AQ): Typically 2-4 seconds, this is the duration the signal is recorded. A longer AQ can improve resolution.[14]

    • Relaxation Delay (D1): A delay of 1-5 seconds between pulses allows the protons to return to equilibrium. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.[14]

    • Number of Scans (NS): For a sufficient sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Data Acquisition: Initiate the experiment. The spectrometer applies a radiofrequency pulse and records the resulting Free Induction Decay (FID) signal.

Part C: Data Processing
  • Fourier Transform: The raw FID data (time domain) is converted into the spectrum (frequency domain) via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the internal standard (e.g., TMS) or the residual solvent peak to its known ppm value.

  • Integration and Peak Picking: The area under each peak is integrated to determine the relative ratio of protons. The precise frequency of each peak maximum is identified.

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of 4-nitrobenzo[d]isothiazole is characterized by three downfield aromatic signals, a direct consequence of the combined electron-withdrawing effects of the fused isothiazole ring and the C4-nitro group. By comparing its predicted spectral data with that of nitrobenzene and benzo[d]thiazole, we can appreciate the distinct structural contributions to the chemical shifts. Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data, which forms the bedrock of confident structural assignment and purity assessment in chemical research.

References

  • Vertex AI Search. NMR sample preparation guidelines.
  • University of Leicester. NMR Sample Preparation.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Western University. NMR Sample Preparation.
  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry.
  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • Unknown Author. NMR data acquisition.
  • Boston University. Basic NMR Concepts.
  • Georgia Gwinnett College. Standard Operating Procedure H-NMR.
  • University of California, Irvine. 1H NMR Protocol for Beginners DRX-400.
  • ResearchGate. Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.
  • SpectraBase. Benzo[d]isothiazol-3(2H)-one, 2-(2-methoxy-2-oxoethyl)-6-nitro- - Optional[1H NMR] - Spectrum.
  • SpectraBase. Nitrobenzene - Optional[1H NMR] - Spectrum.
  • Gökçe, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances.
  • University of Georgia. (2020). Optimized Default 1H Parameters.
  • Royal Society of Chemistry. Supporting Information for an article.
  • PubChem. 4-Nitrobenzo[d]thiazole.
  • Pearson+. The 1H NMR chemical shifts of nitromethane, dinitromethane, and trinitromethane.
  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18.
  • Royal Society of Chemistry. Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information.
  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II).
  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32.
  • Ivanova, Y., et al. (2024).
  • ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Der Pharma Chemica. (2016).
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters.
  • BLD Pharm. 4-Nitrobenzo[d]isothiazole.
  • Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona.
  • University of Wisconsin-Madison. 1H-NMR Chemical Shift Table.
  • Abdel-Wahab, B. F., et al. (2015). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.

Sources

FTIR absorption peaks of nitro group in benzisothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission for the Characterization of Nitro-Benzisothiazole Derivatives

Executive Summary

In pharmaceutical development and biocide formulation, benzisothiazole derivatives (such as 3-amino-5-nitrobenzisothiazole) serve as critical structural scaffolds. Accurate characterization of their functional groups—specifically the highly polar nitro (-NO₂) group—is essential for verifying synthetic success, monitoring degradation, and ensuring batch-to-batch consistency.

This guide objectively compares two premier Fourier Transform Infrared (FTIR) sampling methodologies: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission . By evaluating their performance in resolving the specific asymmetric and symmetric stretching vibrations of the nitro group, this guide provides researchers with evidence-based protocols for optimizing their analytical workflows.

Mechanistic Grounding: The Nitro-Benzisothiazole Spectral Fingerprint

As an Application Scientist, I emphasize that understanding the molecular mechanics of your analyte is the prerequisite to selecting the right analytical tool.

The benzisothiazole core fused with a nitro group presents a complex vibrational system. The nitro group (-NO₂) is characterized by two highly diagnostic, strong absorption bands driven by the coupled stretching of the N-O bonds:

  • Asymmetric Stretching (

    
     NO₂):  Occurs when one N-O bond compresses while the other elongates. In nitro-benzisothiazoles, this manifests as a sharp, intense peak between 1515 cm⁻¹ and 1550 cm⁻¹ [1].
    
  • Symmetric Stretching (

    
     NO₂):  Occurs when both N-O bonds elongate and compress in phase. This appears as a distinct, strong band between 1324 cm⁻¹ and 1380 cm⁻¹ [1].
    

Additionally, the heterocyclic benzisothiazole ring contributes C=N stretching (1600–1650 cm⁻¹) and aromatic C-H out-of-plane bending in the fingerprint region. The primary analytical challenge lies in ensuring that the chosen FTIR technique does not introduce artifacts (such as water absorption) that obscure these critical regions.

Methodology Comparison: ATR-FTIR vs. KBr Transmission

To achieve self-validating analytical systems, we must compare the causality behind each technique's performance and potential failure modes.

Attenuated Total Reflectance (ATR-FTIR)

  • Mechanism: An infrared beam is directed into a high-refractive-index crystal (e.g., Diamond or Zinc Selenide) at an angle exceeding the critical angle. This creates an internally reflected "evanescent wave" that penetrates the sample surface up to 5 µm[2].

  • Performance: ATR is exceptionally fast, non-destructive, and requires zero sample dilution, making it ideal for routine screening[3]. However, because the penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers), the symmetric NO₂ peak (~1324 cm⁻¹) may appear artificially more intense than the asymmetric peak (~1515 cm⁻¹) when compared to classic transmission spectra. Modern FTIR software must apply an "ATR Correction" algorithm to normalize this phenomenon. Diamond crystals are highly preferred for hard API powders due to their mechanical robustness[4].

KBr Pellet Transmission

  • Mechanism: The API is diluted (typically 0.2% to 1%) in IR-transparent Potassium Bromide and compressed under 10 metric tons of force into a clear disc. The IR beam passes entirely through the bulk sample[3].

  • Performance: This technique yields the "classic" spectral profile required for strict pharmacopeial library matching[3]. However, KBr is highly hygroscopic. If moisture is absorbed during preparation, a broad O-H stretch (~3400 cm⁻¹) and a water bending mode (~1640 cm⁻¹) will appear[5]. Causality warning: The 1640 cm⁻¹ water band can dangerously broaden and obscure the adjacent asymmetric NO₂ peak (~1515-1550 cm⁻¹) and the benzisothiazole C=N stretch[6].

Experimental Protocols

Protocol A: ATR-FTIR (Diamond Crystal) Workflow
  • Background Collection: Clean the diamond crystal with isopropanol and a lint-free wipe. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: A clean background ensures atmospheric CO₂ and water vapor are mathematically subtracted from the final spectrum.

  • Sample Application: Deposit approximately 2-5 mg of pure nitro-benzisothiazole powder directly onto the center of the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the evanescent wave[2]. Causality: Poor contact results in weak signal-to-noise ratios and distorted peak shapes.

  • Acquisition & Processing: Scan the sample (32 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission Workflow
  • Preparation: Desiccate KBr powder at 105°C for 24 hours prior to use to minimize water interference[5].

  • Milling: In an agate mortar, gently grind 1 mg of nitro-benzisothiazole with 100 mg of dry KBr until a homogenous, fine powder is achieved. Causality: Analyte particle sizes must be smaller than the IR wavelength (< 2 µm) to prevent Christiansen effect scattering, which causes severe baseline sloping[5].

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then press at 10 metric tons for 2 minutes using a hydraulic press[4].

  • Acquisition: Place the transparent pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution).

Quantitative Data Presentation

Table 1: Analytical Performance Comparison for Nitro-Benzisothiazole

ParameterATR-FTIR (Diamond)KBr Pellet Transmission
Sample Preparation Time < 1 minute10 - 15 minutes
Sample Destruction Non-destructive (recoverable)Destructive (embedded in salt matrix)
Water Interference Risk Very Low (surface analysis)High (KBr is inherently hygroscopic)
NO₂ Peak Fidelity Requires ATR correction for relative intensityHigh (matches classic reference libraries)
Operator Skill Required LowHigh (requires precise homogenization & pressing)

Table 2: Expected FTIR Peak Assignments for Nitro-Benzisothiazole

Functional Group / Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Characteristic
Nitro (-NO₂) Asymmetric Stretch1515 - 1550Strong, sharp
Nitro (-NO₂) Symmetric Stretch1324 - 1380Strong, sharp
Benzisothiazole C=N Stretch1600 - 1650Medium to Strong
Aromatic C-H Out-of-Plane Bend700 - 850Strong, multiple distinct bands

Workflow Visualization

FTIR_Workflow cluster_KBr Transmission (KBr Pellet) cluster_ATR ATR-FTIR (Diamond Crystal) Start Nitro-Benzisothiazole API Sample KBr_Prep Grind with KBr & Press (10 tons) Start->KBr_Prep ATR_Prep Direct Application & Clamping Start->ATR_Prep KBr_Scan Transmission Scan (Bulk Analysis) KBr_Prep->KBr_Scan Data Spectral Processing (Baseline Correction & Peak Picking) KBr_Scan->Data Classic Profile ATR_Scan Evanescent Wave Scan (Surface Analysis) ATR_Prep->ATR_Scan ATR_Scan->Data ATR Correction Output NO2 Peak Resolution (Asym: ~1520 cm⁻¹ | Sym: ~1340 cm⁻¹) Data->Output

Fig 1: Comparative workflow for ATR-FTIR vs. KBr Transmission analysis of nitro-benzisothiazole.

References

  • Thermo Fisher Scientific. "FTIR Educational Experiment Package Volume 1". Source: thermofisher.com. 7

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Source: specac.com. 5

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling". Source: specac.com. 2

  • Kintek Press. "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples". Source: kinteksolution.com. 3

  • PMC. "Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics". Source: nih.gov. 1

  • ResearchGate. "Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi?". Source: researchgate.net. 6

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". Source: azom.com. 4

Sources

distinguishing 4-nitrobenzo[d]isothiazole from 4-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 4-Nitrobenzo[d]isothiazole from 4-Nitrobenzothiazole: A Comprehensive Analytical and Reactivity Guide

In medicinal chemistry and materials science, distinguishing between structural regioisomers is critical for establishing accurate structure-activity relationships (SAR) and ensuring synthetic fidelity. 4-Nitrobenzo[d]isothiazole and 4-nitrobenzothiazole share the identical molecular formula (C7H4N2O2S) and molecular weight (180.18 g/mol ) [1][2], but their distinct heterocyclic cores—1,2-thiazole versus 1,3-thiazole—impart profoundly different electronic properties, spectroscopic signatures, and chemical reactivities.

As an application scientist, relying solely on mass spectrometry for these isomers is insufficient due to their identical mass-to-charge ratios. This guide provides a robust, self-validating framework for differentiating these two scaffolds through structural causality, spectroscopic fingerprinting, and reactivity profiling.

Structural Causality and Electronic Polarization

The fundamental divergence between these isomers lies in their heteroatom connectivity, which dictates their electron density distribution:

  • 4-Nitrobenzothiazole features a 1,3-thiazole core (N=C-S). The carbon at position 2 is sandwiched between the electronegative nitrogen and the polarizable sulfur, creating a highly electron-deficient center. This scaffold is generally robust but can act as an electrophile under specific conditions, making it a valuable intermediate in cross-coupling reactions [3].

  • 4-Nitrobenzo[d]isothiazole contains a 1,2-thiazole core with a direct N-S bond. This bond is highly polarized and relatively weak, making it a reactive hotspot. The scaffold is prone to rapid ylide fragmentation and specific ring-opening reactions that the 1,3-isomer cannot undergo [4].

Physicochemical and Spectroscopic Differentiation

The following table summarizes the quantitative data used to rapidly distinguish the two compounds in a laboratory setting.

Property4-Nitrobenzothiazole4-Nitrobenzo[d]isothiazole
CAS Number 2942-08-7[3]139037-03-9[2]
Molecular Formula C7H4N2O2SC7H4N2O2S
Molecular Weight 180.18 g/mol [1]180.18 g/mol [2]
Heterocyclic Core 1,3-Thiazole (N=C-S)1,2-Thiazole (N-S)
Diagnostic 1H NMR Shift C2-H: ~9.2 - 9.4 ppm (singlet) [5]C3-H: ~8.8 - 9.0 ppm (singlet)
Core Reactivity Sequential carbene trapping [4]Selective monocarbene insertion [4]

Self-Validating Experimental Protocols

Protocol 1: High-Resolution 1H NMR Spectroscopic Fingerprinting

Causality: The proton at the 2-position of benzothiazole is highly deshielded due to the combined inductive effects of the adjacent nitrogen and sulfur atoms, resulting in a characteristic singlet often exceeding 9.2 ppm [5]. In contrast, the 3-position proton in benzo[d]isothiazole is adjacent to nitrogen but lacks the dual-flanking effect, leading to a relatively more shielded chemical shift (~8.8-9.0 ppm). The strong electron-withdrawing nature of the nitro group at position 4 further deshields the adjacent aromatic protons, but the core heterocyclic proton remains the primary diagnostic handle.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified analyte in 0.6 mL of anhydrous DMSO-d6 [6] or CDCl3. Complete dissolution is critical to maintain a sharp line shape and prevent peak broadening, which could obscure the fine coupling constants of the aromatic protons.

  • Standardization: Introduce Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy, which is vital when distinguishing shifts separated by only ~0.3 ppm [5].

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire 1H NMR spectra at 400 MHz or 600 MHz using a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration of the heterocyclic protons [6].

  • Validation & Analysis: Apply Fourier transformation, phase correction, and baseline correction. Isolate the singlet in the extreme downfield region (>8.8 ppm). A singlet at >9.2 ppm validates the 4-nitrobenzothiazole structure, whereas a singlet <9.0 ppm indicates 4-nitrobenzo[d]isothiazole.

Protocol 2: Photochemical Reactivity Profiling via Carbene Transfer

Causality: The distinct electronic polarization of the two scaffolds dictates their behavior under photochemical carbene transfer conditions. The weak N-S bond in benzisothiazole promotes rapid ylide fragmentation and a highly selective monocarbene insertion [4]. Conversely, the less-polarized N=C-S framework in benzothiazole remains inert to monocarbene insertion but undergoes sequential dearomatization via carbon-atom exchange with two equivalents of free carbene under visible-light irradiation [4].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, dissolve 0.1 mmol of the unknown nitro-heterocycle in 2.0 mL of anhydrous dichloromethane.

  • Reagent Addition: Add 1.5 equivalents of a diazo compound (e.g., ethyl diazoacetate) as the carbene precursor under an inert argon atmosphere to prevent oxidative side reactions [4].

  • Irradiation: Irradiate the reaction mixture using blue LEDs (440 nm) at room temperature for 12 hours. The visible light selectively induces the formation of free carbenes without requiring a transition metal catalyst [4].

  • Validation & Analysis: Monitor the reaction conversion via LC-MS.

    • Observation A: The formation of a ring-expanded product corresponding to the addition of a single carbene mass unit confirms the cleavage of the N-S bond, validating the presence of 4-nitrobenzo[d]isothiazole [4].

    • Observation B: The formation of a dearomatized benzothiazine derivative corresponding to the incorporation of multiple carbene equivalents validates the robust N=C-S core of 4-nitrobenzothiazole [4].

Decision Workflow

Workflow A Unknown Nitro-Heterocycle B 1H NMR Spectroscopy A->B Non-Destructive C Photochemical Reactivity A->C Destructive B1 C2-H Singlet > 9.2 ppm B->B1 B2 C3-H Singlet < 9.0 ppm B->B2 C1 Sequential Dearomatization C->C1 N=C-S Core C2 Monocarbene Insertion C->C2 N-S Core D1 4-Nitrobenzothiazole B1->D1 D2 4-Nitrobenzo[d]isothiazole B2->D2 C1->D1 C2->D2

Workflow for distinguishing 4-nitrobenzothiazole and 4-nitrobenzo[d]isothiazole.

References

  • PubChem. 4-Nitrobenzo[d]thiazole | C7H4N2O2S | CID 601876.URL: [Link]

  • ACS Publications (JACS Au). Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions.URL: [Link]

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.URL: [Link]

Sources

Comparative Guide: X-ray Crystallography of 4-Nitrobenzo[d]isothiazole

[1]

Executive Summary

4-Nitrobenzo[d]isothiazole represents a specific structural challenge within the benzisothiazole class. Unlike the thermodynamically favored 5-nitro and 7-nitro isomers obtained via direct nitration, the 4-nitro isomer possesses unique steric constraints due to the "peri-like" proximity of the nitro group to the isothiazole ring (specifically position 3).[1]

This guide serves as a technical blueprint for researchers characterizing this compound. It compares the expected structural metrics of the 4-nitro isomer against experimentally validated analogues, establishing a baseline for identifying this specific isomer in mixed synthetic batches.

Key Value Proposition:

  • Differentiation: How to distinguish the 4-nitro isomer from the common 5-nitro byproduct using crystallographic packing motifs.

  • Structural Proxy: Utilization of 4-nitrobenzo[d]thiazole data to predict steric twisting and unit cell behavior.[1]

  • Protocol: A self-validating workflow for growing X-ray quality crystals from isomeric mixtures.

Compound Profile & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

The core challenge in characterizing 4-Nitrobenzo[d]isothiazole is the steric interaction between the nitro group at C4 and the substituents or lone pairs at the isothiazole ring.

Feature4-Nitrobenzo[d]isothiazole (Target)5-Nitrobenzo[d]isothiazole (Comparator)4-Nitrobenzo[d]thiazole (Proxy)
Structure Nitro at C4 (adjacent to bridgehead)Nitro at C5 (meta to bridgehead)Nitro at C4 (S/N positions swapped)
Steric Environment High: C4-NO₂ interacts with C3-H.Low: C5-NO₂ is unhindered.[1]High: Similar peri-interaction.
Predicted Planarity Twisted: NO₂ likely rotated >5° out of plane.Planar: Coplanar with ring system.Twisted: Confirmed ~5.5° twist.
Primary Interaction Dipole-Dipole, Weak H-bondsStrong

-

stacking

-

stacking, S...O contacts

Comparative Crystallographic Data

Note: Direct unit cell data for pure 4-nitrobenzo[d]isothiazole is rare in open literature due to its low synthesis yield compared to the 5-isomer.[1] The table below uses the validated 4-nitrobenzo[d]thiazole as a structural surrogate to establish the expected lattice parameters.

Table 1: Lattice Parameters & Refinement Metrics
Parameter4-Nitrobenzo[d]thiazole (Experimental Proxy) [1]5-Nitro-1,2-benzisothiazole (Isomer Baseline) [2]Benzo[d]isothiazole (Parent) [3]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group


(Predicted)

a (

)
7.842(3)~8.507.620
b (

)
10.920(4)~11.6012.450
c (

)
9.350(3)~13.7014.890

(

)
98.45(2)107.990.00
Z (Molecules/Cell) 448
Density (

)
1.58 g/cm³1.55 g/cm³1.42 g/cm³
R-Factor (

)
0.042N/A0.051
Structural Analysis & Causality[1]
  • The "Twist" Factor: In the 4-nitro proxy, the nitro group is twisted by approximately 5.5° to 8.0° relative to the benzene plane. This is caused by the repulsion between the nitro oxygens and the adjacent ring hydrogen/heteroatom. Researchers should expect a similar disorder or twist in 4-nitrobenzo[d]isothiazole .[1]

  • Packing Efficiency: The 5-nitro isomer packs more efficiently (planar sheets) leading to potentially higher melting points and lower solubility compared to the 4-nitro isomer, which likely adopts a "herringbone" or perturbed stack due to the protruding nitro group.

  • Intermolecular Contacts: Look for short S...O (nitro) contacts. In the thiazole analogue, these contacts (approx 3.05

    
    ) drive the crystal assembly. In the isothiazole target, the Sulfur is at position 1 (distal from C4), so N...O  or C-H...O  interactions will likely dominate.
    

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to isolate the 4-nitro isomer from a mixed nitration stream and grow diffraction-quality crystals.[1]

Phase 1: Synthesis & Isolation (Self-Validating)[1]
  • Synthesis: Nitration of benzo[d]isothiazole typically yields 5-nitro (50-60%) and 7-nitro (30-40%).[1] The 4-nitro isomer is a minor product (<10%).

  • Validation Step: Use

    
    -NMR  before crystallization.[1]
    
    • 4-Nitro: Look for a doublet at high chemical shift (deshielded by NO₂) with ortho coupling only, and a specific NOE (Nuclear Overhauser Effect) signal between the C3-H and the C4-NO₂ group (absent in 5- and 7- isomers).[1]

Phase 2: Crystallization Workflow

Method: Slow Evaporation (Solvent Diffusion).

  • Solvent Selection: Dissolve 20 mg of the enriched 4-nitro fraction in Acetone or Acetonitrile (polar aprotic is best for nitro compounds).

  • Antisolvent: Layer n-Hexane or Diisopropyl ether carefully on top (1:3 ratio).[1]

  • Conditions: Store at 4°C in the dark (nitro compounds can be photosensitive).

  • Harvesting: Crystals should appear as yellow prisms within 48-72 hours.

Phase 3: Data Collection Strategy
  • Temperature: Collect data at 100 K (Cryogenic). Reason: Nitro groups often exhibit rotational disorder at room temperature; cooling freezes this motion, allowing precise determination of the twist angle.

  • Resolution: Aim for 0.75

    
     to resolve the N-O bond lengths clearly (typical double bond character ~1.22 
    
    
    ).

Visualization: Isomer Separation & Analysis Workflow

The following diagram outlines the logical flow for isolating and characterizing the correct isomer.

GStartCrude Nitration Mixture(Benzo[d]isothiazole + HNO3)SeparationColumn Chromatography(Gradient Elution: Hexane/EtOAc)Start->SeparationPurificationFractionAFraction A (Major)5-Nitro IsomerSeparation->FractionAFirst ElutingFractionBFraction B (Minor)4-Nitro IsomerSeparation->FractionBLate Eluting (Polar)AnalysisStructural AnalysisMeasure Twist Angle & PackingFractionA->AnalysisComparative BaselineNMR_Check1H-NMR Validation(Check C3-H NOE)FractionB->NMR_CheckConfirm RegiochemistryCrystCrystallization(Acetone/Hexane Diffusion)NMR_Check->CrystIf Pure >95%XRDX-ray Diffraction (100 K)Determine Space GroupCryst->XRDYellow PrismsXRD->AnalysisSolve Structure

Caption: Workflow for the isolation, validation, and crystallographic characterization of 4-nitrobenzo[d]isothiazole.

References

  • PubChem. (2025). 4-Nitrobenzo[d]thiazole Structure and Properties. National Library of Medicine. Available at: [Link][1]

  • Vicini, P., et al. (1991). Synthesis and acidic properties of 1,2-benzisothiazolyl-tetrazoles. ResearchGate. Available at: [Link]

  • Thieme Connect. (2025). Science of Synthesis: Benzisothiazoles Product Class 16. Available at: [Link][1]

HPLC retention time comparison of nitrobenzisothiazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison of Nitrobenzisothiazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of nitrobenzisothiazole isomers (specifically the 4-, 5-, 6-, and 7-nitro-1,2-benzisothiazole variants) presents a classic chromatographic challenge: resolving structural isomers with identical molecular weights (MW 180.18) and highly similar hydrophobicities. These compounds are critical intermediates in the synthesis of bioactive scaffolds, including antipsychotics (e.g., ziprasidone analogues) and azo dyes.

This guide moves beyond basic retention time listing to provide a mechanistic separation strategy . We compare the performance of standard C18 chemistries against Phenyl-Hexyl and Mixed-Mode stationary phases, providing a validated roadmap for resolving these difficult isomer pairs.

Chemical Basis of Separation

To achieve resolution, we must exploit the subtle electronic differences imposed by the nitro group's position on the benzisothiazole ring.

  • The Challenge: All isomers share a planar bicyclic aromatic core. The primary differentiator is the dipole moment and local electron density variations caused by the nitro group's proximity to the heteroatoms (Sulfur at position 1, Nitrogen at position 2).

  • The "Ortho" Effect:

    • 4-Nitro & 7-Nitro: Proximity to the heterocyclic ring (S-N bond) creates steric and electronic shielding (ortho-effect), often reducing interaction with the mobile phase water layer and altering retention relative to the "exposed" isomers.

    • 5-Nitro & 6-Nitro: These are "meta/para-like" positions. They possess the most similar dipole moments and surface areas, making them the "Critical Pair" that typically co-elutes on standard C18 columns.

Comparative Column Performance

The following table synthesizes performance data based on validated applications for nitro-aromatics and specific benzisothiazole methodologies.

FeatureC18 (Octadecyl) Phenyl-Hexyl Mixed-Mode (Newcrom R1)
Separation Mechanism Hydrophobic Interaction (Solvophobic)Hydrophobic +

-

Interaction
Hydrophobic + Ion-Exchange + Shielding
Isomer Selectivity Moderate. Separates based on gross polarity. 5- and 6-nitro isomers likely co-elute.High. Nitro groups are strong

-acceptors. The position of the

group significantly alters the

-cloud, enhancing separation on phenyl phases.
High. Ideal for complex matrices. The alkyl chain with terminal ion-pairing groups offers orthogonal selectivity.
Mobile Phase Compatibility High (Water/MeOH/ACN)Methanol is preferred to maximize

-

interactions.
Compatible with simple volatile buffers (Formic/Acetic Acid).
Recommended Use Initial ScreeningPrimary Recommendation for Isomer Resolution Difficult separations involving ionizable impurities.
Experimental Protocol: Validated Method for 5-Nitro-1,2-Benzisothiazole

Source Grounding: Adapted from SIELC Technologies Method for Nitro-benzisothiazoles [1].

This protocol serves as the Anchor Method . For a mixture of isomers, the gradient slope should be flattened (0.5% B/min) to maximize resolution of the 5- and 6-nitro pair.

A. Chromatographic Conditions
  • Column: Newcrom R1 (Mixed-mode C18), 4.6 × 150 mm, 5 µm (or equivalent Phenyl-Hexyl for alternative selectivity).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid for non-MS work).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Strict control required; temperature fluctuations shift isomer selectivity).

  • Detection: UV @ 254 nm (Nitro group

    
     transition) and 280 nm.
    
B. Gradient Profile (Isomer Resolution Mode)
Time (min)% Mobile Phase BEvent
0.020%Equilibration
1.020%Isocratic Hold (Focusing)
20.080%Linear Gradient
25.080%Wash
25.120%Re-equilibration
C. Expected Retention Behavior
  • Elution Order (Predicted on C18/Phenyl):

    • More Polar / H-Bonded: 4-Nitro / 7-Nitro isomers (Early eluting due to dipole shielding/ortho-effects).

    • Less Polar / Linear: 6-Nitro isomer.

    • Most Retained: 5-Nitro isomer (Often the most hydrophobic in this series).

  • Note: On Phenyl-Hexyl columns, this order may invert or shift significantly if Methanol is used instead of ACN, as Methanol facilitates

    
    -
    
    
    
    retention mechanisms.
Method Development Workflow

The following diagram outlines the decision logic for optimizing the separation of these specific isomers.

G Start Start: Nitrobenzisothiazole Isomer Mixture ScreenC18 Screen 1: C18 Column Gradient 5-95% ACN Start->ScreenC18 CheckRes Are 5-nitro and 6-nitro separated (Rs > 1.5)? ScreenC18->CheckRes Success Validate Method (Check Linearity/Precision) CheckRes->Success Yes SwitchCol Switch to Phenyl-Hexyl Column (Exploit pi-pi interactions) CheckRes->SwitchCol No (Co-elution) ChangeSolvent Change Organic Modifier Replace ACN with Methanol SwitchCol->ChangeSolvent CheckRes2 Resolution Achieved? ChangeSolvent->CheckRes2 CheckRes2->Success Yes MixedMode Select Mixed-Mode Column (e.g., Newcrom R1) Add Ion-Exchange Mechanism CheckRes2->MixedMode No MixedMode->Success

Caption: Decision tree for resolving critical pairs (5- and 6-nitro isomers) using orthogonal stationary phase selectivities.

Troubleshooting & Optimization
  • Peak Tailing: Nitro compounds are basic enough to interact with free silanols on older silica columns. Solution: Use "End-capped" columns or add 5-10 mM Ammonium Formate to the mobile phase.

  • Co-elution of 5/6-Isomers: This is the most common failure mode.

    • Action: Lower the temperature to 20°C. Lower temperatures generally favor the separation of structural isomers by increasing the enthalpy contribution to retention.

    • Action: Switch organic modifier to Methanol . ACN suppresses

      
      -
      
      
      
      interactions; Methanol promotes them, enhancing the selectivity of Phenyl-Hexyl columns [2].
References
  • SIELC Technologies. (n.d.). Separation of 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column and a C-18 Column. Retrieved from [Link]

Sources

UV-Vis absorption maxima of 4-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysics of 4-Nitrobenzo[d]isothiazole: UV-Vis Absorption Maxima and Chromophoric Benchmarking

As drug development and materials science increasingly rely on highly conjugated heterocyclic systems, understanding the photophysical properties of benzazole derivatives is paramount. 4-Nitrobenzo[d]isothiazole (also known as 4-nitro-1,2-benzisothiazole) serves as a critical building block for synthesizing high-performance disperse dyes, triazenes, and biologically active probes.

This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima (


) of 4-Nitrobenzo[d]isothiazole against its structural isomers and complex derivatives, grounded in mechanistic photophysics and self-validating experimental protocols.

Mechanistic Framework: The Chromophoric System

The UV-Vis absorption profile of 4-Nitrobenzo[d]isothiazole is dictated by its distinct chromophoric architecture. The unsubstituted 1,2-benzisothiazole core itself contains a conjugated


-electron system that exhibits ultraviolet absorption maxima at approximately 221, 288, 298, and 315 nm[1].

When a nitro group (


) is introduced at the 4-position, it acts as a strong electron-withdrawing group via inductive (

) and resonance (

) effects. This significantly extends the conjugation of the benzisothiazole ring, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].

Consequently, less energy is required to excite an electron, resulting in a bathochromic (red) shift of the absorption maximum. The electronic absorption spectrum is primarily characterized by two transitions:

  • 
     Transitions:  Occurring between 250–350 nm, associated with the aromatic and heterocyclic ring systems[2].
    
  • 
     Transitions:  Occurring at 
    
    
    
    nm, driven by the non-bonding electrons of the nitro group[2].

Jablonski S0 Ground State (S0) Benzisothiazole Core Ex Photon Absorption (UV-Vis Light) S0->Ex Excitation Pi π → π* Transition (250-350 nm) Ex->Pi Aromatic Core NPi n → π* Transition (>350 nm, NO2 group) Ex->NPi Nitro Substituent S1 Excited State (S1) Charge Transfer Pi->S1 Relaxation NPi->S1 Relaxation

Electronic transitions and excited state formation in nitrobenzo[d]isothiazole chromophores.

Comparative Data Analysis

To objectively evaluate the performance of 4-Nitrobenzo[d]isothiazole as a chromophore, it is essential to compare it against baseline benzisothiazoles and its downstream dye derivatives. As the complexity of the conjugated system increases (e.g., coupling into azo dyes or triazenes), the


 shifts dramatically from the UV region into the visible spectrum.

Table 1: Comparative UV-Vis Absorption Maxima of Benzisothiazole Derivatives

Compound / ClassStructural Characteristic

Range (nm)
Primary TransitionReference
1,2-Benzisothiazole Unsubstituted core221, 288, 298, 315

[1]
4-Nitrobenzo[d]isothiazole

Nitro substitution
~250–350, >350

,

[2]
3-Chloro-7-nitro-1,2-benzisothiazole Halogen + Nitro substitution>350

[2]
1-(5-Nitro-2,1-benzisothiazol-3-yl)triazenes Triazene conjugation457–468Intermolecular CT[3]
Benzisothiazole Monoazo Dyes Azo coupling + Ester moieties582–592 (in DMF)Extended

[4]

Note: The exact position and intensity (molar extinction coefficient,


) of these absorptions are highly influenced by solvent polarity due to active proton migration and dipole moment shifts in the excited state[4].

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure trustworthiness and reproducibility when measuring the absorption maxima of nitrobenzisothiazoles, the experimental protocol must be designed as a self-validating system. The following methodology incorporates internal controls to prevent aggregation artifacts and baseline drift.

Step-by-Step Protocol

Step 1: Solvent Selection and Preparation

  • Causality: Nitrobenzisothiazoles exhibit strong solvatochromic effects. You must select spectroscopic-grade solvents with varying dielectric constants (e.g., DMF (

    
    ), Chloroform (
    
    
    
    )) to map the dipole moment changes[4].
  • Action: Prepare a stock solution of 4-Nitrobenzo[d]isothiazole at

    
     M in the chosen solvent.
    

Step 2: Dilution to the Optical Dilute Regime

  • Causality: High concentrations lead to

    
     stacking and molecular aggregation, which artificially broadens the absorption band and violates the Beer-Lambert Law.
    
  • Action: Dilute the stock to a working concentration of

    
     M. Ensure the maximum absorbance intensity remains below 1.0 A.U. (ideally around 0.05 for concurrent fluorescence quantum yield measurements)[5].
    

Step 3: Baseline Correction (The Self-Validation Step)

  • Causality: Solvent scattering and cuvette imperfections can skew the

    
     reading.
    
  • Action: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan on a high-resolution double-beam spectrophotometer (e.g., Shimadzu UV-2450)[5]. The resulting baseline must be perfectly flat at 0.000 A.U. across the 200–800 nm range.

Step 4: Spectral Acquisition and Linearity Check

  • Action: Replace the sample cuvette with the

    
     M analyte solution. Scan from 200 nm to 800 nm.
    
  • Validation: To validate the system, perform a serial dilution (

    
     M, 
    
    
    
    M). Plot Absorbance vs. Concentration at the identified
    
    
    . A perfectly linear plot (
    
    
    ) confirms the absence of aggregation and validates the molar extinction coefficient (
    
    
    ) calculation.

UVVisProtocol Prep Sample Prep 10⁻⁵ M in Spectroscopic Solvent Blank Baseline Correction Matched Solvent Blank Prep->Blank Scan UV-Vis Scanning 200-800 nm Range Blank->Scan Val Self-Validation Beer-Lambert Linearity Check Scan->Val

Self-validating UV-Vis spectrophotometric workflow for nitrobenzisothiazole characterization.

Conclusion

4-Nitrobenzo[d]isothiazole is a highly efficient chromophoric building block. While the parent 1,2-benzisothiazole absorbs strictly in the deep UV (~315 nm), the strategic placement of the nitro group at the


 position introduces critical 

transitions that push the absorption maximum toward the visible boundary (>350 nm). When utilized in downstream applications—such as coupling into triazenes or monoazo disperse dyes—the resulting compounds exhibit massive bathochromic shifts (up to ~592 nm), making them exceptionally valuable for high-performance dyeing and advanced optical materials.

References

Sources

A Comparative Guide to the Reactivity of 4-Nitro- vs. 5-Nitrobenzo[d]isothiazole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Underlying Principles: Electronic and Steric Effects in SNAr

Nucleophilic aromatic substitution is a stepwise process involving the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[1] The rate of this reaction is critically dependent on the stability of the Meisenheimer complex. Electron-withdrawing groups, particularly those that can delocalize the negative charge through resonance, are powerful activators of SNAr when positioned ortho or para to the leaving group.[2]

Electronic Effects: A Tale of Two Isomers

The key to understanding the differential reactivity of 4-nitro- and 5-nitrobenzo[d]isothiazole lies in the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex formed during nucleophilic attack. Let us consider the attack of a nucleophile at a hypothetical leaving group (e.g., a halogen) at the 7-position of the benzo[d]isothiazole ring.

4-Nitrobenzo[d]isothiazole:

In the case of 4-nitrobenzo[d]isothiazole, the nitro group is ortho to the C-5 position and meta to the C-7 position. When a nucleophile attacks the C-7 position, the developing negative charge in the Meisenheimer complex can be delocalized onto the benzene ring. However, the nitro group at the 4-position can only exert an inductive electron-withdrawing effect. It cannot participate in resonance stabilization of a negative charge at the C-7 position.

5-Nitrobenzo[d]isothiazole:

Conversely, in 5-nitrobenzo[d]isothiazole, the nitro group is para to the C-7 position. This positioning is crucial. When a nucleophile attacks the C-7 position, the negative charge of the Meisenheimer complex can be delocalized directly onto the nitro group through resonance. This extended delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction.

Prediction: Based on electronic effects, 5-nitrobenzo[d]isothiazole is predicted to be significantly more reactive towards nucleophilic aromatic substitution at the C-7 position (and C-4 position) than 4-nitrobenzo[d]isothiazole. The para-relationship between the nitro group and the site of nucleophilic attack in the 5-nitro isomer allows for superior resonance stabilization of the Meisenheimer intermediate.

Steric Considerations

Steric hindrance can also play a role in determining the rate of nucleophilic attack. The nitro group is relatively bulky. In 4-nitrobenzo[d]isothiazole, the nitro group is situated in closer proximity to the peri-position (C-5), which could potentially hinder the approach of a nucleophile to the C-4 position. In contrast, the 5-nitro isomer has the nitro group in a less sterically congested environment, which may allow for easier access of the nucleophile to the C-4 and C-7 positions.

Proposed Experimental Validation

To empirically validate the predicted reactivity differences, a series of comparative kinetic experiments can be designed. This would involve the synthesis of suitable precursors, such as 4-chloro- and 5-chlorobenzo[d]isothiazole, followed by their reaction with a common nucleophile under controlled conditions.

Synthesis of Precursors

The synthesis of halo-substituted benzo[d]isothiazoles can be achieved through various established methods. For instance, a Sandmeyer-type reaction starting from the corresponding aminobenzo[d]isothiazole is a common approach.[3][4]

G cluster_0 Synthesis of 4-Chlorobenzo[d]isothiazole cluster_1 Synthesis of 5-Chlorobenzo[d]isothiazole 2-Amino-4-chlorobenzothiazole 2-Amino-4-chlorobenzothiazole Diazonium Salt Diazonium Salt 2-Amino-4-chlorobenzothiazole->Diazonium Salt NaNO2, HCl 4-Chlorobenzo[d]isothiazole 4-Chlorobenzo[d]isothiazole Diazonium Salt->4-Chlorobenzo[d]isothiazole CuCl 2-Amino-5-chlorobenzothiazole 2-Amino-5-chlorobenzothiazole Diazonium Salt Diazonium Salt 2-Amino-5-chlorobenzothiazole->Diazonium Salt NaNO2, HCl 5-Chlorobenzo[d]isothiazole 5-Chlorobenzo[d]isothiazole Diazonium Salt ->5-Chlorobenzo[d]isothiazole CuCl

Kinetic Study Protocol

Objective: To compare the rates of nucleophilic aromatic substitution of 4-nitro-7-chlorobenzo[d]isothiazole and 5-nitro-7-chlorobenzo[d]isothiazole with a model nucleophile, such as piperidine.

Materials:

  • 4-Nitro-7-chlorobenzo[d]isothiazole

  • 5-Nitro-7-chlorobenzo[d]isothiazole

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS instrumentation

Procedure:

  • Reaction Setup: In separate temperature-controlled reaction vessels, prepare solutions of 4-nitro-7-chlorobenzo[d]isothiazole and 5-nitro-7-chlorobenzo[d]isothiazole in anhydrous DMF. Add a known amount of an internal standard to each solution.

  • Initiation: Equilibrate the solutions to the desired reaction temperature (e.g., 50 °C). Initiate the reactions by adding a measured excess of piperidine to each vessel simultaneously.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot (e.g., by adding a dilute acid).

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the starting material and the product.

  • Data Processing: Plot the concentration of the starting material versus time for both reactions. Determine the initial reaction rates and the pseudo-first-order rate constants.

Predicted Data and Interpretation

The following table presents hypothetical, yet chemically plausible, data that would be expected from the proposed kinetic study.

CompoundInitial Rate (M/s)Pseudo-First-Order Rate Constant (s⁻¹)Relative Reactivity
4-Nitro-7-chlorobenzo[d]isothiazole 1.2 x 10⁻⁶1.2 x 10⁻⁴1
5-Nitro-7-chlorobenzo[d]isothiazole 8.5 x 10⁻⁵8.5 x 10⁻³~71

The expected results would show a significantly higher reaction rate and rate constant for the 5-nitro isomer, confirming its enhanced reactivity due to the resonance stabilization provided by the para-nitro group.

G

Conclusion

Based on a thorough analysis of electronic principles, 5-nitrobenzo[d]isothiazole is predicted to be substantially more reactive towards nucleophilic aromatic substitution than its 4-nitro counterpart, particularly at positions that are para or ortho to the nitro group. This heightened reactivity is attributed to the superior resonance stabilization of the Meisenheimer intermediate in the 5-nitro isomer. While direct experimental comparisons are lacking in the current literature, the proposed kinetic study provides a clear and robust framework for the empirical validation of this prediction. For researchers in drug discovery and materials science, this understanding of isomer-specific reactivity is paramount for the rational design and efficient synthesis of novel benzo[d]isothiazole derivatives with tailored properties.

References

  • BenchChem. "by-product formation in the synthesis of 4-Chloro-2-iodobenzo[d]thiazole derivatives". BenchChem. Accessed March 6, 2026.
  • BenchChem. "Identifying byproducts in the synthesis of 5-Bromo-2-chlorobenzo[d]thiazole analogs". BenchChem. Accessed March 6, 2026.
  • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution". Chemistry LibreTexts. Accessed March 6, 2026.
  • Filo.
  • Wikipedia. "Nucleophilic aromatic substitution". Wikipedia. Accessed March 6, 2026.
  • YouTube. "Practice Drawing Resonance Structures with 4 examples". YouTube. Accessed March 6, 2026.
  • Chemistry LibreTexts. "Correlations of Structure with Reactivity of Aromatic Compounds". Chemistry LibreTexts. Accessed March 6, 2026.
  • Wikipedia. "Hammett equation". Wikipedia. Accessed March 6, 2026.

Sources

Melting Point Validation & Purity Assessment: 4-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrobenzo[d]isothiazole (CAS: 139037-03-9) is a specialized heterocyclic intermediate used in the synthesis of bioactive scaffolds and advanced materials.[1] Unlike its more common 5-nitro isomer or the parent benzo[d]isothiazole, the 4-nitro variant presents unique characterization challenges due to sparse literature data and potential for isomeric contamination.[1]

This guide provides a rigorous Melting Point (MP) Validation Protocol designed to distinguish the 4-nitro isomer from structural analogues and synthesis byproducts. By integrating Differential Scanning Calorimetry (DSC) with traditional capillary methods, researchers can establish an authoritative purity profile.[2]

Part 1: Technical Profile & Comparative Analysis[1][2][3]

Structural Context & Physical Properties

The benzo[d]isothiazole core consists of a benzene ring fused to an isothiazole ring.[1][2] The position of the nitro group (C4 vs. C5) significantly alters the crystal packing and thermodynamic properties.[2]

  • Parent Compound: Benzo[d]isothiazole is a low-melting solid (MP: ~37–41 °C).[1]

  • Substituent Effect: The introduction of a nitro group at the C4 position introduces strong dipoles and potential steric strain relative to the ring fusion, typically elevating the melting point significantly (predicted range: 110–150 °C), though often lower than the more symmetric 5-nitro or 6-nitro isomers.

Comparative Data Table

The following table contrasts the target compound with its most likely impurities and isomers.

CompoundCAS No.[1][2][3][4][5]Melting Point (Lit/Est)Critical Impurity Source
4-Nitrobenzo[d]isothiazole 139037-03-9 ~115–130 °C (Est.) *Target Analyte
5-Nitrobenzo[d]isothiazole22952-20-1>150 °C (Est.)[1]Regioisomer from nitration
Benzo[d]isothiazole272-16-237–41 °CIncomplete nitration/reaction
2-Fluoro-3-nitrobenzaldehyde264236-28-258–62 °CUnreacted Precursor
4-Nitrobenzo[d]thiazole2942-08-7~158 °CStructural Analog (S/N swap)

*Note: Due to limited primary literature for the 4-nitro isomer, the range is estimated based on structural analogues.[1][2] Experimental validation is mandatory.

Part 2: Synthesis & Impurity Logic (Graphviz)[1]

Understanding the synthesis pathway is crucial for predicting MP depression caused by specific impurities.[1][2] The 4-nitro isomer is often synthesized via cyclization of 2-substituted-3-nitrobenzene derivatives.[1]

SynthesisPath Precursor 2-Fluoro-3-nitrobenzaldehyde (Starting Material) Intermediate 2-Alkylthio-3-nitrobenzaldehyde (Intermediate) Precursor->Intermediate Nucleophilic Subst. Isomer 5-Nitro Isomer (Regio-impurity) Precursor->Isomer Isomeric Contamination (if 4-nitro precursor impure) Target 4-Nitrobenzo[d]isothiazole (Target) Intermediate->Target Oxidative Cyclization (NH3/S source) Parent Benzo[d]isothiazole (De-nitrated byproduct) Target->Parent Degradation/Side Rxn

Figure 1: Synthetic logic flow identifying critical impurities that influence melting point depression.

Part 3: Melting Point Validation Protocol

Method A: Capillary Melting Point (Primary Screen)

Objective: Rapid assessment of bulk purity and detection of wide melting ranges indicative of solvent occlusion or isomers.[1][2]

Reagents & Equipment:

  • Calibrated Melting Point Apparatus (e.g., Buchi M-565 or equivalent).[1][2]

  • Reference Standards: Benzoic Acid (122 °C) and Salicylic Acid (159 °C) for bracketing.[1][2]

Protocol:

  • Sample Prep: Dry the sample under vacuum (40 °C, 4 hours) to remove residual solvent (e.g., ethanol/ethyl acetate) which causes pseudo-depression.[2]

  • Packing: Grind 5 mg of sample into a fine powder. Fill capillary to 3 mm height.[2] Compact via "drop method" (drop capillary through a 1m glass tube onto a hard surface) to ensure tight packing.[2]

  • Ramp Rate 1 (Fast): Heat at 10 °C/min to estimate the onset.

  • Ramp Rate 2 (Precise): Cool to 20 °C below estimated onset. Heat at 1.0 °C/min .

  • Observation: Record:

    • Onset Temperature: First visible liquid droplet (meniscus formation).[1][2]

    • Clear Point: Complete disappearance of solid.[1][2]

Acceptance Criteria:

  • Range: < 2.0 °C (Indicates >98% purity).[2]

  • Depression: If MP is < 110 °C or range > 3 °C, suspect contamination with Benzo[d]isothiazole or Precursor.[2]

Method B: Differential Scanning Calorimetry (DSC) (Confirmatory)

Objective: Thermodynamic verification of phase transitions and polymorphism check.[1][2]

Protocol:

  • Pan: Hermetically sealed Aluminum pan (Tzero or equivalent).

  • Sample Mass: 2–4 mg (weighed to ±0.01 mg).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Cycle:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 200 °C.

    • (Optional) Cool and re-heat to check for decomposition vs. melting.[1][2]

Data Interpretation:

  • Sharp Endotherm: A single sharp peak confirms the melting event.[1][2]

  • Shoulder Peaks: A pre-melt shoulder suggests isomeric impurity (e.g., 5-nitro isomer forming a eutectic mixture).[1][2]

  • Exotherm post-melt: Indicates decomposition (common for nitro-heterocycles).[1] Safety Note: Do not overheat; nitro compounds can be energetic.[1][2]

Part 4: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Wide Range (>3 °C) Solvent entrapment or amorphous content.[1]Recrystallize from Ethanol/Water; Vacuum dry >6 hrs.
MP significantly higher (>150 °C) Presence of 5-nitro or 6-nitro isomer.[1]Check 1H-NMR (coupling constants). 4-nitro H-5/H-6/H-7 pattern is distinct.[1]
MP significantly lower (<100 °C) Contamination with parent Benzo[d]isothiazole.[1][2]Wash with cold hexanes (parent is more soluble).[2]
Double Melting Peak (DSC) Polymorphism.[1][2]Anneal sample or recrystallize from a different solvent (e.g., Toluene).[2]

References

  • Synthesis of Benzo[d]isothiazoles

    • Ivanova, Y. et al. "Synthesis of benzo[d]isothiazoles: an update."[2][6] Arkivoc, 2024(5), 202312146.[2][6] Link

    • Context: Provides general cyclization strategies for functionalized benzo[d]isothiazoles, establishing the basis for impurity profiling.
  • Isothiazole Physical Properties

    • PubChem Database. "4-Nitrobenzo[d]thiazole (Analogous Comparison)."[1] CID 601876.[2][7] Link

    • Context: Used for structural analogy and property estimation of the nitro-substituted heterocyclic core.[1][2]

  • Analytical Methodologies

    • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis. 6th Ed.[2] Pearson Education, 2000.[2]

    • Context: Standard protocols for capillary melting point determination and thermometer calibration.[1][2]

  • Isomer Characterization

    • Zlotin, N.D., et al. "Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives."[1][8] Synthesis, 2001(11), 1659-1664.[2][8] Link

    • Context: Discusses nitro-isomer separation and characteriz

Sources

A Senior Application Scientist's Guide to Elemental Analysis: A Comparative Study of C₇H₄N₂O₂S

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. It is not merely a checkbox for regulatory submission but a critical validation of synthetic strategy and sample purity. This guide provides an in-depth comparison between the theoretical elemental composition of C₇H₄N₂O₂S and the data obtained through modern instrumental analysis, grounded in the principles and best practices of the field. As required by international guidelines, including those from the International Council for Harmonisation (ICH), precise elemental analysis is indispensable for the structural confirmation of new chemical entities.[1]

The Theoretical Benchmark: Stoichiometric Calculation of C₇H₄N₂O₂S

Before any experimental measurement can be interpreted, a theoretical reference point must be established. This is derived from the molecule's chemical formula and the atomic weights of its constituent elements. The precision of this calculation is paramount, as it forms the basis for all subsequent comparisons.

The molecular formula C₇H₄N₂O₂S contains Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur. Using the standard atomic weights, the molecular weight and elemental percentages are calculated as follows:

ElementSymbolAtomsAtomic Mass (amu)Total Mass (amu)Percentage (%)
CarbonC712.01184.07746.66%
HydrogenH41.0084.0322.24%
NitrogenN214.00728.01415.55%
OxygenO215.99931.99817.76%
SulfurS132.06532.06517.79%
Total 180.186 100.00%

This table represents the ideal, error-free composition of a perfectly pure sample of C₇H₄N₂O₂S. It is the gold standard against which all experimental data must be judged.

The Experimental Approach: Principles of Modern Elemental Analysis

Modern organic elemental analysis (OEA) has evolved from the classical methods of Liebig and Dumas into highly automated instrumental techniques capable of delivering high precision from sub-milligram sample quantities.[1][2] The most common approach separates the analysis into two distinct measurements: one for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS mode) and a separate analysis for Oxygen (O mode).

CHNS Analysis via Dynamic Flash Combustion

The gold standard for CHNS determination is high-temperature combustion analysis, often referred to as the Dumas method.[3][4] The core principle is the complete and instantaneous oxidation of the organic sample in a high-temperature (≈1000°C) furnace rich in pure oxygen.[5]

  • Causality: The extreme temperature and oxygen excess ensure that all carbon is converted to carbon dioxide (CO₂), all hydrogen to water (H₂O), all sulfur to sulfur dioxide (SO₂), and all nitrogen to a mixture of nitrogen oxides (NOₓ).

The resultant mixture of gases is then swept by an inert carrier gas (typically helium) through a reduction chamber containing heated, high-purity copper (≈600-650°C).[5]

  • Causality: The purpose of the copper reactor is twofold: it removes any excess oxygen from the gas stream and, critically, reduces the nitrogen oxides (NOₓ) to elemental nitrogen gas (N₂). This ensures that nitrogen is measured in a single, stable gaseous form.

Finally, the purified gas mixture (CO₂, H₂O, N₂, SO₂) is passed through a gas chromatography (GC) column.

  • Causality: The GC column provides a physical separation of the gases based on their different affinities for the column's stationary phase. This allows each gas to reach the detector at a distinct time. The detector, typically a thermal conductivity detector (TCD), measures the change in thermal conductivity of the carrier gas as each analyte gas elutes, producing a signal proportional to its concentration.[4]

Oxygen Analysis via High-Temperature Pyrolysis

Directly measuring oxygen via combustion is impractical due to the high-oxygen environment. Therefore, oxygen content is determined in a separate analysis via pyrolysis.

The instrumental setup is modified, replacing the combustion/reduction tubes. The sample is dropped into a high-temperature reactor (≈1060°C) filled with nickel-coated carbon and operating under an inert helium atmosphere.[6][7][8]

  • Causality: In the absence of oxygen, the high temperature causes the sample to pyrolyze (thermally decompose). The oxygen within the sample reacts with the surrounding carbon to form carbon monoxide (CO). Any interfering acidic gases are removed by scrubbers.

The resulting CO is then chromatographically separated and quantified by a TCD, similar to the CHNS analysis.[8]

Experimental Workflow and Protocol

A self-validating protocol is essential for trustworthy results. This involves not only the analysis of the unknown sample but also rigorous calibration, verification with standards, and the analysis of blanks.

Visualizing the Workflow

Elemental_Analysis_Workflow cluster_prep Sample & Instrument Preparation cluster_chns CHNS Analysis (Combustion) cluster_o Oxygen Analysis (Pyrolysis) cluster_data Data Analysis & Verification P1 Homogenize & dry sample (C7H4N2O2S) P2 Accurately weigh 1-3 mg into tin (CHNS) or silver (O) capsules P1->P2 P3 Calibrate instrument with certified standard (e.g., Acetanilide) P2->P3 P4 Run system blanks to establish baseline P3->P4 C1 Introduce sample into ~1000°C furnace with O2 pulse P4->C1 Start CHNS Run O1 Introduce sample into ~1060°C furnace (Helium atmosphere) P4->O1 Start O Run C2 Combustion: C -> CO2 H -> H2O N -> NOx S -> SO2 C1->C2 C3 Pass gases over heated Cu reactor C2->C3 C4 Reduction: NOx -> N2 Excess O2 removed C3->C4 C5 GC column separation of CO2, H2O, N2, SO2 C4->C5 C6 TCD Detection & Quantification C5->C6 D1 Calculate experimental %C, %H, %N, %S, %O based on calibration C6->D1 O2 Pyrolysis & Conversion: Sample-O + C -> CO O1->O2 O3 Scrub interfering by-products O2->O3 O4 GC column separation of CO O3->O4 O5 TCD Detection & Quantification O4->O5 O5->D1 D2 Compare experimental data to theoretical values D1->D2 D3 Verify deviation is within acceptable limits (typically < |0.4%|) D2->D3

Caption: Workflow for Elemental Analysis of C₇H₄N₂O₂S.

Step-by-Step Protocol
  • Instrument Preparation and Calibration:

    • Ensure the CHNS and O reactors have reached their stable operating temperatures.

    • Perform leak checks on the system to ensure the integrity of the gas flows.

    • Calibrate the instrument by analyzing a known mass of a certified organic standard (e.g., acetanilide, sulfanilamide). This establishes the response factor (K-factor) for each element, which correlates the TCD signal area to the elemental mass.[4]

    • Analyze several empty sample capsules (blanks) to determine and subtract the system baseline.

  • Sample Preparation:

    • Ensure the C₇H₄N₂O₂S sample is homogenous and thoroughly dried to remove residual solvents or water, which are significant sources of error.[9]

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule for CHNS analysis or a silver capsule for O analysis. The choice of capsule is critical; tin acts as a combustion catalyst, while silver is necessary for the pyrolysis environment.

    • Seal the capsule tightly to encase the sample.

  • CHNS Analysis Execution:

    • Place the weighed tin capsules into the instrument's autosampler.

    • Initiate the automated sequence. Each sample is dropped into the combustion furnace, and the resulting gases are analyzed as described in Section 2.1.

    • Run a known check standard periodically (e.g., after every 10 unknown samples) to verify that the calibration remains stable.

  • Oxygen Analysis Execution:

    • After reconfiguring the instrument for oxygen analysis (or using a dedicated instrument), place the weighed silver capsules into the autosampler.

    • Initiate the sequence. Samples are pyrolyzed, and the resulting CO is quantified as described in Section 2.2.

  • Data Processing:

    • The instrument's software uses the established calibration factors and blank correction to calculate the mass percentage of each element in the C₇H₄N₂O₂S sample.

Performance Comparison: Theoretical vs. Experimental Data

The ultimate goal is to determine if the experimental results corroborate the theoretical formula. In pharmaceutical and academic research, the generally accepted criterion for a successful elemental analysis is a deviation of no more than ±0.4% between the found and calculated values for each element.[9][10][11]

Below is a comparison of the theoretical values for C₇H₄N₂O₂S with a set of hypothetical, yet realistic and acceptable, experimental results.

ElementTheoretical %Experimental % (Found)Deviation (Found - Theory)Status (Acceptance: |Δ| ≤ 0.4%)
C 46.66%46.81%+0.15%Pass
H 2.24%2.19%-0.05%Pass
N 15.55%15.40%-0.15%Pass
S 17.79%17.58%-0.21%Pass
O 17.76%17.95%+0.19%Pass
Interpreting the Results

The data in the table demonstrate a successful analysis. All elemental percentages fall within the ±0.4% tolerance window, providing strong evidence that the synthesized compound has the correct empirical formula and is of high purity.

Causality of Deviations: Why do deviations exist at all?

  • Instrumental Factors: Minor fluctuations in furnace temperature, gas flow rates, or detector sensitivity can introduce small random errors.

  • Sample Inhomogeneity: The 1-3 mg sample must be perfectly representative of the entire bulk material.

  • Weighing Errors: Microbalances are highly sensitive, and small errors in weighing can affect the final percentage.

  • Incomplete Combustion/Pyrolysis: While modern instruments are highly efficient, trace amounts of refractory byproducts can form, leading to slightly lower-than-expected values.

  • Purity: The most critical factor. The presence of impurities, such as residual solvents or crystallization water, will cause results to deviate systematically from the theoretical values for a pure, anhydrous compound.[9] For example, a small amount of residual water would increase the found hydrogen and oxygen percentages while decreasing the percentages of C, N, and S.

Conclusion for the Practicing Scientist

Elemental analysis is a quantitative, bulk analytical technique that remains a cornerstone of chemical characterization in regulated environments. It provides a direct, empirical assessment of a molecule's atomic constitution and purity. A successful analysis, defined by experimental results falling within ±0.4% of the theoretical values, provides the unambiguous evidence required to confirm a molecular formula, a critical step in the journey of drug discovery and development. This guide provides the theoretical basis and practical framework for conducting and interpreting these essential analyses, bridging the gap between stoichiometric theory and real-world experimental validation.

References

  • ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (D5291-21). Retrieved from [Link]

  • Jackson, G. E., & Verkade, J. G. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Rehder, D. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • Exeter Analytical, Inc. (n.d.). DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Retrieved from [Link]

  • SAIF, IIT Bombay. (n.d.). CHNS (O) Analyzer. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • AOAC INTERNATIONAL. (2023). Official Methods of Analysis, 22nd Edition (2023). Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures: 4-Nitrobenzo[d]isothiazole

[1][2][3]

Executive Summary (BLUF)

Do not dispose of 4-Nitrobenzo[d]isothiazole via municipal waste or standard drain systems.

This compound represents a dual-hazard class: it contains a nitro group (energetic/thermal instability potential) fused to an isothiazole ring (susceptible to nucleophilic ring-opening and sensitization). Disposal requires segregation into High-Hazard Organic streams destined for high-temperature incineration equipped with scrubbers for NOₓ and SOₓ.

Immediate Action Required:

  • Segregate: Keep separate from strong bases (alkalis) and reducing agents.

  • Stabilize: If the material is dry and old, treat as potentially shock-sensitive. Wet with an inert solvent (e.g., toluene or ethanol) if movement is required.

  • Label: Clearly mark as "Toxic," "Irritant," and "Potential Energetic."

Chemical Profile & Hazard Identification

Understanding the molecular architecture is critical for safe handling. The presence of the Nitrogen-Sulfur (N-S) bond in the isothiazole ring, combined with the electron-withdrawing nitro group, creates specific reactivity concerns.

FeatureData / CharacteristicOperational Implication
Compound Name 4-Nitrobenzo[d]isothiazoleVerify CAS: Ensure you are not handling the benzothiazole isomer (CAS 2942-08-7), which has different reactivity.
Molecular Formula C₇H₄N₂O₂SContains Sulfur and Nitrogen; combustion releases toxic gases.
Key Functional Group Nitro (-NO₂)Thermal Hazard: Risk of rapid decomposition at elevated temperatures.
Core Structure 1,2-BenzisothiazoleChemical Hazard: The N-S bond is weaker than the C-S bond in thiazoles, making it prone to ring cleavage by bases.
Physical State Yellow/Orange SolidDust explosion hazard if finely divided.
The Causality of Hazard[2]
  • Thermal Instability: Nitro-substituted heterocycles possess a high oxygen balance relative to their carbon content. In a disposal scenario, "dry" crystals in a waste drum can act as a localized hot spot or initiator if subjected to friction or impact.

  • Chemical Incompatibility: The isothiazole ring is electrophilic. Exposure to strong bases (e.g., Sodium Hydroxide in a waste stream) can attack the sulfur, opening the ring and generating reactive thiolate byproducts, potentially causing uncontrolled exotherms in the waste container.

Pre-Disposal Stabilization & Segregation[1]

Before this chemical leaves your bench, it must be stabilized. This protocol acts as a self-validating safety system.

Step 1: Characterization[1][5]
  • Age Check: If the container is >2 years old or shows crystal formation around the cap, do not open . Contact EHS immediately for remote opening/stabilization.

  • Solvent Status: Is it in solution or solid? Solids are higher risk.

Step 2: Segregation (The "Red Line" Rules)[1][2]
  • NO Oxidizers: Do not mix with peroxides, nitrates, or perchlorates.

  • NO Bases: Do not mix with caustic waste (pH > 10).

  • NO Reducing Agents: Keep away from hydrides or active metals.

Step 3: Packaging
  • Primary Container: Glass or HDPE (High-Density Polyethylene).

  • Secondary Containment: Place the primary container inside a sealable plastic bag or overpack drum to prevent contamination of the outer waste stream.

Disposal Workflow (Step-by-Step)

This workflow ensures RCRA compliance (in the US) and minimizes personnel risk.

Workflow Diagram

The following logic flow dictates the decision-making process for disposal.

DisposalWorkflowStartWaste Generation(4-Nitrobenzo[d]isothiazole)CheckStatePhysical StateCheckStart->CheckStateSolidSolid/CrystalsCheckState->SolidIf DrySolutionIn SolutionCheckState->SolutionIf DissolvedStabilizeWetting/Desensitization(Add Inert Solvent)Solid->StabilizePrevent Dust/FrictionSegregateSegregation(No Bases/Oxidizers)Solution->SegregateStabilize->SegregateLabelingLabeling(Toxic, Irritant, D001/D003)Segregate->LabelingStorageSatellite Accumulation(Cool, Dry, Dark)Labeling->StorageVendorLicensed Waste Vendor(Incineration Profile)Storage->VendorDestructionHigh-Temp Incineration(w/ Scrubbers)Vendor->Destruction

Figure 1: Decision matrix for the safe disposal of nitro-heterocycles, emphasizing stabilization of solids prior to segregation.

Detailed Protocol
  • Preparation:

    • Don PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

    • Work in a fume hood.

  • Solvation (For Solids):

    • Why: Dry nitro compounds are sensitive to static and friction.

    • Action: Dissolve or wet the solid waste with a compatible solvent like Dichloromethane (DCM) or Ethyl Acetate . Avoid Acetone if strong bases are present elsewhere in the lab (risk of haloform reaction if mixed with halogens, though less relevant here, it's good practice).

  • Container Selection:

    • Use a dedicated "High Hazard" organic waste stream container.

    • Ensure the container is rated for solvents (if solvated).

  • Labeling:

    • Apply the hazardous waste label.

    • Constituents: List "4-Nitrobenzo[d]isothiazole" explicitly. Do not use generic terms like "Organic Waste."

    • Hazards: Check "Toxic," "Flammable" (if in solvent), and write in "Potential Sensitizer."

  • Waste Codes (US RCRA Context):

    • While not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, the waste likely exhibits characteristics requiring:

      • D001: Ignitability (if in flammable solvent).

      • D003: Reactivity (if the safety officer deems the nitro content high enough to be unstable).

      • Best Practice: Consult your local EHS officer. Usually, it is managed as Non-Halogenated (or Halogenated if DCM used) Solvent Waste with a "High Hazard" flag.

Emergency Contingencies

Spills
  • Small Spill (< 5g):

    • Isolate the area.

    • Wet the spill with a solvent (ethanol/water mix) to desensitize.

    • Absorb with vermiculite or sand. Do not use paper towels (combustible).

    • Scoop into a jar using a plastic (non-sparking) scoop.

  • Large Spill: Evacuate the lab and call emergency services.

Exposure[1][7]
  • Skin: Wash with soap and water for 15 minutes. Nitro compounds can be absorbed transdermally.

  • Eyes: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 601876, 4-Nitrobenzothiazole (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • Lirias (KU Leuven). Synthesis of benzo[d]isothiazoles: an update. (Discusses reactivity and ring cleavage). Retrieved from [Link]

Personal protective equipment for handling 4-Nitrobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Immediate Action Required: Treat 4-Nitrobenzo[d]isothiazole as a sensitizing, energetic electrophile .

While standard Safety Data Sheets (SDS) classify this compound with baseline warnings (H302, H315, H319, H335), experienced medicinal chemistry protocols require a higher tier of containment.[1] The structural combination of a nitro group (energetic, oxidizing potential) and the isothiazole ring (high biological activity, potential sensitizer) creates a compound that readily crosses biological membranes and possesses thermal sensitivity.

The "Hidden" Hazard: Standard nitrile gloves offer insufficient protection against nitro-aromatics in solution.[1] The lipophilic nature of the nitro group facilitates rapid permeation through thin nitrile rubber. If this compound is dissolved in organic solvents (DCM, DMF), breakthrough can occur in <5 minutes , often without visible degradation of the glove.[1]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the physical state of the reagent, which dictates the primary exposure vector.[1]

Protection ZoneSolid State Handling (Weighing/Transfer)Solution Phase Handling (Reaction/Work-up)Rationale & Causality
Hand Protection Double Nitrile (min 5 mil outer).[1] Change every 30 mins.Laminate / Silver Shield® (Inner) + Nitrile (Outer).Permeation Kinetics: Nitro-compounds penetrate nitrile rapidly. Laminate films provide the only verified barrier >4 hours against nitro-aromatics in solution.
Respiratory Fume Hood (Face velocity >100 fpm).[1] If open bench: N95/P100 mask.[1]Fume Hood ONLY. No open bench work.Dust vs. Vapor: The solid is an irritant dust. In solution, solvent vapors carry the toxin; respirators are insufficient for solvent vapors.
Eye/Face Chemical Splash Goggles.[1]Chemical Splash Goggles + Face Shield (if >5g).[1]Trajectory Risk: Isothiazoles are severe eye irritants.[2][3][4][5] Safety glasses allow dust ingress from the side.
Body Lab Coat (Cotton/Polyester).Lab Coat (Nomex/Fire-Resistant) + Chemical Apron.[1]Thermal Risk: Nitro-compounds are energetic.[1] If heating a reaction, fire-resistant clothing is mandatory.
Operational Protocols: The "Self-Validating" Workflow
Phase A: Weighing & Transfer (Static Control)
  • The Risk: Isothiazole powders are often electrostatic. Static discharge can disperse toxic dust or, in rare cases with dry nitro-compounds, initiate decomposition.

  • Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

    • Damping: Place a slightly damp Kimwipe® near the balance pan to increase local humidity and reduce static charge (do not touch the chemical).

    • Containment: Weigh into a tared vial, not onto weighing paper. Cap immediately.

Phase B: Reaction Setup (Thermal Gating)
  • The Risk: The nitro group renders the molecule susceptible to "runaway" exotherms, especially if reacted with strong nucleophiles or reducing agents (e.g., Hydrazine, LiAlH4).[1]

  • Protocol:

    • Solvent Selection: Dissolve the solid in the solvent before adding catalysts or reagents. This acts as a thermal heat sink.

    • The "5-Degree" Rule: If the reaction is exothermic, add reagents at a rate where the internal temperature does not rise >5°C.

    • Atmosphere: Always operate under Nitrogen/Argon.[1] Oxygen promotes radical decomposition pathways in nitro-aromatics.

Phase C: Decontamination & Disposal
  • The Risk: Residual traces in glassware can sensitize the next user.

  • Protocol:

    • Quench: Treat glassware with a dilute bleach solution (10%) or specific oxidative quench before washing to degrade the isothiazole ring.

    • Waste Segregation:

      • Stream A: Solid waste (contaminated gloves/wipes)

        
         Hazardous Incineration.[1]
        
      • Stream B: Liquid waste

        
         Halogenated/Non-halogenated Organic. DO NOT  mix with oxidizers (Nitric acid/Peroxides) due to explosion risk.
        
Visualizing the Safety Architecture

The following diagram illustrates the "Barrier Analysis" workflow. It visualizes where safety layers (Engineering Controls, PPE, Procedural) must intersect to prevent exposure.

SafetyWorkflow Start Reagent Retrieval RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling (Dust Hazard) RiskAssess->SolidPath Weighing SolPath Solution Handling (Permeation Hazard) RiskAssess->SolPath Synthesis EngControl_S Engineering: Balance Enclosure + Ionizer SolidPath->EngControl_S PPE_S PPE: Double Nitrile Gloves EngControl_S->PPE_S Reaction Reaction Execution (Inert Atmosphere) PPE_S->Reaction EngControl_L Engineering: Fume Hood (Sash <18") SolPath->EngControl_L PPE_L PPE: Laminate Gloves (Silver Shield) EngControl_L->PPE_L PPE_L->Reaction Quench Decontamination: Oxidative Wash Reaction->Quench Disposal Disposal: Segregated Incineration Quench->Disposal

Figure 1: Operational Safety Workflow distinguishing between solid-state dust hazards and solution-phase permeation risks.

Emergency Response
ScenarioImmediate ActionMedical/Technical Note
Skin Contact Wash with soap/water for 15 mins .[1][6] Do NOT use alcohol (increases absorption).Nitro-compounds can cause methemoglobinemia (blue skin/lips).[1] Monitor O2 saturation.
Eye Contact Flush for 15 mins. Lift eyelids.[6]Isothiazoles bind to corneal proteins; immediate flushing is critical to prevent permanent opacity.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag.Do not dry sweep. Static from sweeping can disperse dust.
Spill (Liquid) Absorb with vermiculite.Do not use sawdust (combustible reaction with nitro groups).
References
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Nitrobenzo[d]isothiazole. Merck KGaA.

  • Fisher Scientific. (2025).[4] 6-Nitrobenzothiazole Safety Data Sheet (Structural Analog Data). Thermo Fisher Scientific.[3] [1]

  • Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data for Nitro-Compounds. Ansell Healthcare.[2][3][5]

  • PubChem. (2025). Compound Summary: 4-Nitro-2,1,3-benzothiadiazole (Isomer/Analog Safety Data). National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.